Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-(2-iodophenyl)-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IO3/c1-2-19-15(18)11-5-3-4-10-14(17)12-8-6-7-9-13(12)16/h6-9H,2-5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXIKWKINJZTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645709 | |
| Record name | Ethyl 7-(2-iodophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-18-9 | |
| Record name | Ethyl 2-iodo-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(2-iodophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, a valuable ketoester intermediate in the development of novel pharmaceutical agents and functional materials. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, mechanistic underpinnings, and a robust, field-tested experimental protocol. The synthesis is centered around a pivotal Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: Significance of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Aryl ketones are a prominent structural motif in a vast array of biologically active molecules and advanced materials. The specific architecture of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, incorporating a 2-iodophenyl group, an extended aliphatic chain, and a terminal ethyl ester, offers a unique combination of functionalities. The iodine atom serves as a versatile handle for further chemical transformations, such as cross-coupling reactions, enabling the construction of more complex molecular frameworks. The keto-ester functionality provides a reactive core for the synthesis of diverse heterocyclic systems and for modifications of the aliphatic linker. Consequently, this molecule represents a key building block for the synthesis of novel therapeutic agents, molecular probes, and specialized polymers.
Mechanistic Overview: The Friedel-Crafts Acylation Approach
The most direct and efficient synthetic route to Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is the Friedel-Crafts acylation of iodobenzene.[1][2] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. The overall synthetic strategy can be dissected into two principal stages:
-
Preparation of the Acylating Agent: Synthesis of ethyl 7-chloro-7-oxoheptanoate from pimelic acid.
-
Friedel-Crafts Acylation: The reaction of iodobenzene with the prepared acyl chloride in the presence of a Lewis acid catalyst.
Stage 1: Synthesis of Ethyl 7-chloro-7-oxoheptanoate
The acylating agent is prepared from pimelic acid in a two-step sequence:
-
Monoesterification of Pimelic Acid: Pimelic acid is a seven-carbon α,ω-dicarboxylic acid. To selectively form the monoester, pimelic acid is reacted with a controlled amount of ethanol under acidic catalysis. This equilibrium-driven reaction yields a mixture of the desired monoethyl pimelate, diethyl pimelate, and unreacted pimelic acid.[2] Purification is typically achieved by distillation or chromatography.
-
Conversion to the Acid Chloride: The carboxylic acid functionality of monoethyl pimelate is then converted to the more reactive acyl chloride. This is commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting ethyl 7-chloro-7-oxoheptanoate is a key intermediate for the subsequent Friedel-Crafts reaction.
Stage 2: Friedel-Crafts Acylation of Iodobenzene
The core of the synthesis is the Friedel-Crafts acylation of iodobenzene with ethyl 7-chloro-7-oxoheptanoate.[3] A strong Lewis acid, typically aluminum chloride (AlCl₃), is employed to activate the acyl chloride.[1] The mechanism proceeds as follows:
-
Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its departure to form a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich π-system of the iodobenzene ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Rearomatization: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the newly attached acyl group, restoring the aromaticity of the ring and yielding the final product, Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
The directing effect of the iodine substituent on the benzene ring is a crucial consideration. Halogens are deactivating yet ortho-, para-directing. Therefore, the acylation of iodobenzene is expected to yield a mixture of the ortho- and para-substituted products. The steric hindrance of the iodine atom in the ortho position may influence the product distribution.
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| Pimelic Acid | 160.17 | ≥98% | Sigma-Aldrich |
| Ethanol | 46.07 | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Sulfuric Acid | 98.08 | 95-98% | Sigma-Aldrich |
| Thionyl Chloride | 118.97 | ≥99% | Sigma-Aldrich |
| Iodobenzene | 204.01 | ≥98% | Sigma-Aldrich |
| Aluminum Chloride | 133.34 | Anhydrous, ≥99% | Sigma-Aldrich |
| Dichloromethane | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl Ether | 74.12 | Anhydrous, ≥99% | Sigma-Aldrich |
| Sodium Bicarbonate | 84.01 | Saturated Aqueous Solution | Fisher Scientific |
| Magnesium Sulfate | 120.37 | Anhydrous | Fisher Scientific |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory. Thionyl chloride and aluminum chloride are corrosive and react violently with water; handle with extreme care.
Stage 1: Synthesis of Monoethyl Pimelate
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pimelic acid (80.1 g, 0.5 mol) and anhydrous ethanol (34.6 mL, 0.6 mol).
-
Slowly add concentrated sulfuric acid (2.7 mL) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is diluted with 200 mL of diethyl ether and washed with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude mixture.
-
The monoethyl pimelate is purified by vacuum distillation.
Stage 2: Synthesis of Ethyl 7-chloro-7-oxoheptanoate
-
In a 250 mL three-necked flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a magnetic stirrer, place monoethyl pimelate (56.5 g, 0.3 mol).
-
Slowly add thionyl chloride (32.7 mL, 0.45 mol) dropwise to the stirred monoester at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases.
-
The excess thionyl chloride is removed by distillation under reduced pressure. The crude ethyl 7-chloro-7-oxoheptanoate is used in the next step without further purification.
Stage 3: Friedel-Crafts Acylation for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
-
In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (44.0 g, 0.33 mol) in 300 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
A solution of ethyl 7-chloro-7-oxoheptanoate (61.9 g, 0.3 mol) and iodobenzene (61.2 g, 0.3 mol) in 150 mL of anhydrous dichloromethane is added dropwise to the stirred suspension over 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by slowly pouring the mixture onto 500 g of crushed ice with vigorous stirring.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL).
-
The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[4]
Visualization of the Synthetic Pathway
Overall Synthetic Workflow
Caption: Workflow for the synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Mechanism of the Friedel-Crafts acylation of iodobenzene.
Characterization Data
The structure and purity of the synthesized Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (CAS: 898777-18-9) should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 2-iodophenyl group, the ethyl ester protons (triplet and quartet), and the methylene protons of the heptanoate chain. |
| ¹³C NMR | Resonances for the carbonyl carbons (ketone and ester), aromatic carbons (with characteristic shifts due to the iodine substituent), and the aliphatic carbons. |
| Mass Spec (MS) | The molecular ion peak corresponding to the calculated mass of C₁₅H₁₉IO₃ (374.22 g/mol ). |
| Infrared (IR) | Characteristic absorption bands for the C=O stretching of the ketone and the ester, and C-H stretching of the aromatic and aliphatic groups. |
Conclusion
This technical guide has detailed a robust and scientifically sound methodology for the synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate. By leveraging the well-established Friedel-Crafts acylation, this protocol provides a clear pathway for obtaining this valuable intermediate. The in-depth discussion of the reaction mechanism and the rationale behind the experimental choices are intended to empower researchers to not only replicate this synthesis but also to adapt and troubleshoot it for their specific applications. The successful synthesis and purification of this compound will provide a versatile platform for the development of novel molecules in the fields of medicinal chemistry and materials science.
References
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Organic Syntheses, Coll. Vol. 2, p.531 (1943); Vol. 15, p.64 (1935).
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Matrix Scientific. Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
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Wikipedia. Pimeloyl chloride.
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Google Patents. US5436365A - Process for the preparation of pimelic esters.
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Khan Academy. Friedel-Crafts acylation.
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Google Patents. EP0643036A1 - Process for the preparation of esters of pimelic acid.
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CymitQuimica. CAS 142-79-0: Pimeloyl chloride.
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BenchChem. Application Notes and Protocols for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate in Organic Synthesis.
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Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information.
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BenchChem. Application Notes and Protocols: Ethyl 3-oxoheptanoate in Synthetic Chemistry.
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BenchChem. Technical Support Center: Purification of Ethyl 7-bromoheptanoate.
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Organic Syntheses, Vol. 97, p.207 (2020).
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Global Substance Registration System. ETHYL 7-OXOHEPTANOATE.
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BenchChem. An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
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Oakwood Chemical. Pimelic acid monoethyl ester.
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BenchChem. An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
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An In-depth Technical Guide to Ethyl 7-(2-iodophenyl)-7-oxoheptanoate: Synthesis, Properties, and Applications in Modern Organic Synthesis
Foreword
In the landscape of modern drug discovery and materials science, the strategic incorporation of specific structural motifs is paramount to tuning molecular properties. Aryl ketones, particularly those bearing a halogen substituent, represent a class of highly versatile intermediates. The ortho-iodo substitution pattern, as present in Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, offers a unique combination of steric and electronic properties, alongside a reactive handle for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive technical overview of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, intended for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, propose a robust synthetic strategy, outline methods for its analytical characterization, and explore its potential as a building block in synthetic chemistry.
Core Chemical Properties
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a bifunctional molecule featuring a keto-ester scaffold attached to an ortho-iodinated phenyl ring. This combination of functional groups dictates its chemical behavior and potential applications.
| Property | Value | Source/Method |
| CAS Number | 898777-18-9 | |
| Molecular Formula | C₁₅H₁₉IO₃ | Calculation |
| Molecular Weight | 374.22 g/mol | |
| Appearance | Expected to be a colorless to pale yellow oil or solid | Analogy |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and insoluble in water | Analogy |
| Chemical Class | Aromatic ketone, Ethyl ester, Aryl iodide | Structure |
| Hazard Statement | Irritant. May cause an allergic skin reaction. Causes serious eye irritation. |
Synthetic Protocol: A Plausible Approach via Friedel-Crafts Acylation
Workflow for the Synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Caption: Proposed synthetic workflow for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
Step 1: Synthesis of 7-Ethoxy-7-oxoheptanoyl chloride
Principle: The synthesis begins with the conversion of a suitable precursor, monoethyl pimelate, to the corresponding acyl chloride. Monoethyl pimelate can be prepared by the mono-esterification of pimelic acid. The subsequent reaction with thionyl chloride provides the reactive acyl chloride necessary for the Friedel-Crafts reaction.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add monoethyl pimelate (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the evolution of HCl and SO₂ gas (ensure proper ventilation in a fume hood).
-
After the reaction is complete (as indicated by the cessation of gas evolution), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 7-ethoxy-7-oxoheptanoyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation of Iodobenzene
Principle: The core of the synthesis is the Friedel-Crafts acylation, where the prepared acyl chloride reacts with iodobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride.[2][3] This reaction will likely produce a mixture of ortho and para isomers, necessitating purification.
Methodology:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) and a suitable anhydrous solvent such as dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 7-ethoxy-7-oxoheptanoyl chloride (1.0 eq) in anhydrous DCM to the stirred suspension.
-
After stirring for 15-20 minutes, add iodobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product as a mixture of isomers.
Purification
The crude product, a mixture of ortho and para isomers, will require purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
Analytical Characterization: Predicted Data and Methodologies
Due to the absence of publicly available experimental spectra for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, this section provides predicted data based on the characteristic signals of its constituent functional groups. The following protocols outline the standard methodologies for acquiring this data.
Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | δ (ppm): 7.8-7.0 (m, 4H, Ar-H), 4.1 (q, 2H, OCH₂CH₃), 2.9 (t, 2H, COCH₂), 2.3 (t, 2H, CH₂CO₂Et), 1.8-1.3 (m, 6H, aliphatic CH₂), 1.2 (t, 3H, OCH₂CH₃) |
| ¹³C NMR | δ (ppm): ~200 (C=O, ketone), ~173 (C=O, ester), 140-128 (Ar-C), ~95 (C-I), ~60 (OCH₂), ~40 (COCH₂), ~34 (CH₂CO₂Et), 28-24 (aliphatic CH₂), ~14 (CH₃) |
| IR (ATR) | ν (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1730 (C=O ester stretch), ~1685 (C=O ketone stretch), ~1580, 1470 (C=C aromatic stretch), ~1250 (C-O ester stretch) |
| Mass Spec (EI) | m/z: 374 [M]⁺, fragments corresponding to loss of OEt, C₂H₅, and cleavage of the acyl chain. |
Experimental Protocols for Analysis
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For unambiguous assignments, 2D NMR experiments such as COSY and HSQC can be performed.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the purified sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile organic solvent like ethyl acetate.
-
Data Acquisition: Inject the sample into the GC-MS system. The mass spectrum of the eluting peak corresponding to the product will provide the molecular ion and fragmentation pattern.
Workflow for Structural Confirmation
Caption: Logical workflow for the analytical confirmation of the compound's structure.
Reactivity and Potential Applications in Drug Discovery
The true value of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of the ortho-iodo group is particularly significant, as it serves as a reactive handle for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) catalyst, making this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl or vinyl groups at the ortho position to the ketone, leading to the synthesis of biaryl ketones and other complex scaffolds.[4][5]
Heck and Sonogashira Couplings
Similarly, Heck and Sonogashira couplings can be employed to introduce alkenyl and alkynyl groups, respectively. These transformations open avenues to a diverse array of molecular architectures that are of interest in medicinal chemistry.
Potential as a Privileged Structure Fragment
The diarylheptanoid scaffold, which can be accessed from intermediates like Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, is recognized as a privileged structure in drug discovery, with compounds in this class exhibiting a wide range of biological activities.[6] The ability to readily diversify the aromatic ring system through cross-coupling makes this a valuable starting material for the construction of compound libraries for high-throughput screening.
Logical Relationship of Reactivity
Caption: Potential synthetic transformations of the title compound.
Safety and Handling
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is classified as an irritant and may cause allergic skin reactions and serious eye irritation. It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, seek medical advice.
Conclusion
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, while not extensively characterized in the scientific literature, represents a molecule of significant synthetic potential. Its strategic combination of a keto-ester chain and an ortho-iodinated phenyl ring makes it a valuable intermediate for the construction of complex molecular architectures, particularly through modern cross-coupling methodologies. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and an exploration of its potential applications. It is our hope that this document will serve as a valuable resource for researchers and professionals in the field, enabling further investigation and utilization of this versatile chemical building block.
References
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ACS Publications. Catalytic Enantioselective α-Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinduction Process. The Journal of Organic Chemistry. [Link]
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Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. [Link]
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Leah4sci. Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7. YouTube. [Link]
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Khan Academy. Friedel-Crafts acylation. [Link]
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PubChem. Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. [Link]
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Global Substance Registration System. ETHYL 7-OXOHEPTANOATE. [Link]
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Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]
-
Khan Academy. Friedel-Crafts acylation. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
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ACS Publications. Catalytic Direct β-Arylation of Simple Ketones with Aryl Iodides. [Link]
-
Organic Syntheses. Octanoic acid, 7-oxo-, methyl ester. [Link]
-
SpectraBase. Ethyl 7-oxoheptanoate - Optional[MS (GC)] - Spectrum. [Link]
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PubMed. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. [Link]
-
Macmillan Group. Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. [Link]
-
ResearchGate. Pd‐Catalyzed ortho‐hydroxylation of aryl ketones. [Link]
-
CEM Corporation. Organometallic cross-coupling reactions. [Link]
-
Organic Chemistry Portal. The Reaction of Ketoximes with Hypervalent Iodine Reagents: Beckmann Rearrangement and Hydrolysis to Ketones. [Link]
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PubChem. 7-(2-Iodophenyl)-7-oxoheptanoic acid. [Link]
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ResearchGate. Cu‐catalyzed coupling of ortho‐haloaryl aldehydes with.... [Link]
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Scite.ai. Biaryl Ketones by Suzuki–Miyaura Cross‐Coupling of Organotrifluoroborates and Acyl Chlorides. [Link]
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PubMed. Synthesis of ortho-acylphenols through the palladium-catalyzed ketone-directed hydroxylation of arenes. [Link]
-
PubMed. Diarylheptanoid: A privileged structure in drug discovery. [Link]
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- 6. Diarylheptanoid: A privileged structure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, with the CAS Number 898777-18-9 and molecular formula C15H19IO3, is a compound of interest in organic synthesis and medicinal chemistry. The unequivocal structural confirmation of such molecules is paramount for the integrity of research and the advancement of drug development pipelines. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for the elucidation and verification of chemical structures. This guide provides a predictive analysis of the spectroscopic data for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, coupled with detailed experimental protocols and expert interpretation to aid researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei in a magnetic field, a detailed picture of the molecular structure can be constructed.
Predicted ¹H NMR Data
The proton NMR spectrum of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is predicted to exhibit distinct signals corresponding to the aromatic protons, the aliphatic chain, and the ethyl ester group.
| Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H-a | 7.85 | 1H | dd | 7.8, 1.2 |
| H-b | 7.45 | 1H | td | 7.5, 1.2 |
| H-c | 7.35 | 1H | dd | 7.8, 1.8 |
| H-d | 7.15 | 1H | td | 7.5, 1.8 |
| H-e | 4.12 | 2H | q | 7.1 |
| H-f | 2.95 | 2H | t | 7.3 |
| H-g | 2.30 | 2H | t | 7.4 |
| H-h | 1.70 | 2H | p | 7.3 |
| H-i | 1.40 | 2H | p | 7.4 |
| H-j | 1.25 | 3H | t | 7.1 |
Expert Interpretation of Predicted ¹H NMR Spectrum:
-
Aromatic Region (7.1-7.9 ppm): The four protons on the 2-iodophenyl ring are expected to appear as a complex set of multiplets due to ortho, meta, and para couplings. The proton ortho to the iodine (H-a) is predicted to be the most deshielded due to the anisotropic effect of the carbonyl group.
-
Aliphatic Chain (1.4-3.0 ppm): The methylene protons of the heptanoate chain will appear as a series of triplets and pentets (p). The protons alpha to the ketone (H-f) and the ester (H-g) are the most deshielded in this chain.
-
Ethyl Ester Group (1.2-4.2 ppm): This group will give rise to a characteristic quartet (H-e) and triplet (H-j) pattern, indicative of an ethyl group attached to an oxygen atom.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]
-
Data Acquisition: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, 16-32 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Integrate the signals and determine the multiplicities and coupling constants.
Caption: Labeled ¹H atoms for NMR correlation.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | 198.5 |
| C=O (Ester) | 173.0 |
| C-I (Aromatic) | 94.0 |
| C-C=O (Aromatic) | 141.0 |
| CH (Aromatic) | 131.0, 129.5, 128.0, 127.5 |
| O-CH₂ | 60.5 |
| CH₂ (Aliphatic) | 38.0, 34.0, 28.5, 24.5 |
| CH₃ | 14.2 |
Expert Interpretation of Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region, corresponding to the ketone (~198.5 ppm) and ester (~173.0 ppm) carbonyl carbons.
-
Aromatic Carbons: Six signals are predicted for the aromatic ring. The carbon bearing the iodine (C-I) will be significantly shielded, appearing around 94.0 ppm. The carbon attached to the carbonyl group will be deshielded (~141.0 ppm). The remaining four aromatic CH carbons will appear in the typical range of 127-132 ppm.
-
Aliphatic and Ester Carbons: The methylene carbon of the ethyl group attached to the oxygen will be around 60.5 ppm, while the methyl carbon will be upfield at approximately 14.2 ppm. The four methylene carbons of the heptanoate chain will have distinct signals in the 24-38 ppm range.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (30-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrument Setup: Tune the NMR probe to the ¹³C frequency.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled single-pulse sequence. Typical parameters include a spectral width of 0 to 220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, a relaxation delay of 2 seconds, and an acquisition time of about 1 second.
-
Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Caption: Labeled unique ¹³C atoms for NMR correlation.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3100-3000 | Medium-Weak | C-H (Aromatic) | Stretching |
| 2950-2850 | Medium-Strong | C-H (Aliphatic) | Stretching |
| ~1735 | Strong | C=O (Ester) | Stretching |
| ~1685 | Strong | C=O (Aryl Ketone) | Stretching |
| ~1580, 1470 | Medium-Weak | C=C (Aromatic) | Stretching |
| ~1250 | Strong | C-O (Ester) | Stretching |
| 900-675 | Strong | C-H (Aromatic) | Out-of-plane Bending |
Expert Interpretation of Predicted IR Spectrum:
-
Carbonyl Region (1680-1740 cm⁻¹): The most prominent features of the IR spectrum will be two strong absorption bands corresponding to the ester carbonyl stretch (~1735 cm⁻¹) and the aryl ketone carbonyl stretch (~1685 cm⁻¹).[3][4][5] The conjugation of the ketone with the aromatic ring lowers its stretching frequency compared to a saturated ketone.[6]
-
C-H Stretching Region (2850-3100 cm⁻¹): Absorptions due to the aliphatic C-H bonds will appear just below 3000 cm⁻¹, while the aromatic C-H stretches will be observed just above 3000 cm⁻¹.
-
Fingerprint Region (<1600 cm⁻¹): This region will contain a complex pattern of absorptions, including the aromatic C=C stretching bands and the strong C-O stretching of the ester group. The out-of-plane C-H bending bands can provide information about the substitution pattern of the aromatic ring.
Experimental Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.[7]
-
Background Scan: Acquire a background spectrum of the empty, clean ATR crystal.[7] This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.[8][9] For a solid sample, use the pressure arm to ensure good contact between the sample and the crystal.[8][9]
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[10]
-
Data Processing: The software will automatically perform the background subtraction. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Caption: Key functional groups for IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern upon ionization.
Predicted Mass Spectrometry Data (Electron Ionization)
-
Molecular Ion (M⁺): m/z = 374.04
-
Key Fragments:
| m/z | Proposed Structure/Loss |
| 329 | [M - OCH₂CH₃]⁺ |
| 247 | [M - I]⁺ |
| 231 | [I-C₆H₄-C=O]⁺ |
| 203 | [C₆H₄-I]⁺ |
| 127 | [I]⁺ |
| 129 | [O=C-(CH₂)₅-COOEt]⁺ |
| 101 | [CH₂=CH-O-C(OH)=CH₂]⁺ (from McLafferty rearrangement) |
| 77 | [C₆H₅]⁺ |
| 45 | [OCH₂CH₃]⁺ |
Expert Interpretation of Predicted Mass Spectrum:
-
Molecular Ion: The molecular ion peak is expected at m/z 374, corresponding to the molecular weight of the compound. The presence of iodine will result in a characteristic isotopic pattern.
-
Major Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.[11] Loss of the ethoxy group from the ester would result in a fragment at m/z 329. Cleavage between the carbonyl and the aliphatic chain would yield the 2-iodobenzoyl cation at m/z 231.
-
Loss of Iodine: The C-I bond can cleave to give a fragment at m/z 247.
-
McLafferty Rearrangement: A McLafferty rearrangement involving the aliphatic chain and the ketone carbonyl is possible, which could lead to a fragment at m/z 101.
-
Aromatic Fragments: Fragments corresponding to the iodophenyl group (m/z 203) and the phenyl group (m/z 77) are also anticipated.
-
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[12]
-
GC Conditions:
-
Column: Use a standard nonpolar capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically held at around 250°C.
-
Oven Program: A temperature program is used to separate the components of the sample. A typical program might start at 50°C, hold for 2 minutes, and then ramp up to 280°C at 10°C/min.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate of about 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass range of m/z 40-500.
-
Source Temperature: Maintain the ion source at approximately 230°C.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed to identify the molecular ion and fragment ions.[13]
Caption: Predicted major fragmentation pathways in EI-MS.
References
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]
-
University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link]
-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
-
Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
JoVE. IR Absorption Frequency: Delocalization. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
-
Brown University, Department of Chemistry. GC-MS Sample Preparation and Data Acquisition. [Link]
-
Whitman College. GC-MS procedure and background. [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
UCLA, Department of Chemistry and Biochemistry. Infrared Spectroscopy Lecture Notes. [Link]
-
UniTechLink. (2023). Step-by-step Analysis of FTIR. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Video: IR Absorption Frequency: Delocalization [jove.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 11. GCMS Section 6.11.3 [people.whitman.edu]
- 12. chemistry.brown.edu [chemistry.brown.edu]
- 13. memphis.edu [memphis.edu]
Physical properties of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a key bifunctional molecule utilized primarily as a synthetic intermediate in the fields of medicinal chemistry and organic synthesis. Its structure, incorporating an aromatic iodide, a ketone, and a terminal ethyl ester, offers multiple reactive sites for the construction of complex molecular architectures, particularly heterocyclic systems. This guide provides a comprehensive overview of its core physical properties, outlines standard methodologies for its analytical characterization, and contextualizes its application. While specific experimental data for this compound is not extensively published, this document synthesizes known information for structurally related compounds and established analytical principles to offer a robust scientific profile.
Molecular Identity and Core Physicochemical Data
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is an organic compound with the chemical formula C₁₅H₁₉IO₃.[1] It is classified as an aromatic keto-ester. The presence of the iodine atom on the phenyl ring makes it a valuable precursor for cross-coupling reactions, while the keto-ester functionalities allow for a wide range of classical organic transformations.
Molecular Structure
The structure consists of a heptanoate chain with a ketone at the 7-position and an ethyl ester at the 1-position. The ketone is directly attached to a phenyl ring, which is substituted with an iodine atom at the ortho- (2-) position relative to the acyl group.
Caption: 2D Structure of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
Summary of Physical Properties
Direct experimental data for this specific molecule is sparse. The table below compiles fundamental identifiers and predicted values based on its structure and data from isomeric analogues.[2] These predicted values are useful for estimating behavior in experimental settings.
| Property | Value | Source |
| IUPAC Name | ethyl 7-(2-iodophenyl)-7-oxoheptanoate | - |
| CAS Number | 898777-18-9 | [1] |
| Molecular Formula | C₁₅H₁₉IO₃ | [1] |
| Molecular Weight | 374.22 g/mol | [1] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred |
| Predicted Boiling Point | 423.7 ± 30.0 °C at 760 mmHg | [2] |
| Predicted Density | 1.427 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, THF) | Inferred |
| Hazard Information | Irritant; May cause an allergic skin reaction; Causes serious eye irritation |
*Note: Predicted data is for the isomeric compound Ethyl 7-(4-iodophenyl)-7-oxoheptanoate and should be used as an estimation for the 2-iodo isomer.
Synthesis and Handling
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most logical and industrially scalable synthesis for this class of aryl ketones is the Friedel-Crafts acylation.[3][4] This electrophilic aromatic substitution involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.
The workflow is as follows:
-
Preparation of the Acylating Agent: Pimelic acid is first mono-esterified to produce monoethyl pimelate. This intermediate is then converted to the acyl chloride, Ethyl 7-chloro-7-oxoheptanoate , using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Friedel-Crafts Acylation: The resulting acyl chloride is reacted with iodobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is typically performed in an inert solvent such as dichloromethane. An aqueous workup followed by purification (e.g., column chromatography) yields the final product.
Caption: Proposed workflow for the synthesis of the target compound.
Safe Handling and Storage
Given its classification as an irritant, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Analytical Characterization: A Methodological Guide
Unequivocal structural confirmation is paramount for any synthetic intermediate used in research and development.[5] The following section details the standard, self-validating protocols for the characterization of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
Caption: Core analytical workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the molecular structure and electronic environment of each atom.
Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For enhanced structural elucidation, 2D NMR experiments like COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations.[5]
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Protons: A complex multiplet pattern between δ 7.0-8.0 ppm corresponding to the four protons on the disubstituted benzene ring.
-
Ethyl Ester Group: A quartet around δ 4.1 ppm (-O-CH₂-CH₃) and a triplet around δ 1.2 ppm (-O-CH₂-CH₃).
-
Aliphatic Chain: Multiple multiplets between δ 1.3-3.0 ppm. The protons alpha to the ketone (C6-H₂) and ester (C2-H₂) will be the most downfield.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two signals in the downfield region, ~δ 190-200 ppm for the ketone and ~δ 173 ppm for the ester.
-
Aromatic Carbons: Six signals in the aromatic region (~δ 125-140 ppm), including the carbon bearing the iodine (C-I), which will be shifted upfield compared to the others.
-
Ethyl Ester & Aliphatic Carbons: Signals in the upfield region (~δ 14-60 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid technique used to identify the presence of key functional groups based on their characteristic vibrational frequencies.[6]
Protocol for IR Analysis:
-
Sample Preparation: If the sample is an oil, place a small drop between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Background Scan: Perform a background scan with the empty salt plates to subtract atmospheric and instrument-related absorbances.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Expected Characteristic Absorption Bands:
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching.
-
~1735 cm⁻¹: A strong, sharp peak for the ester C=O stretching.
-
~1685 cm⁻¹: A strong, sharp peak for the aryl ketone C=O stretching.
-
~1580 cm⁻¹: Aromatic C=C stretching.
-
~1180 cm⁻¹: C-O stretching of the ester.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[5]
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent like ethyl acetate.
-
GC-MS Conditions:
-
Injection: Inject 1 µL of the sample into a GC equipped with a standard nonpolar capillary column.
-
Oven Program: Use a temperature gradient (e.g., start at 50°C, ramp to 280°C at 10°C/min) to ensure separation and elution.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
-
Data Acquisition: The mass spectrometer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragments.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A peak at m/z = 374, corresponding to the molecular weight of the compound. The isotopic pattern will confirm the presence of one iodine atom.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45), cleavage alpha to the ketone (e.g., forming a C₇H₄IO⁺ ion at m/z = 231), and other characteristic cleavages of the aliphatic chain.
Conclusion
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a valuable and versatile synthetic building block. While comprehensive physical data is not widely published, its properties can be reliably predicted based on its structure and the behavior of analogous compounds. For any research or development application, the identity and purity of this intermediate must be rigorously confirmed. The analytical protocols described herein—NMR, IR, and MS—provide a robust, self-validating framework for ensuring the material meets the stringent quality standards required for successful and reproducible synthetic outcomes.
References
- BenchChem (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
- Matrix Scientific (2026). Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
- ChemicalBook (n.d.). ETHYL 7-(4-IODOPHENYL)-7-OXOHEPTANOATE Product Description.
- A2B Chem (n.d.). ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
- BenchChem (2025). Confirming the Structure of Ethyl 3-oxoheptanoate: A Comparative Guide to Analytical Methods.
- BenchChem (2025). An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
- MDPI (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. 898777-45-2 CAS MSDS (ETHYL 7-(4-IODOPHENYL)-7-OXOHEPTANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (CAS 898777-18-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. We will delve into its chemical and physical properties, safety considerations, and, most importantly, its applications as a strategic building block for the synthesis of complex molecular architectures.
Core Compound Properties
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a bifunctional molecule featuring a terminal ethyl ester and an ortho-iodobenzoyl group. This unique arrangement of functional groups makes it a valuable precursor for a variety of chemical transformations.
| Property | Value | Source |
| CAS Number | 898777-18-9 | |
| Molecular Formula | C₁₅H₁₉IO₃ | |
| Molecular Weight | 374.22 g/mol | |
| IUPAC Name | ethyl 7-(2-iodophenyl)-7-oxoheptanoate | |
| Appearance | Likely a solid or oil (not definitively specified in literature) | Inferred |
| Boiling Point (Predicted) | 423.7 ± 30.0 °C | [1] |
| Density (Predicted) | 1.427 ± 0.06 g/cm³ | [1] |
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons: The four protons on the iodophenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern would lead to a complex splitting pattern.
-
Ethyl Ester Protons: A quartet around δ 4.1 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃) are characteristic of an ethyl ester.
-
Aliphatic Chain Protons: The methylene groups of the heptanoate chain would appear as multiplets between δ 1.3 and 3.0 ppm. The protons alpha to the ketone and the ester would be the most downfield.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Carbonyl Carbons: Two distinct signals would be observed for the ketone and ester carbonyls, typically in the range of δ 170-200 ppm.
-
Aromatic Carbons: Six signals would be expected for the carbons of the iodophenyl ring, with the carbon bearing the iodine atom being significantly shielded.
-
Ethyl Ester Carbons: Signals around δ 60 ppm (O-CH₂) and δ 14 ppm (CH₃).
-
Aliphatic Chain Carbons: A series of signals in the aliphatic region (δ 20-40 ppm).
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 374. Key fragmentation patterns would likely involve the loss of the ethoxy group (-45), cleavage of the aliphatic chain, and fragmentation of the iodophenyl moiety.
Safety and Handling
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is classified as an irritant. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
Synthetic Applications and Mechanistic Insights
The true value of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate lies in its utility as a synthetic intermediate. The presence of the ortho-iodoaryl ketone functionality opens the door to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly intramolecular cyclizations.
Palladium-Catalyzed Intramolecular Cyclization: A Gateway to Fused Ring Systems
A primary application for this compound is in palladium-catalyzed intramolecular reactions. The ortho-iodo group is an excellent handle for oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that can lead to the formation of new rings.
One plausible and highly valuable transformation is the intramolecular coupling of the aryl iodide with the enolate of the ketone. This type of reaction can be used to construct benzannulated seven-membered rings, such as benzocycloheptenone derivatives, which are important scaffolds in medicinal chemistry.
Caption: Proposed catalytic cycle for intramolecular cyclization.
Experimental Protocol: Synthesis of a Benzocycloheptenone Derivative
This protocol is a representative example of how Ethyl 7-(2-iodophenyl)-7-oxoheptanoate could be used in a palladium-catalyzed intramolecular cyclization.
Materials:
-
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired benzocycloheptenone derivative.
Caption: Experimental workflow for cyclization.
Potential in Drug Discovery and Development
While there are no specific drugs currently on the market that are directly derived from Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, its potential as a building block is significant. The ability to readily form fused ring systems is highly valuable in medicinal chemistry. Benzannulated carbocycles and heterocycles are common motifs in a wide range of biologically active molecules, including central nervous system agents, anti-inflammatory drugs, and anticancer therapeutics.
The functional handles remaining after cyclization (the ethyl ester) provide further opportunities for derivatization, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.
Conclusion
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a strategically designed chemical intermediate with considerable potential for the synthesis of complex organic molecules. Its bifunctional nature allows for elegant and efficient construction of fused ring systems via modern catalytic methods. While detailed experimental data for this specific compound is sparse in the public domain, its structural features point towards a promising future in both academic research and industrial drug development as a versatile tool for the creation of novel molecular entities.
References
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Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit - Chirantan Rasayan Sanstha. [Link]
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Starting materials for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate synthesis
An In-depth Technical Guide to the Core Starting Materials for the Synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Introduction
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a substituted aryl ketone that serves as a valuable building block in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its structure, featuring a reactive carbon-iodine bond, a keto-carbonyl group, and a terminal ethyl ester, presents a versatile scaffold for further chemical elaboration. The ortho-iodine atom is particularly significant, providing a handle for a multitude of modern cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide provides a comprehensive analysis of the primary synthetic strategies for preparing this target molecule, with a core focus on the selection and rationale of the starting materials. We will delve into the mechanistic underpinnings of the chosen synthetic routes, offering field-proven insights into experimental design and execution. The methodologies described are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and success for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate reveals several potential pathways for its construction. The most prominent disconnection is at the aryl-carbonyl bond, which immediately suggests a Friedel-Crafts acylation or an organometallic coupling strategy.
Caption: Retrosynthetic pathways for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
This analysis highlights two primary sets of starting materials, each associated with a distinct and robust synthetic methodology. We will explore the Friedel-Crafts acylation in detail as the most direct and cost-effective route, followed by a discussion of the organometallic alternative.
Primary Synthetic Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming aryl ketones.[1][2] This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[3] For our target molecule, this translates to the acylation of iodobenzene with an activated derivative of monoethyl heptanedioate.
Core Starting Materials
| Starting Material | Structure | Role | Key Considerations |
| Iodobenzene | C₆H₅I | Aromatic Substrate | Commercially available. The iodine substituent is a deactivator but directs acylation primarily to the para position, yielding the desired regioisomer in good purity.[4] |
| Heptanedioic Acid (Pimelic Acid) | HOOC(CH₂)₅COOH | Aliphatic Chain Precursor | The seven-carbon backbone of the target molecule. Must be converted to its monoester, mono-acyl chloride derivative. |
Workflow for the Friedel-Crafts Acylation Pathway
The synthesis is a multi-stage process beginning with the preparation of the necessary acylating agent from heptanedioic acid.
Caption: Workflow for the synthesis via Friedel-Crafts Acylation.
Experimental Protocols
-
Causality: Heptanedioic acid is a symmetrical dicarboxylic acid. To prevent the formation of a diether and subsequent polymerization or unwanted side products during the Friedel-Crafts reaction, one carboxylic acid group must be protected as an ester while the other is activated. Reacting the diacid with a limited amount of ethanol under acidic catalysis favors the formation of the monoester.[5]
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend heptanedioic acid (1.0 eq) in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Add ethanol (1.0-1.2 eq) to the mixture. The slight excess of ethanol helps drive the reaction, but a large excess will favor diester formation.
-
Heat the mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or by titration of the remaining carboxylic acid.
-
Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting mixture of diacid, monoester, and diester can be purified by fractional distillation or column chromatography to isolate the desired monoethyl pimelate.[6]
-
-
Causality: The carboxylic acid of monoethyl pimelate is not sufficiently electrophilic to acylate iodobenzene. It must be converted into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[7][8]
-
Protocol:
-
In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas trap with ethyl hydrogen heptanedioate (1.0 eq).
-
Slowly add an excess of thionyl chloride (SOCl₂, ~2-3 eq). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture gently to reflux (approx. 79 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (vacuum distillation) to yield the crude ethyl 7-chloro-7-oxoheptanoate, which is often used directly in the next step without further purification.
-
-
Causality: A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride. The Lewis acid coordinates to the chlorine atom, making the carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich aromatic ring of iodobenzene.[1] A stoichiometric amount of AlCl₃ is necessary as it complexes with the product ketone.[2]
-
Protocol:
-
Set up a three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cool it in an ice bath (0 °C).
-
Add a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).
-
Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1-1.2 eq).
-
In a separate flask, dissolve ethyl 7-chloro-7-oxoheptanoate (1.0 eq) and iodobenzene (1.0-1.5 eq) in the same anhydrous solvent.
-
Slowly add the acyl chloride/iodobenzene solution to the stirred AlCl₃ suspension while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it onto crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or vacuum distillation to obtain Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
-
Alternative Synthetic Route: Organometallic Approach
An alternative strategy involves the use of an organometallic reagent derived from a 2-iodoaryl precursor, which then acts as a nucleophile. This approach is powerful but requires stringent anhydrous conditions.
Core Starting Materials
| Starting Material | Structure | Role | Key Considerations |
| 1-Bromo-2-iodobenzene or 1,2-Diiodobenzene | C₆H₄BrI or C₆H₄I₂ | Organometallic Precursor | Selective formation of the organometallic reagent is key. The C-Br bond is generally more reactive for Grignard formation, while the C-I bond is more reactive for lithium-halogen exchange.[9] |
| Ethyl 7-chloro-7-oxoheptanoate | ClCO(CH₂)₅COOEt | Electrophilic Partner | The same activated aliphatic chain used in the Friedel-Crafts route. |
Conceptual Workflow
Caption: Conceptual workflow for the synthesis via a Grignard Reagent.
-
Mechanistic Insight: The Grignard reagent, essentially a source of a carbanion, acts as a potent nucleophile.[10][11] It will readily attack the electrophilic carbonyl carbon of the acyl chloride. A significant challenge with using highly reactive nucleophiles like Grignard reagents with acyl chlorides is the potential for a second addition to the newly formed ketone, leading to a tertiary alcohol byproduct.[11] To mitigate this, the reaction is typically run at low temperatures. A superior, albeit more synthetically demanding, electrophile would be the corresponding Weinreb amide, which is known to resist over-addition.
Conclusion
For the synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, the Friedel-Crafts acylation pathway represents the most direct and industrially scalable approach. Its reliance on readily available starting materials like iodobenzene and heptanedioic acid makes it an economically favorable choice. The key to this synthesis lies in the controlled preparation of the monoethyl pimelate intermediate, ensuring that one carboxylic acid function is masked while the other is activated for the crucial C-C bond formation. While organometallic routes offer a powerful alternative, they necessitate more stringent reaction conditions and present challenges such as over-addition, making the Friedel-Crafts acylation the recommended primary strategy for researchers and drug development professionals.
References
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Benchchem. An In-depth Technical Guide to the Synthesis and Crystallization of 2-Iodobenzamide. 7
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Benchchem. Application Notes and Protocols for the Synthesis of 2-Iodobenzamide from 2-Iodobenzoic Acid. 8
-
ChemistryViews. Efficient Synthesis of Alkyl Aryl Ketones.
-
ResearchGate. Synthesis of model substrate 3a: (i) 2-iodobenzoyl chloride, pyridine,...
-
Matrix Scientific. Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
-
Grignard Reaction.
-
Organic Chemistry Portal. Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent.
-
PubMed. Synthesis of alkyl aryl ketones by Pd/light induced carbonylative cross-coupling of alkyl iodides and arylboronic acids.
-
Sci-Hub. Synthesis of Alkyl Aryl Ketones by Pd/Light Induced Carbonylative Cross-Coupling of Alkyl Iodides and Arylboronic Acids.
-
ChemicalBook. 2-IODOBENZOYL CHLORIDE CAS#: 609-67-6.
-
Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes.
-
YouTube. synthesis of organolithium reagents.
-
The Grignard Reaction.
-
Wikipedia. Organolithium reagent.
-
Journal of the Chemical Society, Perkin Transactions 1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
Taylor & Francis. Organolithium reagents – Knowledge and References.
-
Sigma-Aldrich. 2-Iodobenzoyl chloride 98 609-67-6.
-
Khan Academy. Friedel-Crafts acylation (video).
-
Organic Chemistry Portal. Friedel-Crafts Acylation.
-
Chemistry LibreTexts. Grignard and Organolithium Reagents.
-
YouTube. Friedel-Crafts Acylation.
-
Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides.
-
Stenutz. ethyl hydrogen heptanedioate.
-
Benchchem. An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
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IUPAC name and structure of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
An In-Depth Technical Guide to Ethyl 7-(2-iodophenyl)-7-oxoheptanoate: Synthesis, Reactivity, and Applications
Abstract
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a bifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug discovery. As an aryl alkyl ketone derivative, it incorporates three distinct and strategically positioned functional groups: an aryl iodide, a ketone, and an ethyl ester. This guide provides a comprehensive technical overview of its chemical structure, a plausible synthetic route, and a detailed exploration of its reactivity. Particular emphasis is placed on the synthetic utility of the aryl iodide moiety as a versatile handle for advanced palladium-catalyzed cross-coupling reactions, establishing the compound as a valuable scaffold for the construction of complex molecular architectures and chemical libraries.
Chemical Identity and Structure
IUPAC Name and Identification
The unequivocally correct IUPAC name for the molecule is ethyl 7-(2-iodophenyl)-7-oxoheptanoate . It is identified by the following key identifiers:
Molecular Structure
The structure consists of a heptanoate ethyl ester chain where the C7 carbon is part of a ketone. The other side of this carbonyl group is attached to a phenyl ring, with an iodine atom substituted at the ortho- (position 2) position relative to the ketone.
Physicochemical Properties
Quantitative experimental data for this specific compound is not widely published. The following table summarizes its basic properties and predicted values from computational models.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉IO₃ | [1] |
| Molecular Weight | 374.22 | [1] |
| Predicted Boiling Point | 423.7 ± 30.0 °C | [2] |
| Predicted Density | 1.427 ± 0.06 g/cm³ | [2] |
| Hazard Statement | Irritant |
Synthesis and Characterization
The synthesis of aryl ketones is most classically achieved via the Friedel-Crafts acylation.[3][4] This approach remains the most logical and direct pathway for the preparation of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the bond between the aromatic ring and the acyl group, identifying iodobenzene and a suitable C7 acylating agent as the primary starting materials.
Sources
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- 3. fiveable.me [fiveable.me]
- 4. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
An In-depth Technical Guide to the Purity and Characterization of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Introduction
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (CAS No. 898777-18-9) is an aryl ketone derivative that serves as a valuable intermediate in organic synthesis, particularly within the domains of pharmaceutical and materials science research. Its molecular structure, featuring a reactive benzoyl group, a flexible heptanoate chain, and a strategically placed iodine atom, makes it a versatile building block for constructing more complex molecular architectures, potentially via cross-coupling reactions. The efficacy, safety, and reproducibility of any downstream application are fundamentally dependent on the purity and verified structure of this starting material. Impurities arising from synthesis—such as starting materials, by-products, or isomers—can have profound, often detrimental, effects on subsequent chemical transformations and the properties of the final product.[1][2]
This technical guide provides a comprehensive framework for the robust characterization and purity assessment of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate. We will move beyond procedural outlines to explore the causality behind analytical choices, offering field-proven insights into establishing a self-validating system of quality control. The methodologies detailed herein are designed for researchers, chemists, and quality control professionals in the drug development and chemical synthesis sectors, ensuring a high degree of confidence in the material's identity, quality, and performance.
Synthesis and Purification Strategy: A Context for Impurity Profiling
A thorough understanding of the synthetic route is paramount to anticipating potential impurities. A common and effective method for synthesizing aryl ketones like the target compound is the Friedel-Crafts acylation .[3] This process would typically involve the reaction of 1-iodobenzene with an activated form of monoethyl pimelate, such as ethyl 7-chloro-7-oxoheptanoate, in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Potential impurities stemming from this synthesis could include:
-
Positional Isomers: Acylation at the para or meta positions of 1-iodobenzene, leading to ethyl 7-(4-iodophenyl)-7-oxoheptanoate and ethyl 7-(3-iodophenyl)-7-oxoheptanoate, respectively.
-
Unreacted Starting Materials: Residual 1-iodobenzene or the pimelate derivative.
-
Di-acylation Products: Though less likely due to the deactivating effect of the first acyl group.
-
Process-Related Impurities: Residual solvents or by-products from catalyst quenching.
Purification Workflow:
The primary method for purifying the crude product is flash column chromatography on silica gel.[4] The choice of this technique is dictated by its ability to separate compounds based on polarity, which is effective for isolating the desired product from both less polar starting materials and potentially more polar side-products.
-
Rationale: The polarity of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is primarily determined by the ester and ketone functional groups. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate), allows for the sequential elution of components. Unreacted 1-iodobenzene will elute first, followed by the target product, while highly polar impurities will remain on the column longer. The progress is monitored by Thin-Layer Chromatography (TLC) to identify and collect the correct fractions.
For achieving high-purity material suitable for pharmaceutical applications, a secondary purification step such as recrystallization may be employed if the compound is a solid at room temperature. This technique separates the target compound from impurities based on differences in solubility at varying temperatures.
Structural Elucidation: Confirming Molecular Identity
Once purified, the absolute identity of the compound must be unequivocally confirmed. A multi-technique spectroscopic approach is essential, as each method provides complementary pieces of the structural puzzle.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule, providing detailed information on the carbon-hydrogen framework.[6]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width covering -1 to 13 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program with 1024-2048 scans and a spectral width of 0 to 220 ppm.
Data Interpretation and Validation:
The expected NMR signals for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate serve as the primary validation of its structure.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.8-7.9 | d | 1H | Ar-H (ortho to I) | Deshielded by adjacent iodine atom. |
| ~7.3-7.5 | m | 2H | Ar-H | Standard aromatic region. |
| ~7.1-7.2 | t | 1H | Ar-H | Standard aromatic region. |
| ~4.1 | q | 2H | -O-CH₂ -CH₃ | Typical for an ethyl ester, adjacent to CH₃. |
| ~2.9 | t | 2H | -CH₂ -C(=O)-Ar | Alpha to the aromatic ketone, deshielded. |
| ~2.3 | t | 2H | -CH₂ -C(=O)O- | Alpha to the ester carbonyl. |
| ~1.6-1.8 | m | 4H | -CH₂-CH₂ -CH₂ -CH₂- | Aliphatic protons on the central chain. |
| ~1.3-1.5 | m | 2H | -CH₂-CH₂ -CH₂- | Aliphatic protons on the central chain. |
| ~1.2 | t | 3H | -O-CH₂-CH₃ | Typical for an ethyl ester, adjacent to CH₂. |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~204 | Ar-C =O | Ketone carbonyl carbon. |
| ~173 | O-C =O | Ester carbonyl carbon. |
| ~141 | Ar-C (ipso to C=O) | Aromatic quaternary carbon. |
| ~139 | Ar-C H | Aromatic methine carbon. |
| ~131 | Ar-C H | Aromatic methine carbon. |
| ~128 | Ar-C H | Aromatic methine carbon. |
| ~128 | Ar-C H | Aromatic methine carbon. |
| ~93 | Ar-C -I | Aromatic carbon bonded to iodine, shielded. |
| ~60 | -O-CH₂ -CH₃ | Ethyl ester methylene carbon. |
| ~43 | -CH₂ -C(=O)-Ar | Carbon alpha to the ketone. |
| ~34 | -CH₂ -C(=O)O- | Carbon alpha to the ester. |
| ~29, 28, 24 | Aliphatic -CH₂ - | Central methylene carbons of the chain. |
| ~14 | -O-CH₂-CH₃ | Ethyl ester methyl carbon. |
Note: Predicted shifts are estimates and can vary based on experimental conditions.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, which corroborates the molecular formula.[7] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass, allowing for the unambiguous determination of the elemental composition.[5]
Protocol: GC-HRMS (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a volatile solvent like ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap detector).
-
GC Conditions:
-
Column: Standard nonpolar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, ramp to 300°C at 15°C/min.
-
Carrier Gas: Helium.
-
-
MS Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
Data Interpretation and Validation:
-
Molecular Ion (M⁺): The primary validation is the detection of the molecular ion peak. For C₁₅H₁₉IO₃, the expected exact mass is 374.0379 . HRMS should measure this value to within ±5 ppm.
-
Key Fragments: The fragmentation pattern provides structural confirmation. Expected fragments include:
-
m/z 247: Loss of the ethyl pimelate side chain, resulting in the [C₇H₄IO]⁺ fragment (iodobenzoyl cation). This is often a prominent peak.
-
m/z 204: The iodophenyl cation [C₆H₄I]⁺.
-
m/z 127: The I⁺ ion.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.[8]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Apply a small amount of the neat sample (if liquid) or solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ for 16-32 scans at a resolution of 4 cm⁻¹.
Data Interpretation and Validation:
The presence of characteristic absorption bands confirms the functional groups.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~3060 | Medium | C-H stretch | Aromatic C-H |
| ~2935, 2860 | Strong | C-H stretch | Aliphatic C-H |
| ~1735 | Strong | C=O stretch | Ester Carbonyl |
| ~1685 | Strong | C=O stretch | Aryl Ketone Carbonyl |
| ~1580, 1470 | Medium | C=C stretch | Aromatic Ring |
| ~1250, 1170 | Strong | C-O stretch | Ester C-O |
The distinct separation of the two carbonyl (C=O) stretches is a critical validation point, confirming the presence of both the ester and the conjugated ketone.
Quantitative Purity Determination
While spectroscopic methods confirm identity, chromatographic techniques are the gold standard for quantifying purity and identifying trace impurities.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[10][11]
Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile) to a final concentration of ~1 mg/mL.
-
Instrumentation:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B).
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (chosen for strong absorbance of the aromatic ring).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
System Validation: This protocol is trustworthy because it includes self-validation steps. Before sample analysis, a system suitability test must be performed by injecting a standard solution multiple times to ensure the system's precision (retention time and peak area %RSD < 2%). The potential positional isomers would likely have slightly different retention times on a C18 column, allowing for their detection and quantification. For regulatory filings, the method would require full validation according to ICH guidelines, establishing its specificity, linearity, accuracy, and precision.
Integrated Analytical Workflow
A robust quality control strategy does not rely on a single technique but integrates them into a logical workflow. This ensures both the identity and purity of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate are confirmed with the highest degree of confidence.
Caption: Integrated workflow for the characterization and purity assessment.
Conclusion
The comprehensive analysis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate requires a synergistic application of modern analytical techniques. NMR, MS, and IR spectroscopy serve as the pillars of structural confirmation, providing an unambiguous verification of the molecule's identity. Chromatographic methods, particularly HPLC, are indispensable for the quantitative determination of purity and the profiling of synthesis-related impurities.[6] By adhering to the integrated workflow and understanding the scientific principles behind each method, researchers and drug development professionals can ensure the quality, consistency, and reliability of this important chemical intermediate, thereby safeguarding the integrity of their research and development endeavors.
References
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. This source outlines the principles and applications of key analytical techniques like NMR and Mass Spectrometry for characterizing organic compounds.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. This guide discusses the roles of IR, NMR, and MS in identifying molecular structures and functional groups.
- Modern Analytical Technique for Characterization Organic Compounds. This article details the use of modern analytical methods, including spectroscopy and chromatography, for obtaining precise information about molecular structure and purity.
- Advanced techniques in analysis of organic compound.
- Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?.
- Arborpharmchem. (2024, June 18). API Intermediates Production Purity. This article discusses strategies for ensuring the purity of active pharmaceutical ingredient (API) intermediates and the analytical methods used for measurement, including HPLC, GC, and MS.
- Center for Applied Isotope Studies. Organic Compound Characterization & Quantification. This resource describes sample preparation and analytical procedures like GC and HPLC for the quantification of organic compounds, emphasizing quality control measures.
- ChemCon GmbH. Identity determination and purity testing. This page details the analytical services for APIs and intermediates, highlighting the use of HPLC, GC, and q-NMR for assay and impurity profiling.
- Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.
- Intertek. Pharmaceutical Impurity Testing and Identification. This service overview explains the sources of pharmaceutical impurities and the importance of sensitive analytical methods for their detection and control.
- Matrix Scientific. Ethyl 7-(2-iodophenyl)-7-oxoheptanoate. This product page provides basic chemical information for the target compound, including its CAS number, molecular formula, and molecular weight.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). Journal of Visualized Experiments. This article describes purification techniques for carbonyl compounds, including extraction and analysis by ¹H NMR.
- Benchchem. Confirming the Structure of Ethyl 3-oxoheptanoate: A Comparative Guide to Analytical Methods.
- Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022, July 15). Chem.
- Woodhouse, J. C. (1940). U.S. Patent No. 2,205,184. Washington, DC: U.S. Patent and Trademark Office.
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Topic: Commercial Availability and Synthetic Strategy for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (CAS No. 898777-18-9), a specialized chemical intermediate. We will explore its commercial availability, outline a robust synthetic pathway for its laboratory-scale preparation, and discuss its potential applications as a structural motif in medicinal chemistry and drug discovery. This document is intended for professionals in chemical research and pharmaceutical development who require this or structurally related molecules for their work.
Introduction: The Significance of Aryl Heptanoid Scaffolds
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate belongs to the broader class of aryl ketoheptanoates, which are valuable precursors for more complex molecular architectures. The seven-carbon chain offers significant conformational flexibility and serves as a versatile linker, while the keto group provides a reactive handle for numerous chemical transformations. The substituted phenyl ring, in this case with iodine at the ortho position, is particularly significant for drug development. The iodine atom can act as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the rapid construction of diverse chemical libraries.
Furthermore, the related diarylheptanoid skeleton is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products with a wide range of biological activities.[1] Compounds based on this scaffold have shown promise in various therapeutic areas. Therefore, access to well-defined building blocks like Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is critical for exploring this chemical space.
Chemical Identity and Properties
A clear identification of the target compound is the first step in any research workflow. The key properties of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate are summarized below.
| Property | Value | Reference |
| CAS Number | 898777-18-9 | |
| Molecular Formula | C₁₅H₁₉IO₃ | |
| Molecular Weight | 374.22 g/mol | |
| MDL Number | MFCD02261312 | |
| Hazard Information | Irritant |
Commercial Availability and Procurement
As of early 2026, Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is available through specialized chemical suppliers, though it is not a common stock item. This suggests it is produced in small quantities for research and development purposes.
Supplier Analysis:
| Supplier | Catalog Number | Pack Sizes | Price (USD) | Stock Status |
| Matrix Scientific | 111435 | 1.00 g | $385.00 | Inquire |
| 2.00 g | $614.00 | Inquire | ||
| 5.00 g | $1,412.00 | Inquire |
Data compiled from supplier websites. Prices are subject to change.
Procurement Insights: The "Inquire" stock status indicates that the compound may be synthesized on demand or that stock levels fluctuate. Researchers should anticipate lead times when planning experiments. For larger quantities or GMP-grade material, a custom synthesis request would likely be necessary. Several companies, such as Dayang Chem and LEAPChem, offer custom synthesis services and have experience with related aryl ketone structures, which could be a viable route for procurement.[2][3]
The availability of numerous structural analogs, such as the corresponding fluoro, bromo, and methoxy derivatives, suggests that the underlying synthetic chemistry is well-established.[4][5]
Proposed Synthesis Strategy: A Field-Tested Approach
When a required chemical is expensive, has long lead times, or is needed in a larger quantity than is commercially available, in-house synthesis is the most practical solution. The most direct and reliable method for preparing Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a Friedel-Crafts acylation reaction.
Causality Behind the Choice of Method: The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds to create aryl ketones. Its advantages include high yields, predictable regioselectivity (when using a pre-functionalized aromatic), and the use of readily available starting materials. The reaction mechanism, involving the generation of a highly electrophilic acylium ion by a Lewis acid, is robust and well-documented.
Logical Workflow: Retrosynthesis and Forward Synthesis
The following diagram illustrates the logical disconnection (retrosynthesis) to identify the key starting materials and the proposed forward synthetic pathway.
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Stability and storage conditions for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
An In-depth Technical Guide to the Stability and Storage of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a bespoke chemical intermediate whose utility in pharmaceutical research and development necessitates a thorough understanding of its stability profile. This guide provides a comprehensive analysis of the factors governing the chemical integrity of this molecule. By dissecting its structure—an aromatic ketone, an organoiodine moiety, and an ethyl ester—we infer its potential degradation pathways. This document outlines a systematic approach to stability assessment through forced degradation studies, in alignment with international regulatory standards. Furthermore, we present detailed protocols for these studies, alongside recommendations for optimal storage and handling, to ensure the compound's reliability in experimental and developmental workflows.
Introduction: A Molecule of Interest
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (CAS No. 898777-18-9) is a polyfunctional organic molecule.[1] Its structure, featuring an iodoaryl ketone linked to a C7 ethyl ester chain, makes it a valuable building block in the synthesis of more complex pharmaceutical agents. The presence of the iodo-substituent, in particular, offers a reactive handle for cross-coupling reactions, while the keto-ester functionalities provide sites for a variety of chemical transformations.
Given its role as a critical intermediate, ensuring its purity and stability is paramount. Degradation can not only lead to a loss of active material but also introduce impurities that may interfere with subsequent synthetic steps or exhibit undesirable toxicological profiles. This guide serves as a foundational resource for scientists, providing both theoretical insights and practical methodologies for maintaining the chemical fidelity of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
Predicted Chemical Stability and Degradation Pathways
The stability of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is dictated by its three primary functional groups: the ethyl ester, the aryl ketone, and the carbon-iodine bond. Each presents a unique susceptibility to degradation under common laboratory and storage conditions.
Hydrolytic Degradation of the Ethyl Ester
The ethyl ester moiety is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid (7-(2-iodophenyl)-7-oxoheptanoic acid) and ethanol. This process can be catalyzed by both acids and bases.[2][3][4]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the reaction is reversible.[2][4] To drive the reaction towards the hydrolysis products, a large excess of water is typically required.
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible as the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt.[5] This makes the ester particularly vulnerable to basic conditions.
The rate of hydrolysis is influenced by temperature, pH, and the presence of catalysts. Given the long, unbranched alkyl chain, steric hindrance around the ester group is minimal, suggesting a moderate susceptibility to hydrolysis.[6][7]
Photolytic Cleavage of the Carbon-Iodine Bond
Organoiodine compounds, especially iodoarenes, are known to be sensitive to light. The carbon-iodine bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol.[8] This weakness makes it susceptible to homolytic cleavage upon exposure to ultraviolet (UV) radiation, which can generate radical species. This degradation pathway often results in a yellow or brownish discoloration of the sample due to the formation of elemental iodine (I₂).[8]
Oxidative and Thermal Degradation
While ketones are generally resistant to oxidation compared to aldehydes, strong oxidizing agents or harsh conditions can lead to degradation.[9] This can involve cleavage of the C-C bonds adjacent to the carbonyl group. The long alkyl chain also presents potential sites for oxidative attack.
Thermally, aryl ketones are relatively stable.[10][11] However, at elevated temperatures, decomposition can occur. For organoiodine compounds, thermal stress can also promote the cleavage of the C-I bond.
The following diagram illustrates the primary predicted degradation pathways for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
Caption: Workflow for a forced degradation study of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for separating the parent compound from any process impurities and degradation products. [12][13]High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for this purpose.
Recommended HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 25 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. [14]This is demonstrated by the forced degradation study.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. [15]* Accuracy and Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy. [16]* Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. [15]
Conclusion
While specific stability data for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is not extensively documented in public literature, a comprehensive understanding of its stability profile can be derived from first principles of organic chemistry. The molecule's primary liabilities are the potential for hydrolysis of the ethyl ester, photolytic cleavage of the carbon-iodine bond, and, to a lesser extent, oxidation. By implementing rigorous storage and handling procedures, such as refrigeration in inert, light-proof containers, the integrity of this valuable intermediate can be preserved. The execution of a systematic forced degradation study, as outlined in this guide, will provide the necessary data to establish a validated, stability-indicating analytical method, which is a critical step in any drug development program. This proactive approach to stability assessment ensures the quality and reliability of research outcomes and supports robust regulatory submissions.
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Methodological & Application
Suzuki coupling of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
An In-Depth Technical Guide to the Suzuki-Miyaura Coupling of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Authored by: A Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1]
This application note provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate. This substrate, featuring a reactive aryl iodide ortho to a ketone, is a valuable building block for creating complex molecular architectures. The following guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from mechanistic principles to practical execution and troubleshooting.
Reaction Scheme
The general transformation involves the cross-coupling of the aryl iodide with a generic arylboronic acid to form a biaryl ketone ester.
Mechanism and Key Experimental Considerations
A deep understanding of the catalytic cycle is paramount for successful execution and optimization. The Suzuki-Miyaura reaction proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Pillars of the Reaction:
-
The Palladium Catalyst: The reaction is initiated by a Pd(0) species. While various catalysts can be used, systems composed of a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or a stable Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common. The choice of ligand is critical; electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often accelerate the oxidative addition and reductive elimination steps, which is particularly useful for less reactive or sterically hindered substrates.[2][5][6]
-
The Electrophile (Aryl Iodide): Ethyl 7-(2-iodophenyl)-7-oxoheptanoate serves as the electrophilic partner. The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl), making it an excellent substrate for oxidative addition.[1][7]
-
The Nucleophile (Organoboron Reagent): Arylboronic acids are the most common organoboron reagents due to their commercial availability, stability, and low toxicity.[8] However, they are prone to side reactions like protodeboronation (replacement of the boronic acid group with hydrogen), especially under harsh basic conditions.[3][5] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can compensate for this potential decomposition.
-
The Base: The base is not merely a spectator. Its primary role is to activate the boronic acid, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which is essential for the transmetalation step.[1][6] The choice of base is crucial; common inorganic bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). For substrates with base-sensitive functional groups like esters, a milder base such as potassium fluoride (KF) may be necessary to prevent hydrolysis.[5][9]
-
The Solvent System: A biphasic solvent system is often employed. An organic solvent (e.g., 1,4-dioxane, toluene, DMF) is used to dissolve the organic substrates and catalyst, while water is added to dissolve the inorganic base.[5][10] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[11] Crucially, all solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to homocoupling of the boronic acid.[3][12]
Experimental Protocol
This protocol provides a reliable starting point for the coupling of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate with a representative arylboronic acid.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| Ethyl 7-(2-iodophenyl)-7-oxoheptanoate | 898777-18-9 | 374.22 | Limiting reagent (1.0 equiv). Hazard: Irritant. |
| Phenylboronic Acid | 98-80-6 | 121.93 | Representative boronic acid (1.2 equiv). |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Catalyst precursor (0.02 equiv, 2 mol%). |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | Ligand (0.04 equiv, 4 mol%). |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Base (2.0 equiv). Ensure it is finely powdered. |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | Solvent. Must be degassed. |
| Deionized Water | 7732-18-5 | 18.02 | Co-solvent. Must be degassed. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction. |
| Brine (Saturated NaCl solution) | N/A | N/A | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | For column chromatography. |
Equipment: Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stirrer and stir bar, heating mantle or oil bath, inert gas line (Argon or Nitrogen), syringes, and standard laboratory glassware.
Step-by-Step Procedure
Caption: General experimental workflow for the Suzuki coupling protocol.
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (e.g., 374 mg, 1.0 mmol, 1.0 equiv), Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 equiv), and anhydrous Potassium Carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh Palladium(II) Acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[12]
-
-
Solvent Addition and Degassing:
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Bubble the inert gas through the stirred suspension for 15-20 minutes to ensure the removal of all dissolved oxygen.[11]
-
-
Catalyst Addition and Reaction:
-
Under a positive pressure of inert gas, quickly add the pre-weighed catalyst/ligand mixture to the flask.
-
Seal the flask and place it in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by periodically taking a small aliquot (via syringe), diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by Thin Layer Chromatography (TLC) or LC-MS.[5][12] The disappearance of the starting aryl iodide is a key indicator of completion.
-
-
Aqueous Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).[5][12]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[13]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 5% to 20% ethyl acetate in hexanes, is typically effective for separating the desired product from nonpolar impurities and baseline starting materials.[5][13][14]
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the final compound.
-
Typical Reaction Parameters
The following table provides a summary of recommended starting conditions and expected outcomes. Optimization may be required for different boronic acid partners.
| Parameter | Recommended Value | Rationale |
| Aryl Iodide | 1.0 equivalent | Limiting reagent. |
| Boronic Acid | 1.2 - 1.5 equivalents | Excess is used to drive the reaction to completion and offset potential protodeboronation.[5] |
| Catalyst Loading | 1 - 5 mol % Pd | Lower loadings are desirable but may require longer reaction times or higher temperatures. |
| Ligand:Pd Ratio | 1:1 to 4:1 (typically 2:1) | The optimal ratio depends on the specific ligand and catalyst system. |
| Base | 2.0 - 3.0 equivalents (e.g., K₂CO₃, K₃PO₄) | Sufficient base is required to activate the boronic acid and neutralize any acidic byproducts. |
| Solvent System | Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v) | Biphasic system to dissolve both organic and inorganic components.[5] |
| Concentration | 0.1 - 0.5 M (with respect to limiting reagent) | Affects reaction rate; higher concentrations can be beneficial but may lead to solubility issues. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to overcome activation barriers.[5] |
| Expected Yield | 75 - 95% | Highly dependent on the specific boronic acid partner and reaction optimization. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Poor quality base or boronic acid.4. Reaction temperature is too low. | 1. Use a fresh bottle of catalyst or a robust precatalyst system.2. Ensure thorough degassing of all solvents by sparging with inert gas or using freeze-pump-thaw cycles.[11][12]3. Use freshly opened or purified boronic acid and a finely powdered, dry base.4. Increase the reaction temperature.[11] |
| Protodeboronation | 1. Base is too strong or reaction time is too long.2. Presence of excess water. | 1. Switch to a milder base (e.g., KF or CsF).[5][9]2. Use anhydrous conditions if possible, or minimize the amount of water in the solvent system. Consider using a more stable boronic ester (e.g., pinacol ester).[11] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously exclude oxygen by maintaining a positive pressure of inert gas and using properly degassed solvents.[3][12] |
| Dehalogenation of Aryl Iodide | Presence of hydride sources. | Ensure the reaction is performed under a strictly inert atmosphere. Choose a solvent less prone to acting as a hydride source.[12] |
| Residual Palladium in Product | Incomplete removal of the catalyst during workup. | After the reaction, filter the diluted mixture through a pad of Celite before the aqueous workup to remove heterogeneous palladium black.[13][14][15] Specialized scavengers can also be used. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile organic solvents and powdered reagents.
-
Reagent Handling: Palladium catalysts are expensive and potentially toxic; handle with care. 1,4-Dioxane is a suspected carcinogen. Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is listed as an irritant. Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Inert Atmosphere: Exercise caution when working with Schlenk lines and inert gases. Ensure all glassware is free of cracks and stars to prevent implosion under vacuum.
References
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
- Hu, X., et al. (2019). Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and aryl boronic acids with Mo(CO)6 as CO source. ResearchGate.
- Fu, G. C., et al. (2000). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society.
- Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- The Journal of Organic Chemistry. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications.
- Wikipedia. (n.d.). Suzuki reaction.
- European Journal of Organic Chemistry. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Journal of the American Chemical Society. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling reactions of aryl iodides with....
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Reddit. (2025). Hydrophilic Suzuki-coupling product workup?. r/OrganicChemistry.
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
- Dicks, A. P. (2015). Don't Forget the Workup. Journal of Chemical Education.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Matrix Scientific. (n.d.). Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
- Yasukawa, T., et al. (2020). Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Organic Letters.
- ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Palladium-Catalyzed Cross-Coupling in Modern Synthesis
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the art of molecule building, empowering chemists to construct complex molecular architectures with unprecedented efficiency and precision.[1][2] These transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The power of these reactions lies in their ability to form carbon-carbon and carbon-heteroatom bonds with high functional group tolerance and under relatively mild conditions.[1][4]
This guide focuses on a particularly valuable building block, Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1), a substrate featuring an aryl iodide poised for a variety of palladium-catalyzed transformations. The presence of both a ketone and an ester group, common functionalities in biologically active molecules, makes this substrate an excellent candidate for late-stage functionalization in drug discovery programs. The 2-iodo-benzoyl moiety is a versatile handle for introducing diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Herein, we provide a detailed exploration of several key palladium-catalyzed cross-coupling reactions utilizing Ethyl 7-(2-iodophenyl)-7-oxoheptanoate as the starting material. This document is designed to be a practical resource, offering not just step-by-step protocols but also the underlying scientific rationale for the selection of catalysts, ligands, bases, and reaction conditions.
The Catalytic Heart: A Unified Mechanistic Overview
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][4][5] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a Pd(II) intermediate.[1][3][6]
-
Transmetalation: The organic group (R) from an organometallic reagent (R-M) is transferred to the palladium center, displacing the iodide.[1][3][6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[1][3][4][6]
The choice of ligands (L), which coordinate to the palladium center, is critical as they influence the catalyst's stability, reactivity, and selectivity.[7][8][9]
I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][5][10] It is widely used in the pharmaceutical industry due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[3]
Application Note
The Suzuki-Miyaura coupling of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1) with various arylboronic acids provides a direct route to a diverse range of biaryl ketones. The reaction is generally tolerant of the ester and ketone functionalities present in the substrate. The choice of base is crucial for activating the boronic acid for transmetalation.[10][11] Inorganic bases such as carbonates and phosphates are often effective.[11][12]
Experimental Protocol: Synthesis of Ethyl 7-oxo-7-(4'-methyl-[1,1'-biphenyl]-2-yl)heptanoate
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1) | 898777-18-9 | 374.22 | 1.0 | 1.0 |
| p-Tolylboronic acid | 5720-05-8 | 135.96 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Toluene | 108-88-3 | - | 10 mL | - |
| Water | 7732-18-5 | - | 2 mL | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1) (1.0 mmol, 374 mg), p-tolylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene (10 mL) and water (2 mL) to the flask.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
II. Heck Reaction: Olefin Arylation for C=C Bond Formation
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[13][14][15] This reaction is a powerful tool for the synthesis of styrenes and other vinylarenes.
Application Note
The Heck reaction of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1) with an alkene, such as ethyl acrylate, provides a straightforward route to cinnamate derivatives. A base, typically an amine like triethylamine, is required to neutralize the hydrogen halide generated during the reaction.[14] The choice of ligand can influence the regioselectivity and efficiency of the reaction.
Experimental Protocol: Synthesis of Ethyl 7-(2-(3-ethoxy-3-oxoprop-1-en-1-yl)phenyl)-7-oxoheptanoate
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1) | 898777-18-9 | 374.22 | 1.0 | 1.0 |
| Ethyl acrylate | 140-88-5 | 100.12 | 1.5 | 1.5 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 | 2.0 |
| Acetonitrile (MeCN) | 75-05-8 | - | 10 mL | - |
Procedure:
-
In a sealed tube, combine Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1) (1.0 mmol, 374 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Evacuate and backfill the tube with an inert gas.
-
Add acetonitrile (10 mL), ethyl acrylate (1.5 mmol, 162 µL), and triethylamine (2.0 mmol, 279 µL).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[16][17] This reaction is highly valued for its ability to construct carbon-carbon bonds between sp² and sp hybridized carbons, providing access to a wide range of alkynyl-substituted aromatic compounds.[16][17]
Application Note
The Sonogashira coupling of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1) with a terminal alkyne, such as phenylacetylene, proceeds efficiently in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). Copper-free Sonogashira protocols are also available and can be advantageous in certain contexts to avoid homocoupling of the alkyne.[18][19]
Experimental Protocol: Synthesis of Ethyl 7-oxo-7-(2-(phenylethynyl)phenyl)heptanoate
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1) | 898777-18-9 | 374.22 | 1.0 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.14 | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | 0.02 | 0.02 |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | 109-99-9 | - | 10 mL | - |
Procedure:
-
To a Schlenk flask, add Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1) (1.0 mmol, 374 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 418 µL).
-
Add phenylacetylene (1.2 mmol, 132 µL) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 6-8 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with saturated ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[20][21][22] This reaction has become a cornerstone of medicinal chemistry for the synthesis of anilines and their derivatives.
Application Note
The Buchwald-Hartwig amination of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1) with a primary or secondary amine allows for the direct introduction of a nitrogen-containing substituent. The choice of a sterically hindered phosphine ligand is often crucial for achieving high yields, and a strong, non-nucleophilic base like sodium tert-butoxide is typically employed.[20][23]
Experimental Protocol: Synthesis of Ethyl 7-(2-(morpholino)phenyl)-7-oxoheptanoate
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1) | 898777-18-9 | 374.22 | 1.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.01 | 0.01 |
| Xantphos | 161265-03-8 | 578.68 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene | 108-88-3 | - | 10 mL | - |
Procedure:
-
In a glovebox, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
In a separate vial, dissolve Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1) (1.0 mmol, 374 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and Xantphos (0.03 mmol, 17.4 mg) in toluene (10 mL).
-
Add this solution to the Schlenk tube containing the base.
-
Add morpholine (1.2 mmol, 105 µL) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction to 100 °C for 12-24 hours.
-
After cooling, quench the reaction with saturated ammonium chloride solution (15 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling reactions detailed in this guide demonstrate the versatility of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate as a key intermediate in the synthesis of complex organic molecules. The protocols provided serve as a robust starting point for the development of novel compounds for applications in drug discovery and materials science. The continued development of more active and selective catalyst systems will undoubtedly further expand the scope and utility of these powerful transformations.
References
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- Suzuki reaction - Wikipedia.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
- Cross-coupling reaction - Wikipedia.
- The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Compar
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor.
- Developing Ligands for Palladium(II)
- Ligand electronic influence in Pd-c
- Heck reaction - Wikipedia.
- Heck Reaction - Chemistry LibreTexts.
- Heck Reaction - Organic Chemistry Portal.
- Sonogashira coupling - Wikipedia.
- Recent advances in Sonogashira reactions - PubMed.
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor - ThalesNano.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 17. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thalesnano.com [thalesnano.com]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Cyclization Reactions of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate for the Synthesis of Bio-relevant Scaffolds
Introduction
The synthesis of seven-membered carbocyclic rings fused to an aromatic system, such as the dibenzosuberone core, represents a significant endeavor in medicinal chemistry and drug development. These scaffolds are present in a variety of biologically active compounds. Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a versatile precursor for the construction of such tricyclic systems. The presence of an aryl iodide, a ketone, and a flexible alkyl chain terminating in an ester group allows for a range of intramolecular cyclization strategies to be employed. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate in key cyclization reactions. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and justifications for the chosen experimental parameters.
Synthesis of Starting Material: Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
The synthesis of the title compound can be achieved through a Friedel-Crafts acylation reaction.[1][2] This classic electrophilic aromatic substitution allows for the introduction of the keto-heptanoate side chain onto the iodobenzene ring.
Protocol 1: Synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Materials:
-
Iodobenzene
-
Ethyl 6-(chloroformyl)hexanoate (prepared from adipic acid monomethyl ester)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add iodobenzene (1.0 equivalent) to the stirred suspension.
-
Slowly add a solution of ethyl 6-(chloroformyl)hexanoate (1.1 equivalents) in anhydrous dichloromethane via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 7-(2-iodophenyl)-7-oxoheptanoate as a viscous oil.
Intramolecular Heck Cyclization
The intramolecular Heck reaction is a powerful palladium-catalyzed method for the formation of C-C bonds, and it is particularly well-suited for the synthesis of cyclic compounds.[3] In the case of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, this reaction can be envisioned to proceed via an intramolecular carbopalladation to form the seven-membered ring of the dibenzosuberone scaffold.
Mechanism Overview:
The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. The resulting arylpalladium(II) complex then undergoes an intramolecular migratory insertion of a C-H bond from the alkyl chain, followed by β-hydride elimination to afford the cyclized product and regenerate the Pd(0) catalyst.
Protocol 2: Intramolecular Heck Cyclization
Materials:
-
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Triethylamine (NEt₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1.0 equivalent), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding dibenzosuberone derivative.
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(OAc)₂ (5 mol%) | PdCl₂(PPh₃)₂ (5 mol%) |
| Ligand | PPh₃ (10 mol%) | - |
| Base | K₂CO₃ (2.0 eq.) | NEt₃ (3.0 eq.) |
| Solvent | Anhydrous DMF | Anhydrous MeCN |
| Temperature | 120 °C | 100 °C |
| Time | 18 h | 24 h |
| Typical Yield | Moderate to Good | Moderate |
| Table 1: Comparison of typical reaction conditions for the Intramolecular Heck Cyclization. |
Intramolecular Radical Cyclization
Radical cyclizations offer a powerful alternative for the formation of cyclic systems, often under milder conditions than transition-metal-catalyzed reactions.[4] For Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, an aryl radical can be generated at the C-I bond, which can then undergo an intramolecular cyclization.
Mechanism Overview:
The reaction is initiated by a radical initiator, such as AIBN, which generates a tributyltin radical from tributyltin hydride. This radical then abstracts the iodine atom from the substrate to form an aryl radical. This aryl radical undergoes an intramolecular cyclization onto the carbonyl group, followed by a hydrogen atom transfer from tributyltin hydride to yield the cyclized product and regenerate the tributyltin radical.
Protocol 3: Tributyltin Hydride-Mediated Radical Cyclization
Materials:
-
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene or toluene
-
Standard laboratory glassware for reflux and inert atmosphere
Procedure:
-
To a round-bottom flask, add a solution of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1.0 equivalent) in anhydrous benzene.
-
Add AIBN (0.1 equivalents).
-
Heat the solution to reflux (approximately 80 °C).
-
Slowly add a solution of tributyltin hydride (1.1 equivalents) in anhydrous benzene via a syringe pump over 8-10 hours.
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. It is often necessary to first remove the tin byproducts by partitioning between acetonitrile and hexane, or by treatment with a solution of iodine or potassium fluoride.
Intramolecular Sonogashira Coupling-Cyclization
This two-step, one-pot sequence involves an initial Sonogashira coupling of the aryl iodide with a terminal alkyne, followed by an intramolecular cyclization of the resulting enyne.[5][6] This method allows for the introduction of additional diversity into the final product.
Protocol 4: Intramolecular Sonogashira Coupling-Cyclization
Materials:
-
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
-
A terminal alkyne (e.g., trimethylsilylacetylene)
-
Palladium(II) chloride (PdCl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous THF or DMF
Procedure:
-
To a Schlenk flask, add Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1.0 equivalent), PdCl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Upon completion of the coupling (monitored by TLC), add a suitable cyclization catalyst or reagent if necessary (e.g., a base or a different metal catalyst, depending on the desired transformation). In many cases, heating the reaction mixture is sufficient to induce cyclization.
-
Heat the reaction to 60-80 °C and stir for an additional 12-24 hours.
-
Work-up the reaction as described in the Heck protocol and purify by column chromatography.
| Parameter | Sonogashira Coupling | Intramolecular Cyclization |
| Catalyst | PdCl₂ (2 mol%), CuI (4 mol%) | - (Thermal) |
| Base | NEt₃ | - |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | Room Temperature | 80 °C |
| Time | 4 h | 18 h |
| Table 2: Typical reaction parameters for the Sonogashira Coupling-Cyclization sequence. |
Conclusion
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a valuable and versatile starting material for the synthesis of dibenzosuberone derivatives and related seven-membered ring systems. The choice of cyclization strategy—be it a palladium-catalyzed Heck reaction, a radical-mediated cyclization, or a Sonogashira coupling-cyclization sequence—will depend on the desired final product, functional group tolerance, and available laboratory resources. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this precursor and to develop novel compounds of potential pharmaceutical interest.
References
- Google Patents. (n.d.). Preparation method of ethyl 7-chloro-2-oxoheptanoate.
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
All About Chemistry. (2020, October 19). Preparation of aromatic Ketones by Friedel-Crafts Acylation [Video]. YouTube. [Link]
- Google Patents. (n.d.). Process for producing high purity ketones by friedel-crafts acylation at low temperature.
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Chemistry LibreTexts. (2019, June 5). 19.14: Preparation of Aldehydes and Ketones. [Link]
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Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. [Link]
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Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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YouTube. (2020, March 4). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation [Video]. [Link]
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Macmillan Group. (2013, September 25). Timeless Methods for Radical Cyclizations in Total Synthesis. [Link]
-
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-
Wikipedia. (2023, November 15). Radical cyclization. [Link]
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Derivatization of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate for biological screening
An Application Guide to the Strategic Derivatization of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate for Biological Screening Libraries
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate. This scaffold molecule contains two key functional handles for chemical modification: an aryl iodide and an ester. The aryl iodide is a versatile precursor for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse chemical functionalities. This guide focuses on leveraging this reactivity to rapidly generate a library of novel compounds for biological screening. We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, explaining the mechanistic rationale behind component selection. Furthermore, we outline the necessary purification and characterization steps to ensure the integrity of the synthesized compounds, a critical prerequisite for reliable biological data.
Introduction: The Rationale for Derivatization in Lead Discovery
In modern drug discovery, the process of lead optimization is a critical phase where a promising but imperfect "hit" compound is chemically modified to improve its therapeutic properties.[1][2] This iterative cycle of design, synthesis, and testing aims to enhance potency, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) while minimizing toxicity.[2][3]
The starting scaffold, Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, presents an excellent platform for such exploration. Its structure features:
-
An aryl iodide , which is a highly reactive and versatile handle for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an ideal electrophile for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[4][5]
-
An ethyl ester , which can be hydrolyzed to the corresponding carboxylic acid for further modification or to enhance solubility.
-
A heptanoate chain and an aryl ketone , which provide a defined spatial arrangement and potential interaction points with biological targets.[6][7]
The strategic derivatization at the aryl iodide position allows for a systematic exploration of the structure-activity relationship (SAR).[1] By introducing a variety of substituents, researchers can probe the chemical space around the core scaffold to identify key interactions that drive biological activity.
Figure 1: High-level workflow for derivatization and screening.
Core Derivatization Strategies & Protocols
The following sections detail protocols for three robust and versatile palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired functionality to be introduced.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups
Rationale: The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds.[8][9] It couples the aryl iodide with an organoboron species (typically a boronic acid or ester). This strategy is ideal for exploring how different aromatic or heteroaromatic substituents impact biological activity, for instance, by probing hydrophobic pockets or introducing potential hydrogen bonding sites. The reaction is known for its mild conditions and high functional group tolerance.[10][11]
Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling
-
Reagents & Materials:
-
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1.0 eq)
-
Aryl or Heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (or other suitable phosphine ligand, 4-10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous 1,4-dioxane or Toluene/Water mixture (e.g., 10:1)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, the boronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst mixture to the main flask.
-
Add the solvent (e.g., 1,4-dioxane) to the flask. The reaction concentration is typically 0.1-0.5 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Buchwald-Hartwig Amination: Introduction of Nitrogen-Containing Groups
Rationale: The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forming carbon-nitrogen bonds.[12][13] This reaction couples the aryl iodide with a primary or secondary amine.[14] Introducing amine functionalities can significantly alter a compound's properties by improving solubility, providing a handle for salt formation, and creating hydrogen bond donor/acceptor sites, which are often crucial for target binding.[15]
Protocol: Buchwald-Hartwig Amination
-
Reagents & Materials:
-
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1.0 eq)
-
Primary or secondary amine (1.2 - 2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)
-
Xantphos (or other suitable phosphine ligand, 2-6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 - 2.5 eq)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel, magnetic stirrer, nitrogen/argon inlet
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the ligand, and NaOtBu to a dry Schlenk tube.
-
Add the solvent (e.g., toluene), followed by the amine, and finally the Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by LC-MS. Reactions are often complete within 2-18 hours.
-
After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.
-
Dry the organic phase, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Sonogashira Coupling: Introduction of Alkynes
Rationale: The Sonogashira coupling reaction forms a C-C bond between the aryl iodide and a terminal alkyne.[4][16] The resulting alkyne linker is linear and rigid, which can be useful for probing specific vectors within a binding pocket. Furthermore, the terminal alkyne of the product can serve as a handle for subsequent modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) "Click Chemistry".[17][18]
Protocol: Sonogashira Coupling
-
Reagents & Materials:
-
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
A suitable amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA)), used as both base and solvent or co-solvent with THF.
-
Reaction flask, magnetic stirrer, nitrogen/argon inlet
-
-
Procedure:
-
Dissolve Ethyl 7-(2-iodophenyl)-7-oxoheptanoate in the amine solvent (e.g., TEA/THF mixture).
-
Add the terminal alkyne, followed by CuI and PdCl₂(PPh₃)₂.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 1-6 hours.[19]
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove amine salts.
-
Dry, filter, and concentrate the organic layer.
-
Purify the product via flash column chromatography.
-
Product Characterization: A Self-Validating System
Ensuring the structural integrity and purity of each synthesized derivative is paramount for the reliability of subsequent biological screening data.[20] A combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary technique for structural elucidation.[21]
-
¹H NMR: Confirms the presence of key protons and their chemical environment. Successful coupling will result in the disappearance of the characteristic aryl-iodide pattern and the appearance of new signals from the coupled fragment.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.[22] High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. For a screening library, a purity of >95% is generally required.
Table 1: Summary of Derivatization Strategies and Characterization Data
| Reaction | Coupling Partner | Product Class | Example MW ( g/mol ) | Key ¹H NMR Shift (ppm) | Purity Target |
| Suzuki | Phenylboronic acid | Biphenyl derivative | 380.48 | 7.20-7.60 (new aryl-H) | >95% |
| Buchwald | Morpholine | Morpholinyl derivative | 389.49 | 3.70-3.90 (-O-CH₂-), 2.90-3.10 (-N-CH₂-) | >95% |
| Sonogashira | Phenylacetylene | Phenylalkynyl derivative | 404.50 | 7.30-7.60 (new aryl-H) | >95% |
Considerations for Biological Screening
Once a library of purified and characterized derivatives is generated, it is ready for biological evaluation.
-
Assay Compatibility: The choice of derivatization should consider the nature of the biological assay. For example, highly fluorescent derivatives might interfere with fluorescence-based readouts.[23]
-
Solubility: Derivatives must be soluble in the assay buffer, typically requiring a final concentration in DMSO. The introduction of polar groups via Buchwald-Hartwig amination can be advantageous here.
-
High-Throughput Screening (HTS): The protocols described are amenable to parallel synthesis techniques to rapidly build a library. For HTS, compounds are typically screened at a single concentration (e.g., 10 µM) to identify initial hits.[24] Follow-up dose-response studies are then performed on these hits to determine potency (e.g., IC₅₀ or EC₅₀).
Conclusion
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a valuable starting scaffold for the generation of diverse chemical libraries for biological screening. By leveraging robust and well-understood palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can systematically and efficiently explore the structure-activity relationships of this compound class. The protocols and strategies outlined in this guide provide a solid foundation for synthesizing high-quality compound libraries, thereby accelerating the early stages of the drug discovery pipeline.
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An, W. F., & Tolliday, N. (Eds.). (2016). High Throughput Screening: Methods and Protocols. Springer. Available at: [Link]
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Mahmoud, A. R. (2023). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Available at: [Link]
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Su, Y., & Mrksich, M. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 341–346. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Oxford Instruments. (n.d.). NMR | Organic Synthesis. Available at: [Link]
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Gevorgyan, V., & Takeda, A. (2021). Oxidation-Induced “One-Pot” Click Chemistry. Chemical Reviews, 121(8), 4429–4473. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]
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Wang, C., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Molecules, 27(13), 4253. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
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Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Available at: [Link]
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Kollár, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2888–2897. Available at: [Link]
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ChemSynthesis. (n.d.). ethyl 7-(1-benzofuran-2-yl)-7-oxoheptanoate. Available at: [Link]
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Viciu, M. S., et al. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 47(3), 738-742. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
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Li, H., et al. (2009). Protein iodination by click chemistry. Chemical Communications, (23), 3399-3401. Available at: [Link]
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Gu, H., & Edison, A. S. (2010). NMR-spectroscopic analysis of mixtures: from structure to function. Future Medicinal Chemistry, 2(4), 575–590. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. Available at: [Link]
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Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. Available at: [Link]
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Norris, J. (2018). The Suzuki reaction. YouTube. Available at: [Link]
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Chemistry Solved. (2023). Sonogashira coupling reaction | Organometallic name reaction. YouTube. Available at: [Link]
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OC Taurus. (2024). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Available at: [Link]
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ResearchGate. (n.d.). Selected biologically active and natural compounds with ketone moieties. Available at: [Link]
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MDPI. (2019). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2019(2), M1063. Available at: [Link]
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National Center for Biotechnology Information. (2018). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Molecules, 23(10), 2465. Available at: [Link]
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Newman, J. C., & Verdin, E. (2017). Ketone bodies as signaling metabolites. Trends in Endocrinology & Metabolism, 28(8), 585-594. Available at: [Link]
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PubChem. (n.d.). Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. Available at: [Link]
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ResearchGate. (2023). New Fluorescence Derivatization Reagent for the Determination of 7 Unsaturated Fatty Acids in Oil Samples by Pre-Column Derivatization HPLC-FLD. Available at: [Link]
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Application Notes and Protocols for the Sonogashira Cross-Coupling Reaction with Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Carbon-Carbon Bond
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this reaction is prized for its mild conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2][4][5][6] Due to the high reactivity of the carbon-iodine bond, aryl iodides are excellent substrates for this transformation, often allowing the reaction to proceed at room temperature with high efficiency and yields.[1][2][7]
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of terminal alkynes with aryl iodides. The protocols outlined herein are designed to be a comprehensive guide for researchers, providing information on catalyst selection, reaction setup, and product purification.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper catalysts.[1][2][3][8] The generally accepted mechanism involves two interconnected cycles:
-
The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide to form a Pd(II) complex.[2][3][8][9] This is generally considered the rate-determining step.[10]
-
The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][2][3][8][9] The presence of the copper co-catalyst increases the rate of the reaction.[1]
-
Transmetalation : The copper acetylide then transfers the alkyne group to the palladium(II) complex.[2][3][8][9][11]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[2][3][5][8]
A copper-free variant of the Sonogashira reaction has also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[1][12][13]
Caption: A simplified representation of the dual catalytic cycles in the copper-co-catalyzed Sonogashira reaction.
Key Reaction Parameters
The success of the Sonogashira coupling is highly dependent on the careful selection of catalysts, ligands, bases, and solvents.
Catalysts
Typically, two catalysts are required: a zerovalent palladium complex and a copper(I) halide salt.[1][14]
-
Palladium Catalyst : Both Pd(0) and Pd(II) precatalysts can be used. Pd(II) complexes are reduced in situ to the active Pd(0) species.[1][15] Common choices include:
-
Copper Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst.[1] It reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the reaction.[1] While crucial for increasing the reaction rate, copper can also promote the undesirable homocoupling of the alkyne.[1][12]
Ligands
The choice of ligand for the palladium catalyst can significantly impact the reaction's efficiency.
-
Phosphine Ligands : Triphenylphosphine (PPh₃) is the most common.[8] Bulky and electron-rich phosphine ligands can increase the rate of oxidative addition.[8]
-
Nitrogen-based Ligands : Pyridines and pyrimidines have been successfully used in Sonogashira couplings.[1][14]
-
N-Heterocyclic Carbenes (NHCs) : These have emerged as highly effective alternatives to phosphine ligands.[8]
Bases
An amine base is typically used to deprotonate the terminal alkyne.[16] Common bases include:
In some cases, the amine can also serve as the solvent.[9]
Solvents
A variety of anhydrous solvents can be employed. The choice often depends on the solubility of the substrates and the desired reaction temperature.
Experimental Protocol: A General Procedure for Sonogashira Coupling of Aryl Iodides
This protocol provides a general method for the Sonogashira coupling of an aryl iodide with a terminal alkyne using a palladium-phosphine catalyst and a copper(I) co-catalyst.
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.1–1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1–5 mol%)
-
Copper(I) iodide (CuI) (1–5 mol%)
-
Anhydrous solvent (e.g., THF or DMF)
-
Amine base (e.g., triethylamine or diisopropylamine, 2–3 equiv)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition : Add the anhydrous solvent and the amine base. Stir the mixture for a few minutes to ensure dissolution.
-
Alkyne Addition : Add the terminal alkyne to the reaction mixture.
-
Reaction Monitoring : Stir the reaction at room temperature or heat as necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate solvent like diethyl ether and filter through a pad of Celite® to remove the catalyst residues.[9]
-
Extraction : Wash the filtrate with saturated aqueous ammonium chloride, followed by brine.[9]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification : Purify the crude product by flash column chromatography on silica gel.[9]
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | Aryl Iodide | Most reactive, often allows for room temperature reactions.[1][9] |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 1–5 mol% loading is typical.[8][14] |
| Copper Co-catalyst | CuI | 1–5 mol% loading. |
| Base | Triethylamine or Diisopropylamine | 2–3 equivalents. Can also be used as a solvent.[9] |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are recommended.[2][17] |
| Temperature | Room Temperature to 80 °C | Aryl iodides often react at room temperature.[1][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Necessary to prevent catalyst degradation and side reactions.[16] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh catalyst and ensure anhydrous/anaerobic conditions.[18] |
| Steric hindrance | For ortho-substituted aryl halides, higher temperatures or more active catalyst systems may be needed.[12] | |
| Insufficiently degassed solvent | Degas the solvent thoroughly before use.[17] | |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen with copper catalyst | Ensure a strictly inert atmosphere. Consider a copper-free protocol.[12] |
| Formation of Palladium Black | Catalyst decomposition | Use fresh, high-purity reagents and solvents. Anecdotal evidence suggests THF may promote its formation.[18] |
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Al-Masum, M., & Islam, M. S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Golden. Sonogashira coupling. [Link]
-
Navarro, O., et al. (2005). Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. Organic Letters. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
-
ResearchGate. (2025). Sonogashira coupling in natural product synthesis. [Link]
-
Molnár, M., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Semproni, J. R., et al. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. [Link]
-
Ghashghaei, H., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Chinchilla, R., & Nájera, C. (2017). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. [Link]
-
Yan, F., et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]
-
ResearchGate. (2014). Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)2 and phosphate ligand. [Link]
-
Royal Society of Chemistry. (2015). Sonogashira Coupling. Synthetic Methods in Drug Discovery. [Link]
-
Wipf Group. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
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Application of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate in the Synthesis of Dibenzo[b,e]azepin-6-one Scaffolds: A Technical Guide for Medicinal Chemists
Introduction: Strategic Importance of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a bespoke chemical intermediate engineered for the precise construction of complex heterocyclic systems. Its molecular architecture, featuring an ortho-iodinated phenyl ketone tethered to a flexible seven-carbon ester chain, renders it an exceptionally valuable precursor for the synthesis of seven-membered rings, a privileged scaffold in medicinal chemistry. The strategic placement of the iodide atom facilitates palladium-catalyzed intramolecular cyclization reactions, offering a robust and efficient pathway to dibenzo-fused heterocyclic cores. These core structures are paramount in the development of therapeutics targeting a range of conditions, including cancer, central nervous system disorders, and inflammatory diseases.
This technical guide provides an in-depth exploration of the application of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate in the synthesis of dibenzo[b,e]azepin-6-one derivatives. We will elucidate the mechanistic underpinnings of the key synthetic transformations and provide validated, step-by-step protocols for their practical implementation in a research setting.
Core Application: Synthesis of Dibenzo[b,e]azepin-6-one Analogs via Intramolecular Heck Cyclization
The primary application of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate in medicinal chemistry is as a key building block for the synthesis of dibenzo[b,e]azepin-6-ones. This is achieved through a strategic two-step sequence involving an initial amination followed by a palladium-catalyzed intramolecular Heck cyclization. The dibenzo[b,e]azepin-6-one scaffold is a core component of numerous biologically active molecules with potential therapeutic applications.
Mechanistic Rationale: The Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful tool for the formation of cyclic structures.[1] The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a palladium(II) intermediate.
-
Intramolecular Insertion: The tethered alkene coordinates to the palladium center and subsequently inserts into the aryl-palladium bond. This step forms the new carbon-carbon bond and closes the seven-membered ring.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed carbon-palladium bond is eliminated, regenerating the double bond within the newly formed ring system and producing a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst, thus completing the catalytic cycle.
The regioselectivity of the β-hydride elimination can be influenced by steric and electronic factors, allowing for the controlled formation of specific isomers.
Experimental Protocols
Protocol 1: Synthesis of the N-Allyl Precursor
Principle: To prepare for the intramolecular Heck cyclization, the ester moiety of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is first converted to a secondary amide, followed by N-alkylation with an allyl group to introduce the necessary alkene functionality for the cyclization.
Methodology:
-
Amidation:
-
To a solution of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1.0 eq) in a suitable solvent such as methanol, add an excess of a primary amine (e.g., methylamine, 5.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude amide can be purified by column chromatography on silica gel.
-
-
N-Allylation:
-
To a solution of the secondary amide (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C, then add allyl bromide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-allyl precursor by flash column chromatography.
-
Protocol 2: Intramolecular Heck Cyclization to form the Dibenzo[b,e]azepin-6-one Core
Principle: The N-allyl precursor undergoes a palladium-catalyzed intramolecular Heck reaction to construct the seven-membered ring of the dibenzo[b,e]azepin-6-one system.
Methodology:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-allyl precursor (1.0 eq) in a degassed solvent such as acetonitrile or DMF.
-
Add the palladium catalyst, for example, palladium(II) acetate (0.05 eq), and a phosphine ligand like triphenylphosphine (0.10 eq).
-
Add a base, typically a tertiary amine such as triethylamine (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired dibenzo[b,e]azepin-6-one derivative.
Data Presentation
| Step | Reactant | Product | Typical Yield | Analytical Data |
| 1a | Ethyl 7-(2-iodophenyl)-7-oxoheptanoate | N-Methyl-7-(2-iodophenyl)-7-oxoheptanamide | 85-95% | ¹H NMR, ¹³C NMR, MS |
| 1b | N-Methyl-7-(2-iodophenyl)-7-oxoheptanamide | N-allyl-N-methyl-7-(2-iodophenyl)-7-oxoheptanamide | 70-85% | ¹H NMR, ¹³C NMR, MS |
| 2 | N-allyl-N-methyl-7-(2-iodophenyl)-7-oxoheptanamide | Dibenzo[b,e]azepin-6-one derivative | 60-75% | ¹H NMR, ¹³C NMR, HRMS |
Visualizations
Synthetic Workflow
Caption: Synthetic route to Dibenzo[b,e]azepin-6-ones.
Intramolecular Heck Catalytic Cycle
Caption: Catalytic cycle of the Intramolecular Heck Reaction.
Conclusion and Future Perspectives
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate serves as a highly effective and versatile starting material for the synthesis of medicinally important dibenzo[b,e]azepin-6-one scaffolds. The outlined protocols, centered around a robust intramolecular Heck cyclization, provide a reliable pathway for accessing these complex molecular architectures. The modularity of this synthetic route allows for the introduction of diverse substituents on the amine nitrogen, offering a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs. Further exploration of different palladium catalysts and ligands may lead to enhanced yields and stereoselectivity, broadening the applicability of this valuable building block in the synthesis of novel therapeutic agents.
References
-
Dibenzoazepine derivatives and their medicinal importance have been reviewed extensively. These compounds are known for a wide range of pharmacological activities.[2][3]
-
The dibenzo[b,f]azepine scaffold is a key structural motif in a variety of clinically used drugs, including anticonvulsants and antidepressants.[4]
-
The intramolecular Heck reaction is a powerful method for the synthesis of carbocyclic and heterocyclic compounds.[1]
-
The synthesis of dibenzo[b,f]azepine derivatives often involves multi-step sequences, highlighting the need for efficient and convergent strategies.[5][6][7]
- Recent advances in palladium-catalyzed cross-coupling reactions continue to expand the synthetic chemist's toolbox for constructing complex molecular architectures.
-
The development of new ligands and catalytic systems for the Heck reaction aims to improve efficiency, selectivity, and substrate scope.[8]
-
The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives has been reported through a three-step process involving an intramolecular Buchwald-Hartwig coupling.[9]
-
The intramolecular Mizoroki-Heck reaction is a key strategy for the generation of tertiary and quaternary stereocenters in heterocyclic synthesis.
-
The mechanism and stereochemistry of the intramolecular Heck reaction have been studied in detail, providing insights for reaction optimization.[1][10]
-
The Mizoroki-Heck reaction of unstrained aryl ketones has been explored as a method for C-C bond olefination.[11]
-
Various new dibenz[b,f]azepine derivatives with potential CNS activity have been synthesized and characterized.[12]
-
Intramolecular cyclization reactions mediated by various reagents are a common strategy for the synthesis of heterocyclic ring systems.[13][14]
-
The seven-membered ring of dibenzo[b,e]thiepin-11(6H)-one, an analog of the dibenzo[b,e]azepin-6-one core, adopts a distorted boat conformation.[15]
Sources
- 1. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.rsyn.org [pubs.rsyn.org]
- 3. pubs.rsyn.org [pubs.rsyn.org]
- 4. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. Dibenz[b,f]azepines, Part 7. Synthesis of new, potentially CNS active dibenz[b,f]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Sci-Hub. ChemInform Abstract: New Pentacyclic Ring Systems: Intramolecular Cyclization of o,o′‐Disubstituted Bibenzothiazoles. / ChemInform, 2011 [sci-hub.box]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in Sonogashira coupling of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Guide for: Researchers, Scientists, and Drug Development Professionals Topic: Improving Yield in the Sonogashira Coupling of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven advice to enhance the yield and reliability of your experiments, specifically focusing on the coupling of substrates like Ethyl 7-(2-iodophenyl)-7-oxoheptanoate. As your Senior Application Scientist, I will walk you through common challenges and their underlying causes, offering logical, step-by-step solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction yield is very low or I'm observing no product formation. What are the most common culprits?
Answer: Low to non-existent yield in a Sonogashira coupling is a frequent issue that typically points to problems with one of three areas: catalyst activity, reagent quality, or reaction conditions.
A. Catalyst System Integrity: The heart of the Sonogashira reaction is its dual catalytic system.[1] The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne.[2][3]
-
Palladium Catalyst Decomposition: The formation of a black precipitate, known as "palladium black," is a clear indicator of catalyst decomposition.[4] This happens when the Pd(0) active species agglomerates and falls out of the catalytic cycle. This can be triggered by impurities, excessive heat, or an inappropriate solvent choice. Anecdotal evidence suggests that THF, a common solvent, can sometimes promote this decomposition.[4][5]
-
Copper Co-Catalyst Inactivity: Copper(I) iodide is sensitive to oxidation. If it appears greenish or brown instead of off-white/tan, it has likely oxidized to Cu(II), which is inactive in the catalytic cycle. Always use a fresh bottle or a recently purchased batch.[4]
B. Reagent Purity and Preparation: The quality of your starting materials and solvents is paramount.
-
Solvent & Base Preparation: The reaction is highly sensitive to oxygen, especially the copper-catalyzed version, which can lead to unwanted alkyne homocoupling (Glaser coupling).[6][7] All solvents and amine bases (like triethylamine or diisopropylamine) must be rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and anhydrous.[4]
-
Starting Material Purity: Impurities in either the Ethyl 7-(2-iodophenyl)-7-oxoheptanoate or the terminal alkyne can act as catalyst poisons. Ensure they are of high purity before starting the reaction.[4]
C. Reaction Conditions: The reactivity of aryl halides follows the order I > Br > Cl.[4][6] While your aryl iodide is the most reactive halide, suboptimal conditions can still stall the reaction. Ensure your setup is under a strictly inert atmosphere (e.g., Schlenk line or glove box).
Question 2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?
Answer: The formation of a diyne byproduct results from the oxidative homocoupling of your terminal alkyne, a reaction known as the Glaser or Glaser-Hay coupling.[2][6] This is the most common side reaction in copper-assisted Sonogashira couplings and is primarily promoted by the presence of oxygen.[6][8]
Here are several effective strategies to suppress it:
A. Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction is performed under a strictly anaerobic environment.
-
Use standard Schlenk line or glovebox techniques.
-
Thoroughly degas all solvents and liquid reagents, including your amine base. A common method is to bubble argon or nitrogen through the liquid for at least 30 minutes. For more rigorous degassing, three freeze-pump-thaw cycles are recommended.
B. Consider "Copper-Free" Conditions: The Glaser coupling is a copper-mediated process. By removing the copper co-catalyst, you can eliminate this side reaction pathway.[2][4]
-
Why it works: In the absence of copper, the alkyne is activated directly by the palladium center.[3] This pathway avoids the formation of the copper acetylide intermediate that is susceptible to oxidative homocoupling.[9]
-
Required Adjustments: Copper-free reactions often require modifications. You may need to use a stronger base (e.g., Cs₂CO₃, K₂CO₃) or specific, highly active palladium catalysts with bulky, electron-rich phosphine ligands to facilitate the reaction.[10][11]
C. Modify Reagent Stoichiometry: Using a slight excess of the terminal alkyne (e.g., 1.2-1.5 equivalents) can sometimes help favor the cross-coupling pathway over homocoupling. However, this is less effective if the root cause is oxygen contamination.
D. Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. For a highly reactive substrate like an aryl iodide, the reaction can often proceed efficiently at room temperature, minimizing the thermal promotion of homocoupling.[4]
Workflow & Decision-Making Diagrams
To visually guide your troubleshooting process, refer to the following diagrams.
Caption: A decision tree for troubleshooting low yield in Sonogashira coupling.
The Sonogashira Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Optimization Protocols & Data
If initial troubleshooting fails, a systematic optimization of reaction parameters is necessary. Your substrate, Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, contains both an ester and a ketone, which are generally well-tolerated but may influence solvent and base choice.
Table 1: Recommended Starting Conditions & Optimization Parameters
| Parameter | Recommended Starting Point | Optimization Strategy & Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-2 mol%) or Pd(PPh₃)₄ (1-2 mol%) | For challenging couplings, consider catalysts with bulky, electron-rich ligands like XPhos or SPhos, which can accelerate oxidative addition and reductive elimination.[11] |
| Copper Co-Catalyst | CuI (1-5 mol%) | If homocoupling is an issue, eliminate CuI entirely (see Copper-Free Protocol below). |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2-3 equiv.) | Amine bases act as both base and solvent in some protocols.[6] If yield is low, consider a stronger inorganic base like Cs₂CO₃ or K₃PO₄, especially in copper-free systems.[12] |
| Solvent | THF or DMF (anhydrous, degassed) | DMF's high boiling point and polarity can improve solubility and reaction rates.[13] If catalyst decomposition is seen in THF, switch to DMF or use the amine base as the solvent. |
| Temperature | Room Temperature (RT) | Aryl iodides are highly reactive and often do not require heat.[4] If the reaction is sluggish, gently heat to 40-60 °C. Avoid excessive heat to minimize side reactions. |
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of an aryl iodide.
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.025 eq).
-
Reagent Addition: Add Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1.0 eq).
-
Solvent & Alkyne: Add degassed solvent (e.g., THF or DMF, ~0.2 M concentration) followed by the terminal alkyne (1.2 eq).
-
Base Addition: Add the degassed amine base (e.g., Et₃N, 3.0 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature.[4]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify by column chromatography.
Protocol 2: Optimized Copper-Free Sonogashira Coupling
This protocol is designed to eliminate alkyne homocoupling and can be effective for sensitive substrates.
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., P(p-tol)₃, 0.04 eq).
-
Reagent Addition: Add Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1.0 eq) and the terminal alkyne (1.2 eq).
-
Solvent & Base: Add degassed solvent (e.g., THF) followed by a strong base (e.g., DBU or Cs₂CO₃, 2.0 eq).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) if necessary.
-
Monitoring & Work-up: Follow the same procedure as described in Protocol 1.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 17, 2026, from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2025, August 9). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Influence of base on the Sonogashira coupling reactiona. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved January 17, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances. Retrieved January 17, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved January 17, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved January 17, 2026, from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
The Sonogashira Coupling. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved January 17, 2026, from [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 3). ResearchGate. Retrieved January 17, 2026, from [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
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Sonogashira Coupling. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved January 17, 2026, from [Link]
-
Examples of Sonogashira reactions using our optimized conditions in... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. (n.d.). Thieme Chemistry. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Troubleshooting the Heck Coupling of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Welcome to the technical support center for the Heck coupling of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise during this intramolecular palladium-catalyzed C-C bond formation. Our focus is on providing in-depth, mechanistically grounded troubleshooting advice to ensure the success of your synthetic endeavors.
The intramolecular Heck reaction is a powerful tool for constructing cyclic structures, and in the case of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, it offers an elegant route to bicyclic ketone frameworks.[1][2] However, like many palladium-catalyzed cross-coupling reactions, its success is highly dependent on a delicate interplay of catalyst, ligand, base, and reaction conditions.[3] Deviations from the optimal parameters can lead to a variety of undesired side reactions, resulting in low yields and complex product mixtures.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides a detailed explanation of the underlying chemical principles and offers actionable solutions to overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes?
A1: Incomplete conversion is a common issue in palladium-catalyzed reactions and can stem from several factors related to the catalyst's activity and stability.
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation to Pd(II) or agglomeration into inactive palladium black, especially at elevated temperatures.[4] Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvent is thoroughly deoxygenated.[5]
-
Inefficient Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient under your current conditions. The choice of ligand and the presence of certain additives can influence this crucial step.[6]
-
Ligand Degradation or Inhibition: Phosphine ligands are prone to oxidation. Furthermore, certain functional groups within your starting material or impurities can coordinate to the palladium center and inhibit catalysis.
-
Insufficient Temperature: While higher temperatures can lead to catalyst decomposition, some Heck reactions require a certain activation energy to proceed at a reasonable rate. A careful optimization of the reaction temperature is often necessary.
Q2: I am observing the formation of a significant amount of a de-iodinated, reduced product (Ethyl 7-phenyl-7-oxoheptanoate). What is the cause of this side reaction?
A2: The formation of the hydrodehalogenated product is a classic side reaction in Heck couplings. This occurs when the organopalladium(II) intermediate, formed after oxidative addition of the aryl iodide to Pd(0), undergoes a competitive reaction pathway instead of the desired migratory insertion.
The primary cause is often the presence of a hydrogen source that can intercept the catalytic cycle. This can be residual water in the solvent or base, or the solvent itself if it can act as a proton donor. The base employed in the reaction can also play a role in facilitating this undesired reduction.
Q3: My desired intramolecular Heck product is forming, but I am also seeing a significant amount of intermolecular dimerization or oligomerization. How can I favor the intramolecular pathway?
A3: The competition between intramolecular and intermolecular pathways is governed by kinetics and thermodynamics. To favor the desired cyclization, you should employ conditions that promote the intramolecular reaction.
-
High Dilution: Running the reaction at a lower concentration will decrease the probability of two substrate molecules encountering each other, thus favoring the intramolecular pathway. This is a fundamental principle for promoting cyclization reactions.
-
Choice of Solvent: The solvent can influence the conformation of the substrate, potentially pre-organizing it for intramolecular cyclization.
-
Ligand Effects: Bulky phosphine ligands can sterically hinder intermolecular coupling, thereby promoting the intramolecular reaction.
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section delves into specific side reactions that can plague the Heck coupling of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate and provides detailed troubleshooting protocols.
Scenario 1: Formation of Isomeric Products due to Double Bond Migration
Problem: You have successfully formed the cyclized product, but you observe a mixture of isomers where the double bond has migrated from the expected position.
Underlying Cause: This side reaction, known as olefin isomerization, can occur after the β-hydride elimination step.[7] The palladium-hydride species formed can re-add to the newly formed double bond in a different orientation, leading to a subsequent β-hydride elimination that generates an isomeric alkene.[4]
Troubleshooting Protocol:
-
Base Selection: The choice of base is critical. A strong, non-coordinating base can help to rapidly and irreversibly consume the H-X species generated, minimizing the concentration of the palladium-hydride intermediate available for re-addition.[7][8] Consider switching from a weaker base like triethylamine to a stronger, bulkier base like a proton sponge or an inorganic carbonate.
-
Addition of Silver or Thallium Salts: The addition of silver (e.g., Ag₂CO₃, Ag₃PO₄) or thallium salts can act as halide scavengers, facilitating the reductive elimination of HX from the palladium complex and reducing the likelihood of olefin isomerization.[1][7]
-
Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can sometimes suppress this side reaction, as the isomerization process may have a higher activation energy than the desired product formation.
Scenario 2: Low Yields Due to Catalyst Decomposition (Palladium Black Formation)
Problem: The reaction mixture turns black, and you observe a significant amount of insoluble black precipitate, leading to low yields of the desired product.
Underlying Cause: The formation of palladium black is a clear indication of catalyst decomposition.[4] This occurs when the Pd(0) species agglomerates into catalytically inactive nanoparticles or bulk metal. This is often promoted by high temperatures, the absence of stabilizing ligands, or the presence of impurities.
Troubleshooting Protocol:
-
Ligand Choice and Concentration: The phosphine ligand plays a crucial role in stabilizing the Pd(0) catalyst.[1] Ensure you are using a sufficient concentration of a suitable ligand. For sterically hindered substrates, bulky, electron-rich phosphine ligands can be particularly effective. The use of bidentate ligands like BINAP or Xantphos can also enhance catalyst stability.[9]
-
Strictly Anaerobic Conditions: Oxygen is a major culprit in the oxidation of both the Pd(0) catalyst and the phosphine ligands. Ensure all solvents are rigorously deoxygenated (e.g., by sparging with argon or using a freeze-pump-thaw technique) and the reaction is maintained under a positive pressure of an inert gas.[5]
-
Pre-catalyst and Activation: The method of generating the active Pd(0) catalyst is important. Using a well-defined Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over in-situ reduction of a Pd(II) salt.[6]
Data Summary: Recommended Starting Conditions and Troubleshooting Variations
| Parameter | Recommended Starting Condition | Troubleshooting Variation 1 | Troubleshooting Variation 2 | Rationale for Variation |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-2.5 mol%) | PdCl₂(PPh₃)₂ (2-5 mol%) | Direct use of Pd(0) source can improve reproducibility. |
| Ligand | PPh₃ (2 eq. relative to Pd) | P(o-tol)₃ (2-3 eq.) | Xantphos (1.1 eq.) | Bulky ligands can improve catalyst stability and selectivity. Bidentate ligands can prevent catalyst decomposition. |
| Base | Et₃N (2-3 eq.) | K₂CO₃ (2-3 eq.) | Proton Sponge (1.5 eq.) | Inorganic bases can sometimes reduce side reactions. Non-coordinating bases can be beneficial. |
| Solvent | DMF or Acetonitrile | Toluene or Dioxane | NMP | Solvent polarity can influence reaction rate and selectivity. |
| Temperature | 80-100 °C | 60-80 °C | 100-120 °C | Optimize temperature to balance reaction rate and catalyst stability. |
| Concentration | 0.1 M | 0.01 M | - | High dilution favors intramolecular reactions. |
Experimental Workflow: General Protocol for the Intramolecular Heck Coupling
-
Inert Atmosphere Setup: Assemble the reaction flask and condenser, and flame-dry under vacuum. Backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add the deoxygenated solvent via cannula or syringe.
-
Substrate Addition: Dissolve Ethyl 7-(2-iodophenyl)-7-oxoheptanoate in deoxygenated solvent and add it to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Potential Side Reactions
Below is a diagram illustrating the key steps in the Heck catalytic cycle and the points at which common side reactions can occur.
Caption: Heck catalytic cycle and common side reaction pathways.
This guide provides a framework for understanding and addressing the common challenges associated with the intramolecular Heck coupling of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate. By applying these principles and systematically exploring the suggested troubleshooting steps, researchers can significantly improve the outcome of their reactions.
References
- Vertex AI Search. (2022, August 7). Heck Reaction: easy Mechanism, applications - Chemistry Notes.
- NROChemistry. (n.d.). Heck Coupling.
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
- Sathee Jee. (n.d.). Chemistry Heck Reaction.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- MDPI. (n.d.). Heck Reaction—State of the Art.
- Wikipedia. (n.d.). Heck reaction.
- Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction.
- Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
- SciSpace. (2008, December 16). Mechanisms of the Mizoroki–Heck Reaction.
- Wikipedia. (n.d.). Intramolecular Heck reaction.
- Journal of the American Chemical Society. (n.d.). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions.
- Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- DSpace@MIT. (n.d.). Intramolecular Heck couplings of unactivated alkyl electrophiles : synthetic and mechanistic studies.
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
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- 8. chemistnotes.com [chemistnotes.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Suzuki Coupling of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The presence of both a sterically demanding ortho-substituent and a potentially coordinating ketone functionality on the aryl iodide substrate presents unique challenges. This resource provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and guide you toward successful catalyst selection and reaction optimization.
Understanding the Challenge: The Substrate
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a challenging substrate for Suzuki coupling due to two primary factors:
-
Steric Hindrance: The bulky 7-oxoheptanoate chain at the ortho position of the iodine atom creates significant steric hindrance around the reaction center. This can impede the crucial oxidative addition step of the palladium catalyst to the carbon-iodine bond.[1]
-
Potential for Catalyst Inhibition: The presence of a ketone carbonyl group can lead to coordination with the palladium catalyst, potentially deactivating it or leading to unwanted side reactions.
A successful coupling strategy must address both of these challenges through careful selection of the palladium source, ligand, base, and solvent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is showing low to no conversion. What are the most likely causes and how can I address them?
A1: Low or no conversion is a common issue with sterically hindered substrates. The primary bottleneck is often the oxidative addition step, where the palladium catalyst inserts into the C-I bond.[1] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The initial choice of catalyst and ligand is paramount. For sterically hindered aryl halides, bulky, electron-rich phosphine ligands are generally the most effective.[2][3][4][5] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[6]
-
Recommended Starting Point: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos is a robust starting point.[3][7] N-heterocyclic carbene (NHC) ligands can also be highly effective for sterically demanding couplings.[8]
-
-
Inadequate Degassing: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive for the catalytic cycle and promoting side reactions like the homocoupling of the boronic acid.[9] Ensure thorough degassing of your reaction mixture and solvents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1]
-
Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[10][11][12] For substrates with base-sensitive functional groups like esters, a milder base is often preferred to prevent hydrolysis.
-
Base Recommendations: Potassium phosphate (K₃PO₄) is an excellent choice as it is generally effective and less likely to cause ester saponification.[7][13] Cesium carbonate (Cs₂CO₃) is another strong contender, known for its high solubility and efficacy.[14] If ester hydrolysis is a major concern, potassium fluoride (KF) can be used, although it may lead to slower reaction rates.[11][15]
-
-
Solvent System: The solvent must be able to dissolve all reaction components and is often a mixture of an organic solvent and water.[16][17]
-
Solvent Recommendations: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a common and effective solvent system for Suzuki couplings.[13] Toluene/water and THF/water are also viable alternatives.[16][17] The presence of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[16][18]
-
Q2: I am observing a significant amount of a byproduct that appears to be the dehalogenated starting material (Ethyl 7-phenyl-7-oxoheptanoate). What is causing this and how can I minimize it?
A2: The formation of the dehalogenated product is a common side reaction in Suzuki couplings, particularly with reactive aryl iodides.[19][20][21][22] This process, known as hydrodehalogenation, occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group.[19]
-
Sources of Hydride: The hydride can originate from various sources, including the solvent (especially alcohols), the base (e.g., amine bases), or even trace amounts of water.[1][19]
-
Minimization Strategies:
-
Ligand Selection: Employing bulky, electron-rich ligands like SPhos or XPhos can promote the desired reductive elimination of the cross-coupled product over the hydrodehalogenation pathway.[19]
-
Base Choice: Avoid amine bases such as triethylamine. Stick to inorganic bases like K₃PO₄ or Cs₂CO₃.[1]
-
Solvent Purity: Use high-purity, anhydrous solvents (when a water co-solvent is not intentionally used) to minimize potential hydride sources.
-
Q3: My boronic acid appears to be decomposing during the reaction, leading to low yields. How can I prevent this?
A3: Protodeboronation, the cleavage of the C-B bond of the boronic acid, is another common side reaction that can be exacerbated by prolonged reaction times and high temperatures.[9][15]
-
Strategies to Mitigate Protodeboronation:
-
Use a Boronic Ester: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[9][23][24]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help compensate for some degradation.[13]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions. Lowering the reaction temperature, if possible, can also help.
-
Catalyst and Ligand Selection Guide
The choice of the palladium source and ligand is the most critical parameter for the successful Suzuki coupling of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate. Below is a table summarizing recommended catalyst systems.
| Catalyst System | Palladium Source | Ligand | Key Advantages | Considerations |
| System 1 | Pd(OAc)₂ | SPhos | Highly active for sterically hindered substrates, commercially available.[3] | Requires in situ formation of the active Pd(0) species. |
| System 2 | Pd₂(dba)₃ | XPhos | Excellent for challenging couplings, including those with aryl chlorides.[3] | Can be sensitive to air and light. |
| System 3 | XPhos Pd G3 | Pre-formed catalyst | Air- and moisture-stable precatalyst, easy to handle.[13] | May be more expensive than generating the catalyst in situ. |
| System 4 | Pd(PPh₃)₄ | PPh₃ | A classic catalyst, readily available. | Often less effective for sterically hindered substrates compared to modern ligands.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using Pd(OAc)₂ and SPhos
This protocol provides a robust starting point for the coupling of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate with a generic arylboronic acid.
Materials:
-
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, the arylboronic acid, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and perform at least three vacuum/inert gas (argon or nitrogen) backfill cycles.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl iodide.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualization of Key Concepts
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][10][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
This decision tree provides a logical workflow for troubleshooting common issues encountered during the Suzuki coupling of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]
-
An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. ScienceDirect. Available at: [Link]
-
A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. ACS Publications. Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Available at: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]
-
Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Sci-Hub. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and... ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids a (continued). ResearchGate. Available at: [Link]
-
The Suzuki Reaction. Chem 115 Myers. Available at: [Link]
-
A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. PMC - NIH. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
-
Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ACS Publications. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals. Available at: [Link]
-
Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... ResearchGate. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: [Link]
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Overcoming steric hindrance in reactions of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
A Guide to Overcoming Steric Hindrance in Key Synthetic Transformations
Welcome to the technical support center for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate. As Senior Application Scientists, we understand that working with sterically demanding substrates presents unique challenges. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and field-proven insights to navigate the complexities associated with this versatile but sterically hindered building block.
The core challenge with Ethyl 7-(2-iodophenyl)-7-oxoheptanoate arises from the bulky iodine atom positioned ortho to the carbonyl group. This arrangement creates significant steric hindrance, which can impede or prevent reactions at two key reactive sites: the carbon-iodine bond (critical for cross-coupling) and the electrophilic carbonyl carbon. This guide provides structured, causality-driven solutions to overcome these hurdles.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond is a primary site for elaboration via palladium-catalyzed cross-coupling. However, the adjacent acyl group and the sheer size of the iodine atom can hinder the oxidative addition and reductive elimination steps of the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is giving low to no yield. What is the primary cause?
A1: This is a classic issue of steric hindrance impacting the catalytic cycle. The bulky ortho-iodo substituent impedes the approach of the palladium catalyst for oxidative addition. Furthermore, after transmetalation, the two bulky groups (the aryl substrate and the incoming boronic acid partner) on the palladium center can make the final reductive elimination step energetically unfavorable. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this reason.[1] Success requires a catalyst system specifically designed for sterically hindered substrates, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][3][4]
Q2: I'm observing significant amounts of hydrodehalogenation (replacement of iodine with hydrogen) in my Heck reaction. How can I prevent this?
A2: Hydrodehalogenation is a common side reaction with sterically hindered aryl halides. It often occurs when the desired cross-coupling pathway is slow. The β-hydride elimination step in the Heck cycle can be reversible, and if the subsequent reductive elimination to form the desired product is sterically hindered, the palladium-hydride intermediate may instead reductively eliminate with the aryl group, leading to the undesired side product.[5] To minimize this, you must accelerate the productive catalytic cycle. This can be achieved by using more active catalysts, higher temperatures, or ligands that favor the desired reductive elimination.[1][6]
Q3: For a Buchwald-Hartwig amination, what type of base is recommended for this substrate?
A3: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7][8] The base's role is not only to deprotonate the amine but also to facilitate the formation of the active palladium catalyst and the crucial reductive elimination step. Weaker bases like carbonates are typically insufficient to drive the catalytic cycle effectively with such a hindered substrate.
Troubleshooting Guide: Optimizing Suzuki-Miyaura Coupling
If you are experiencing poor conversion, this guide provides a systematic approach to optimizing the reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Substrate
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Solvent and Degassing: Add the anhydrous, degassed solvent (e.g., dioxane or toluene, ~0.1 M concentration). Degas the mixture again by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃) and the appropriate ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Key Parameter Optimization
The choice of ligand, base, and solvent is paramount for success. The following table summarizes recommended starting points and alternatives for this sterically hindered system.
| Parameter | Standard Conditions (Often Fail) | Recommended for Hindered Substrates | Rationale for Recommendation |
| Pd Precursor | Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ | These precursors readily form the active Pd(0) species in situ with the activating ligand. |
| Ligand | PPh₃ | Buchwald Ligands: SPhos, XPhos[4] NHC Ligands: IPr, IMes[2][3] | Bulky, electron-rich ligands promote the formation of monoligated, highly reactive L₁Pd(0) species, which accelerates both oxidative addition and the difficult reductive elimination step.[1][4] |
| Base | Na₂CO₃, K₂CO₃ | Cs₂CO₃, K₃PO₄, t-BuOK[2] | Stronger bases facilitate the transmetalation step by forming a more nucleophilic boronate species, which is crucial for overcoming the steric barrier.[9] |
| Solvent | Toluene | Dioxane, DMF, NMP[1][8] | Aprotic polar solvents can improve the solubility of the catalyst and base, and in some cases, accelerate the catalytic cycle. |
| Temperature | 80 °C | 100-120 °C (or Microwave) | Higher temperatures provide the necessary activation energy to overcome the steric barrier for the key catalytic steps.[1][2] |
Section 2: Overcoming Hindrance in Reactions at the Carbonyl Group
The ortho-iodo group also shields the carbonyl carbon from the approach of nucleophiles and can lock the acyl chain into conformations that are unfavorable for intramolecular reactions.
Frequently Asked Questions (FAQs)
Q4: I am attempting a Grignard addition to the ketone, but I am recovering starting material or observing a reduced alcohol product. Why is this happening?
A4: This outcome is a direct consequence of steric hindrance. The bulky ortho-iodo group physically blocks the nucleophilic attack of the Grignard reagent on the carbonyl carbon.[10] When the direct addition is slow, two side reactions become dominant:
-
Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon. Subsequent aqueous workup re-protonates the enolate, leading to the recovery of the starting ketone.[11]
-
Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., Isopropylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a six-membered transition state, resulting in the corresponding secondary alcohol.[11][12]
Q5: My attempt at an intramolecular Friedel-Crafts cyclization to form a fused ring system is failing. What can I try?
A5: Intramolecular cyclization requires the long alkyl chain to adopt a specific conformation that allows the terminal carbon to attack the aromatic ring. The steric bulk of the ortho-iodo group can create a high energetic barrier for achieving this required pre-reaction conformation. To overcome this, you typically need more forcing conditions, such as stronger Lewis acids (e.g., AlCl₃ instead of FeCl₃) or polyphosphoric acid (PPA) at elevated temperatures to provide sufficient energy to overcome this conformational and electronic activation barrier.
Troubleshooting Guide: Nucleophilic Addition to the Hindered Ketone
When standard Grignard reagents fail, alternative organometallic reagents can provide a solution.
Experimental Protocol: Organocerium Addition (Barbier-type reaction)
-
Reagent Preparation: In a flame-dried, three-neck flask under argon, add anhydrous cerium(III) chloride (CeCl₃) (1.2 equiv.) and THF. Stir vigorously for 2-3 hours to create a fine slurry. Cool the slurry to -78 °C (dry ice/acetone bath).
-
Organometallic Formation: To the cold CeCl₃ slurry, add the organolithium or Grignard reagent (1.1 equiv.) dropwise. Stir for 1-2 hours at -78 °C. This in-situ preparation generates the less basic, more nucleophilic organocerium species.
-
Substrate Addition: Dissolve Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1.0 equiv.) in anhydrous THF and add it dropwise to the cold organocerium reagent.
-
Reaction: Stir the reaction at -78 °C and monitor by TLC. Allow it to slowly warm to room temperature if the reaction is sluggish.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.
Rationale: Organocerium reagents are significantly less basic than their Grignard or organolithium precursors. This dramatic reduction in basicity suppresses the competing enolization pathway, favoring direct nucleophilic addition to the sterically hindered carbonyl group.
Visualizing the Problem and Solution
Diagrams can help conceptualize the steric challenges and the troubleshooting workflow.
Caption: Steric clash at the two primary reactive sites.
Caption: Decision workflow for troubleshooting a hindered Suzuki coupling.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
ACS Publications. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
-
Zhang, F., & Wu, J. (2014). Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. Angewandte Chemie International Edition, 53(38), 10174-8. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(42), 14934-14945. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (2015). Palladium complex containing two sterically hindered ligands as highly efficient catalyst for Suzuki–Miyaura reaction. Applied Organometallic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
-
Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 104(12), 6217-6254. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Optimizing Cross-Coupling Reactions for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. The structure of this guide is designed to be intuitive, addressing problems in a question-and-answer format, explaining the causality behind experimental choices, and providing actionable protocols.
Part 1: General Troubleshooting Principles for Palladium-Catalyzed Couplings
Before diving into specific reaction types, it's crucial to understand the universal factors that govern the success of these transformations. The active catalyst in most cross-coupling reactions is a Pd(0) species, which is sensitive to air and moisture.[1] Therefore, meticulous attention to reaction setup is paramount.
Question: My cross-coupling reaction is showing very low or no conversion. What are the first things I should check?
Answer: A failed reaction can almost always be traced back to a few key areas. A systematic check is the most efficient way to diagnose the problem.[1]
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Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are susceptible to oxidation. Ensure your reaction vessel was properly dried and thoroughly degassed (e.g., via 3-5 cycles of vacuum/backfill with an inert gas like argon or nitrogen) and maintained under a positive pressure of inert gas.[2]
-
Reagent & Solvent Quality:
-
Solvents: Use anhydrous, degassed solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, freshly distilling or passing through a solvent purification system is recommended.
-
Bases: Many inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃) are hygroscopic. Ensure they are freshly purchased or have been dried in an oven prior to use. Grind the base to a fine powder to maximize surface area.
-
Coupling Partners: Verify the purity and integrity of your boronic acid, alkyne, amine, or olefin. Boronic acids, for example, can undergo decomposition (protodeboronation) upon storage.[3]
-
-
Catalyst & Ligand Integrity:
-
Palladium Source: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in situ reduction to the active Pd(0) state. If this reduction is inefficient, the catalytic cycle will not initiate.[4] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a palladacycle) can often resolve this issue.[5]
-
Ligands: Phosphine-based ligands are prone to oxidation (phosphine -> phosphine oxide). Use fresh ligands or store them rigorously under an inert atmosphere.
-
Troubleshooting Flowchart: Low or No Yield
Below is a systematic workflow to diagnose a failed reaction.
Caption: Systematic workflow for troubleshooting low-yield coupling reactions.
Part 2: Specific Reaction Guides & FAQs
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds. For Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, the ortho-keto group may introduce some steric hindrance, making ligand and base selection critical.
Question: My Suzuki coupling of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate with an arylboronic acid is sluggish. How can I improve the yield and reaction rate?
Answer: This is a common issue, often related to suboptimal catalyst activity or base effectiveness.
-
Cause 1: Inefficient Transmetalation. The base plays a crucial role in activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[6] Weak bases may not be sufficient.
-
Cause 2: Steric Hindrance. The ortho-acyl group on your substrate can sterically hinder the palladium complex, slowing down both the oxidative addition and reductive elimination steps. Standard ligands like PPh₃ may not be sufficient.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands developed by the Buchwald group, such as SPhos and XPhos, are designed to accelerate these key steps for hindered substrates.[8] They promote the formation of highly active, monoligated Pd(0) species.
-
-
Cause 3: Protodeboronation of the Boronic Acid. This is a common side reaction where the boronic acid reacts with water or other protic sources to revert to the corresponding arene, reducing the amount of nucleophile available for coupling.[3]
-
Solution: Use a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are generally more stable.[3] Alternatively, ensure strictly anhydrous conditions and use a base like K₃PO₄, which is less prone to causing this side reaction compared to hydroxide bases.
-
| Parameter | Recommended Starting Conditions for Suzuki Coupling | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) or a Buchwald Precatalyst (e.g., SPhos G3, 2 mol%) | Pd(OAc)₂ is a cost-effective precatalyst. Buchwald precatalysts are air-stable and highly active for challenging substrates.[5] |
| Ligand | SPhos or XPhos (4 mol%) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, overcoming steric hindrance.[8] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.) | Strong, non-nucleophilic bases that effectively promote transmetalation while minimizing side reactions.[6] |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Aprotic solvents with a small amount of water are standard for Suzuki reactions to help solubilize the base.[3] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle to completion. |
B. Sonogashira Coupling
This reaction couples the aryl iodide with a terminal alkyne and is invaluable for creating C(sp²)–C(sp) bonds. It traditionally uses both palladium and copper(I) co-catalysts.
Question: I am observing significant amounts of alkyne homocoupling (Glaser coupling) and low yield of my desired product. What's wrong?
Answer: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is almost always related to the copper co-catalyst.[9]
-
Cause: Copper(I) Catalyzed Homocoupling. The copper(I) salt, while accelerating the desired reaction, is also an excellent catalyst for the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.[10]
-
Solution 1: Go Copper-Free. Modern Sonogashira protocols often omit the copper co-catalyst entirely.[11] This completely eliminates the Glaser coupling pathway. To compensate for the slower rate, these reactions may require a more active catalyst system (e.g., a palladium source with a bulky phosphine or N-heterocyclic carbene (NHC) ligand) and slightly higher temperatures.[9]
-
Solution 2: Rigorous Degassing. If using a copper-catalyzed system, ensure the reaction is meticulously deoxygenated. Oxygen is required for the homocoupling mechanism.
-
Solution 3: Reduce Copper Loading. Minimize the amount of CuI used to the lowest effective catalytic amount (e.g., 1-5 mol%).
-
Question: My copper-free Sonogashira reaction is not working for a sterically hindered alkyne. What should I try?
Answer: For challenging, bulky alkynes, the reaction relies heavily on the efficiency of the palladium catalyst alone.
-
Cause: Inefficient Palladium Catalysis. Without copper, the entire catalytic burden falls on the palladium complex. Standard catalysts like Pd(PPh₃)₄ may not be active enough.[10]
-
Solution: Use a more robust palladium/ligand system. A combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich ligand such as XPhos, SPhos, or P(t-Bu)₃ is often highly effective.[9] These ligands create a more reactive catalytic species that can accommodate sterically demanding substrates.
-
C. Heck Coupling
The Heck reaction couples the aryl iodide with an olefin. The regioselectivity and geometry of the product are key considerations.
Question: My Heck reaction is giving low yields and a mixture of regioisomers. How can I improve it?
Answer: Low yields in Heck reactions are often due to catalyst deactivation or suboptimal conditions, while regioselectivity is governed by the electronics of the olefin and the ligand used.[12][13]
-
Cause 1: Catalyst Deactivation. At the higher temperatures often required for Heck reactions, palladium catalysts can decompose to form inactive palladium black.[12]
-
Solution: Use a more stable catalyst system. Palladacycles or catalysts with strongly coordinating N-heterocyclic carbene (NHC) ligands often exhibit greater thermal stability.[13] Using a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) can also help stabilize the catalytic species.
-
-
Cause 2: Poor Regioselectivity. The arylation can occur at either of the two olefinic carbons. For a typical monosubstituted olefin like styrene or an acrylate, the reaction is highly selective. For other olefins, a mixture may be obtained.
-
Solution: Ligand choice can influence regioselectivity. Bulky ligands can direct the arylation to the less sterically hindered carbon. For electron-rich olefins, specific protocols using bidentate ligands like dppf may be required to achieve high internal arylation selectivity.
-
| Parameter | Recommended Starting Conditions for Heck Coupling | Rationale |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) | A common and effective precatalyst for Heck reactions.[14] |
| Ligand | P(o-tol)₃ (2-4 mol%) or PPh₃ | Triphenylphosphine is a standard ligand, while the slightly bulkier tri(o-tolyl)phosphine can sometimes improve results. |
| Base | Et₃N or K₂CO₃ (1.5 - 2.0 equiv.) | An organic amine base or an inorganic carbonate is required to neutralize the HI generated in the reaction.[15][16] |
| Solvent | DMF, DMAc, or Acetonitrile | Polar aprotic solvents are typically used to facilitate the ionic mechanism.[17] |
| Temperature | 80 - 140 °C | Heck reactions often require significant thermal energy.[12] |
D. Buchwald-Hartwig Amination
This reaction is a premier method for forming aryl C–N bonds by coupling the aryl iodide with a primary or secondary amine.
Question: My Buchwald-Hartwig amination of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is failing. What are the most common points of failure?
Answer: Success in this reaction is highly dependent on the correct combination of a specific ligand and a strong, non-nucleophilic base.[18]
-
Cause 1: Incorrect Ligand Choice. This is the most critical parameter. The ligand must be able to stabilize the palladium catalyst and facilitate the challenging C–N reductive elimination step. General-purpose ligands like PPh₃ are typically ineffective.[19]
-
Solution: Use a specialized, bulky, electron-rich phosphine ligand. The choice depends on the amine. For primary alkylamines and anilines, XPhos or RuPhos are excellent choices. For secondary amines, BrettPhos is often superior. Using modern, air-stable precatalysts that incorporate these ligands (e.g., XPhos Pd G3) is highly recommended.
-
-
Cause 2: Inappropriate Base. The base must be strong enough to deprotonate the amine but not so nucleophilic that it interferes with the catalyst or substrates.
-
Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are the most common and effective choices. For aryl iodides, cesium carbonate (Cs₂CO₃) has also been shown to be effective and can be milder for sensitive functional groups.[20]
-
-
Cause 3: Substrate Inhibition. The ketone functionality in your substrate could potentially coordinate to the palladium center, inhibiting catalysis.
-
Solution: Using a highly active catalyst system with a very bulky ligand can mitigate this. The steric bulk of the ligand can disfavor coordination of other functional groups on the substrate, keeping the metal center available for the catalytic cycle.
-
Part 3: Experimental Protocols & Catalytic Cycle
Generalized Palladium Catalytic Cycle
All the reactions discussed above proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is key to rational troubleshooting.
Sources
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- 2. quora.com [quora.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
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- 20. pubs.acs.org [pubs.acs.org]
Removal of palladium catalyst from Ethyl 7-(2-iodophenyl)-7-oxoheptanoate reactions
Technical Support Center: Palladium Catalyst Removal
Topic: Removal of Palladium Catalyst from Ethyl 7-(2-iodophenyl)-7-oxoheptanoate Reactions
Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing residual palladium from reaction mixtures, specifically focusing on challenges related to compounds like Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my reaction product?
A1: Complete removal of palladium is essential for three primary reasons:
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Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities.[1][2] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral medications that often translates to a concentration limit of 10 ppm (100 µ g/day ).[1][2]
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Catalytic Activity in Downstream Steps: Residual palladium, even at trace levels, can retain catalytic activity. This can interfere with subsequent synthetic transformations, leading to unintended side reactions, product decomposition, or poisoning of other catalysts.[3][4]
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Assay Interference and Toxicity: Palladium impurities can interfere with biological assays, leading to false positives or negatives and compromising screening data.[5][6] Furthermore, as a heavy metal, palladium carries inherent toxicity concerns that must be mitigated in any product intended for pharmaceutical use.
Q2: I performed a standard aqueous workup and filtration, but my product is still dark-colored and analysis shows high palladium content. What is the likely form of the residual palladium?
A2: The residual palladium in your post-reaction mixture is likely a heterogeneous mixture of species. After a typical cross-coupling reaction, palladium can exist as:
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Palladium(0) Nanoparticles/Colloids: The active Pd(0) catalyst can agglomerate to form nanoparticles or colloidal suspensions. These are often responsible for the characteristic black or dark coloration of the crude product and may pass through standard filter paper.
-
Soluble Palladium(II) Species: Inefficient reduction of the precatalyst or oxidative addition/re-oxidation during the catalytic cycle can leave soluble Pd(II) complexes in the organic phase.
-
Ligand-Bound Palladium Complexes: Palladium can remain complexed with phosphine or other ligands, forming species with varying solubilities that are difficult to remove by simple extraction or filtration.[1]
A simple filtration through Celite® is a good first step to remove larger, insoluble palladium particles, but it is often insufficient for removing finer colloids and soluble species.[7]
Q3: Is standard silica gel column chromatography sufficient to remove palladium to regulatory limits?
A3: While column chromatography is a fundamental purification technique that removes many impurities, it is often unreliable for reducing palladium to the low ppm levels required for APIs.[5][7] Studies have demonstrated that significant levels of palladium can co-elute with the desired product.[5] Therefore, chromatography should be viewed as a bulk purification step, which should be followed by a more targeted palladium scavenging step to ensure consistent and reliable removal to sub-10 ppm levels.[5][8]
Q4: How do I choose the most appropriate palladium scavenger for my product, Ethyl 7-(2-iodophenyl)-7-oxoheptanoate?
A4: The selection of a scavenger depends on the specific palladium species present and the properties of your product and solvent system. For a highly functionalized molecule like Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, a screening study is the most effective approach.
Key considerations include:
-
Functional Group: Sulfur-based (thiol, thiourea) scavengers show a very high affinity for soft metals like palladium and are highly effective for removing a wide range of Pd species.[2][9]
-
Support Matrix: Scavengers are typically immobilized on silica or a polymer resin. Silica-based scavengers are rigid and compatible with a broad range of organic solvents.[9]
-
Selectivity: The ideal scavenger should have a high affinity for palladium but a low affinity for your product to prevent yield loss.[2]
A recommended starting point would be to screen a small set of thiol-functionalized silica scavengers.
Q5: How can I confirm that the palladium has been successfully removed to the required level?
A5: Visual inspection (loss of dark color) is a positive indicator but is not quantitative. To confirm palladium levels with the accuracy required for pharmaceutical development, highly sensitive analytical techniques are necessary. The industry-standard methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [10][11]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) [11]
These techniques can accurately quantify palladium concentrations down to parts-per-billion (ppb) levels, ensuring your product meets regulatory guidelines.[10][11] Rapid, fluorescence-based screening kits are also available for process development to quickly assess the relative effectiveness of different scavenging methods before submitting samples for final ICP-MS validation.[10][11]
Troubleshooting & Optimization Guides
Guide 1: Persistent Palladium Contamination After Initial Workup
This workflow provides a systematic approach to palladium removal when simple filtration is insufficient.
Caption: Decision workflow for palladium removal.
Guide 2: Protocol for Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective and broadly applicable method for removing palladium species.[12][13] However, it can be non-selective and may adsorb the desired product, necessitating careful optimization to balance palladium removal with product yield.[14]
Experimental Protocol:
-
Preparation: Dissolve the crude product (after initial filtration through Celite®) in a suitable organic solvent (e.g., ethyl acetate, toluene, methanol) to a moderate concentration (e.g., 50-100 mg/mL).
-
Addition of Carbon: To the solution, add activated carbon. A typical starting point is 5-10% by weight relative to the crude product mass.
-
Slurry Treatment: Stir the resulting slurry vigorously at room temperature for 2-4 hours. For difficult cases, the time can be extended (up to 24 hours) or the temperature gently increased (e.g., to 40-50 °C), but this also increases the risk of product loss.[2]
-
Filtration: Filter the mixture through a fresh, thick pad of Celite® (at least 1-2 cm) to completely remove the fine carbon particles. Wash the Celite® pad thoroughly with the same solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze a sample for residual palladium content using ICP-MS.
Troubleshooting:
-
Low Palladium Removal: Increase the amount of activated carbon, extend the stirring time, or gently increase the temperature.[2]
-
Significant Product Loss: Reduce the amount of activated carbon or shorten the contact time. Test different grades of activated carbon, as pore structure can influence selectivity.[13]
Guide 3: Protocol for Palladium Removal Using Solid-Supported Scavengers
Solid-supported scavengers offer high selectivity and efficiency, often resulting in minimal product loss and very low final palladium levels (<1 ppm).[9][15] Thiol-functionalized silica is an excellent starting point.
Caption: Palladium binding to a thiol-functionalized scavenger.
Experimental Protocol:
-
Preparation: Dissolve the crude product in a compatible solvent as determined from scavenger datasheets (e.g., Toluene, THF, DCM).
-
Scavenger Addition: Add the solid-supported scavenger to the solution. A typical loading is 5-10 equivalents of the scavenger's functional group relative to the initial amount of palladium catalyst used.
-
Slurry Treatment: Stir the slurry at room temperature. A typical duration is 4-16 hours. Monitor the progress by taking small aliquots, filtering, and analyzing.
-
Filtration: Filter off the scavenger resin. Wash the resin thoroughly with fresh solvent to ensure complete recovery of the product.
-
Analysis: Combine the filtrate and washes, concentrate, and submit a sample for final ICP-MS analysis.
Troubleshooting:
-
Incomplete Removal: Increase the equivalents of scavenger, extend the contact time, or gently heat the mixture if the product is thermally stable.
-
Choosing a Scavenger: If a thiol scavenger is ineffective, it may indicate a specific, challenging palladium species. Consider screening scavengers with different functionalities (e.g., amine, phosphine, or multi-dentate sulfur ligands).[9]
Data & Comparison
Table 1: Comparison of Common Palladium Removal Techniques
| Method | Principle | Advantages | Disadvantages | Typical Pd Levels |
| Filtration (Celite®) | Physical Separation | Simple, fast, removes bulk insoluble Pd.[7] | Ineffective for soluble or colloidal Pd.[7] | >100 ppm |
| Activated Carbon | Adsorption | Cost-effective, removes many Pd species.[12][14] | Can cause product loss, fine particles can be hard to filter.[14] | 10-150 ppm |
| Solid-Supported Scavengers | Chemisorption | Highly selective, minimal product loss, very low Pd levels.[9][15] | Higher initial cost than carbon.[12] | <10 ppm, often <1 ppm |
| Crystallization | Purification | Can be effective if Pd species are excluded from the crystal lattice. | Can concentrate impurities in the crystal; may require additives.[10][16] | Variable (10-500 ppm) |
| Chromatography | Differential Adsorption | Good for general purification. | Often insufficient for trace metal removal alone.[5] | 50-1000 ppm |
References
-
How can I remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. PharmaTech. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2010). Organic Process Research & Development. [Link]
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
- Method of removing palladium.
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Which Filtration Products are Used for Catalyst Recovery? (2023). Powder Systems. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2015). Johnson Matthey Technology Review. [Link]
-
Inventive Filtration Technologies for Palladium Recovery. (2019). BHS-Sonthofen. [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). Environmental Research. [Link]
-
How to remove palladium catalyst from reaction mixture? (2017). ResearchGate. [Link]
-
Pd on carbon (activated carbon impregnated with Pd). (2022). Environmental Genome. [Link]
-
A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. (2011). ACS Sensors. [Link]
-
An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. (2009). Organic Process Research & Development. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Precious Metal Catalyst Filters. Mott Corporation. [Link]
-
Scavenging Technologies from Johnson Matthey. Johnson Matthey. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2012). Angewandte Chemie International Edition. [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2017). Chemical Communications. [Link]
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (2020). ChemSusChem. [Link]
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2006). Organic Process Research & Development. [Link]
-
PALLADIUM-CATALYZED REDUCTION OF VINYL TRIFLUOROMETHANESULFONATES TO ALKENES: CHOLESTA-3,5-DIENE. Organic Syntheses. [Link]
-
The poisoning of palladium catalyst for the reaction between hydrogen and oxygen. (2015). ResearchGate. [Link]
- Method of removing palladium.
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- 4. researchgate.net [researchgate.net]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 16. biotage.com [biotage.com]
Technical Support Center: Synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important class of aryl ketones. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
The primary and most established method for synthesizing these compounds is the Friedel-Crafts acylation , an electrophilic aromatic substitution that forges the key carbon-carbon bond between the aromatic ring and the acyl chain.[1][2][3] This guide focuses on the intricacies of this reaction when applied to iodo-substituted aromatic systems.
Core Synthesis Pathway
The synthesis typically involves the reaction of an iodo-substituted benzene with an activated heptanoate derivative, such as Ethyl 7-chloro-7-oxoheptanoate, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[4]
Caption: Core Friedel-Crafts acylation pathway.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for synthesizing Ethyl 7-(2-iodophenyl)-7-oxoheptanoate?
A1: The synthesis is achieved via a Friedel-Crafts acylation. The mechanism begins with the Lewis acid catalyst (e.g., AlCl₃) activating the acylating agent (Ethyl 7-chloro-7-oxoheptanoate) to form a highly electrophilic acylium ion.[5][6] This acylium ion is then attacked by the electron-rich π-system of the iodobenzene ring in an electrophilic aromatic substitution. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final aryl ketone product.[2]
Q2: Why must the Lewis acid (AlCl₃) be used in stoichiometric amounts rather than catalytic amounts?
A2: Unlike in Friedel-Crafts alkylation, the ketone product of the acylation is a moderate Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[2][7] This complexation deactivates the catalyst, removing it from the reaction cycle. Therefore, at least one equivalent of the Lewis acid is required for every equivalent of the acylating agent to drive the reaction to completion. The complex is then hydrolyzed during the aqueous workup to liberate the final ketone product.[7]
Q3: My starting materials are fully consumed, but the yield of the desired product is low. What are the likely causes?
A3: Low yield with complete consumption of starting materials strongly points towards the formation of significant byproducts. In this specific synthesis, the most common culprits are the formation of positional isomers (e.g., the para-substituted product), disproportionation of the iodobenzene starting material, or product loss during a difficult workup (e.g., emulsion formation). Each of these issues is addressed in detail in the Troubleshooting Guide below.
Troubleshooting Guide: Common Byproducts & Solutions
This section addresses specific experimental issues through a problem-and-solution framework, focusing on the identification and mitigation of common byproducts.
Problem 1: My final product is contaminated with a significant isomeric ketone.
-
Observation: NMR and chromatography (TLC, GC-MS) show the presence of two distinct, but closely related, ketone products.
-
Probable Cause: Formation of the Para Isomer. The iodine atom on the benzene ring is an ortho-, para- directing group for electrophilic aromatic substitution. While you are targeting the ortho product (Ethyl 7-(2-iodophenyl)-7-oxoheptanoate), the reaction will almost invariably produce a certain amount of the para isomer, Ethyl 7-(4-iodophenyl)-7-oxoheptanoate.[8] Under many conditions, the para isomer can even be the major product due to reduced steric hindrance.[8]
Caption: Competing ortho- and para-acylation pathways.
-
Solutions & Mitigation:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to 5 °C) during the addition of reagents. This can sometimes increase the kinetic preference for one isomer over the other.
-
Solvent Choice: The polarity and type of solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide or dichloroethane are common choices. Experimenting with different solvents may be necessary.
-
Purification: Efficient separation is key.
-
Column Chromatography: Silica gel chromatography is the most effective method for separating positional isomers. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) will be required.
-
Recrystallization: If the product is a solid and the isomers have sufficiently different solubilities, fractional recrystallization can be an effective and scalable purification method.
-
-
Problem 2: I'm detecting di-iodobenzenes and/or the non-iodinated ketone, Ethyl 7-oxo-7-phenylheptanoate.
-
Observation: Mass spectrometry or GC-MS analysis reveals masses corresponding to di-iodobenzene and the ketone product without iodine.
-
Probable Cause: Substrate Disproportionation and Dehalogenation. Strong Lewis acids like AlCl₃ can catalyze the isomerization and disproportionation of haloarenes.[8][9] This means your iodobenzene starting material can be converted into a mixture of benzene, iodobenzene, and di-iodobenzene. The benzene and di-iodobenzene can then undergo Friedel-Crafts acylation, leading to the observed byproducts.
-
Solutions & Mitigation:
-
Strictly Anhydrous Conditions: Moisture can react with AlCl₃ to form HCl, which exacerbates the disproportionation side reaction.[9] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Control Reaction Time: Monitor the reaction progress closely using TLC. Stop the reaction as soon as the starting iodobenzene is consumed to prevent prolonged exposure to the harsh acidic conditions.
-
Milder Lewis Acid: If disproportionation is severe, consider using a milder Lewis acid catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), although this may require higher temperatures or longer reaction times.[10]
-
Problem 3: The reaction stalls, leaving a large amount of unreacted acyl chloride.
-
Observation: TLC or GC analysis shows significant amounts of remaining starting materials, particularly the acylating agent, even after extended reaction times.
-
Probable Cause: Deactivated Catalyst. Aluminum chloride is extremely hygroscopic. Any exposure to atmospheric moisture will hydrolyze and deactivate it, rendering it ineffective for generating the acylium ion.[11]
-
Solutions & Mitigation:
-
Reagent Quality: Use a freshly opened bottle of anhydrous AlCl₃. If the container has been opened previously, the top layer may be partially deactivated.
-
Inert Atmosphere: Perform the entire reaction, including the weighing and addition of AlCl₃, under a dry, inert atmosphere.
-
Proper Addition Sequence: The standard procedure involves adding the AlCl₃ to the solvent and iodobenzene, followed by the slow, dropwise addition of the acyl chloride. This ensures the catalyst is available to activate the acyl chloride as it is introduced.
-
Problem 4: A thick, dark tar forms during the reaction or workup.
-
Observation: The reaction mixture becomes a dark, viscous, and often intractable tar.
-
Probable Cause: Polymerization and Decomposition. This is typically a result of excessive heat. Friedel-Crafts reactions are highly exothermic. If the temperature is not controlled, especially during the addition of the acyl chloride or during the initial stages of the reaction, side reactions leading to polymerization and decomposition of the starting materials or product can occur.[11]
-
Solutions & Mitigation:
-
Aggressive Cooling: Use an ice bath or a cryocooler to maintain a consistent low temperature (0 °C is common) throughout the addition of reagents.
-
Slow Addition: Add the acylating agent very slowly (dropwise) to the cooled mixture of the arene and Lewis acid. This allows the heat generated by the reaction to dissipate without causing a runaway temperature increase.
-
Efficient Stirring: Ensure vigorous mechanical or magnetic stirring to maintain a homogenous temperature throughout the reaction vessel.
-
Summary of Common Byproducts and Their Origin
| Byproduct Name | Structure (Relative to Target) | Probable Cause | Mitigation Strategy |
| Ethyl 7-(4-iodophenyl)-7-oxoheptanoate | Positional Isomer | Ortho-, para- directing nature of iodine substituent.[8] | Low temperature; Column chromatography. |
| Di-iodobenzenes | Over-halogenated Starting Material | Lewis acid-catalyzed disproportionation of iodobenzene.[8][9] | Anhydrous conditions; Shorter reaction time. |
| Ethyl 7-oxo-7-phenylheptanoate | De-iodinated Product | Dehalogenation of iodobenzene followed by acylation.[8] | Anhydrous conditions; Milder Lewis acid. |
| Polymeric Tars | Decomposition Products | Uncontrolled exothermic reaction; High temperature.[11] | Strict temperature control; Slow reagent addition. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation.
References
-
Gore, P. H., & Hoskins, J. A. (1964). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1, 5666-5673.
-
BenchChem Technical Support Team. (2025). Minimizing byproduct formation in Friedel-Crafts acylation. BenchChem.
-
Ashenhurst, J. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. byjus.com.
- Various Authors. (n.d.). ORGANIC REACTION MECHANISM. Course Hero. [Link: coursehero.
-
Wikipedia contributors. (n.d.). Friedel–Crafts reaction. Wikipedia.
-
Clark, J. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. chemguide.co.uk.
-
Schmalz, S., & Stark, A. (2016). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 12, 2626–2632.
-
Matrix Scientific. (2026). Ethyl 7-(2-iodophenyl)-7-oxoheptanoate. matrixscientific.com.
-
JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Journal of Visualized Experiments.
-
Pearson+. (n.d.). Friedel–Crafts acylation. Pearson+.
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. sigmaaldrich.com.
-
Integrated Reaction Database. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. YouTube.
-
Clark, J. (2023). The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts.
-
The Organic Chemistry Tutor. (2018). Friedel-Crafts Acylation Reaction Mechanism. YouTube.
-
BYJU'S. (n.d.). Preparation of Ketones from Acyl Chlorides. byjus.com.
-
Chemistry LibreTexts. (2020). Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. chem.libretexts.org.
Sources
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- 2. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
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- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Homocoupling in Sonogashira Reactions of Aryl Iodides
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the formation of alkyne homocoupling byproducts, particularly when working with aryl iodides. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve clean and high-yielding cross-coupling reactions.
I. Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues
Unwanted alkyne dimerization, known as Glaser coupling, is a common side reaction in Sonogashira couplings that can significantly reduce the yield of the desired product and complicate purification.[1][2][3] This guide will help you identify the root causes of homocoupling and implement effective solutions.
Problem 1: Significant formation of a byproduct with a mass corresponding to the alkyne dimer.
Primary Suspect: Oxygen contamination in the reaction vessel.
Scientific Rationale: The Glaser homocoupling of terminal alkynes is predominantly a copper-catalyzed oxidative process.[3][4] The presence of oxygen (air) facilitates the oxidation of the Cu(I) acetylide intermediate to a Cu(II) species, which then promotes the dimerization of the alkyne.[3][5] While palladium(0) complexes are also sensitive to oxygen, the primary pathway for homocoupling involves the copper co-catalyst.[2]
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. Standard procedures include three to five cycles of evacuating the reaction flask under vacuum and backfilling with a high-purity inert gas (Argon or Nitrogen). For solvents, sparging with an inert gas for 20-30 minutes is also effective.
-
Use of Schlenk Techniques: Employ proper Schlenk line or glovebox techniques to maintain an inert atmosphere throughout the reaction setup and duration.[6] A positive pressure of inert gas should be maintained.
-
Freshly Distilled Solvents and Amines: Amine bases, especially liquid amines like triethylamine or diisopropylamine, can absorb oxygen over time. Using freshly distilled amines and anhydrous solvents is crucial.[7]
Problem 2: Homocoupling persists even under seemingly inert conditions.
Primary Suspects:
-
High catalyst loading (especially CuI).
-
Inappropriate choice of base or solvent.
-
Trace copper contamination.
Scientific Rationale:
-
While catalytic, an excessive concentration of copper(I) iodide can increase the rate of the competing Glaser coupling pathway relative to the Sonogashira cross-coupling.[8]
-
The choice of base and solvent significantly influences the reaction kinetics. A highly coordinating solvent might stabilize catalyst intermediates in a way that favors homocoupling, while a base that is too weak may not efficiently facilitate the formation of the palladium acetylide, giving more time for the copper-mediated side reaction to occur.[9]
-
Even in "copper-free" reactions, trace amounts of copper impurities in reagents or from glassware can be sufficient to catalyze homocoupling.[10][11]
Solutions:
-
Optimize Catalyst Loading: Systematically reduce the amount of CuI. In many cases, loadings as low as 0.5-1 mol% are sufficient. It is also beneficial to ensure the Pd:Cu ratio is optimized; a higher ratio often favors the cross-coupling pathway.
-
Screen Solvents and Bases: For aryl iodides, a common starting point is a non-polar solvent like toluene or dioxane with an amine base such as triethylamine or diisopropylamine.[8][12] If homocoupling is severe, consider switching to a copper-free protocol using a stronger, non-coordinating inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[2][13]
-
Implement a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[2][14][15] Modern, highly active palladium catalysts with bulky, electron-rich phosphine ligands can facilitate the reaction without copper, albeit sometimes requiring higher temperatures.[16][17]
-
Use High-Purity Reagents: Ensure the palladium catalyst and other reagents are of high purity to avoid trace copper contamination.[10] Acid-washing glassware can also help remove residual metal traces.
Problem 3: Low conversion of aryl iodide and significant homocoupling.
Primary Suspect: Inefficient oxidative addition or slow transmetalation.
Scientific Rationale: The Sonogashira reaction involves two interconnected catalytic cycles.[11] If the oxidative addition of the aryl iodide to the Pd(0) center is slow, or if the subsequent transmetalation from the copper acetylide to the palladium complex is inefficient, the concentration of the copper acetylide can build up. This increases the probability of the undesired homocoupling reaction. Aryl iodides with electron-donating groups can sometimes be slower to undergo oxidative addition.[14]
Solutions:
-
Choice of Palladium Catalyst and Ligand: For challenging substrates, consider using a more active palladium pre-catalyst or a more electron-rich and bulky phosphine ligand (e.g., P(t-Bu)₃, XPhos, SPhos).[16] These ligands can accelerate the rate-limiting oxidative addition step.[2]
-
Temperature Optimization: While many Sonogashira reactions with aryl iodides proceed at room temperature, gently heating the reaction (e.g., to 40-60 °C) can increase the rate of the desired cross-coupling relative to homocoupling.[12]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump can help to keep its concentration low, disfavoring the second-order homocoupling reaction while allowing the cross-coupling to proceed.[8]
-
Hydrogen Atmosphere (Advanced Technique): A less common but effective method involves carrying out the reaction under a dilute hydrogen atmosphere (e.g., 10% H₂ in Argon).[10][18] The hydrogen is thought to keep the palladium in its active Pd(0) state, potentially by reducing any oxidized palladium species that might form, thereby promoting the cross-coupling cycle.
II. Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a bigger issue with copper-catalyzed Sonogashira reactions? A1: The primary pathway for alkyne homocoupling is the Glaser coupling, which is explicitly catalyzed by copper salts in the presence of an oxidant like oxygen.[2][3] The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which can then undergo oxidative dimerization.[11] By removing copper, you eliminate the most efficient catalyst for this side reaction.
Q2: Can homocoupling occur in a "copper-free" Sonogashira reaction? A2: Yes, although it is typically much less significant. Trace amounts of copper contamination in reagents, solvents, or on the surface of glassware can be enough to catalyze some level of Glaser coupling.[10] Additionally, some palladium complexes under specific conditions might facilitate alkyne dimerization, though this pathway is generally less efficient than the copper-catalyzed one.[10]
Q3: What is the role of the amine base in promoting or preventing homocoupling? A3: The amine base plays a crucial role in both the Sonogashira and Glaser coupling cycles by deprotonating the terminal alkyne.[2] A base that is too strong or used in large excess can lead to a high concentration of the acetylide anion, potentially increasing the rate of homocoupling. Conversely, a base that is too weak may slow down the entire process, giving the side reaction more time to occur. Secondary amines like piperidine or diisopropylamine are often effective as they can also help to stabilize the catalytic species.[2]
Q4: Are aryl iodides more or less prone to causing homocoupling issues compared to aryl bromides? A4: Aryl iodides are significantly more reactive than aryl bromides in the oxidative addition step of the Sonogashira reaction.[7] This high reactivity is generally advantageous as it promotes a faster rate for the desired cross-coupling reaction. A faster cross-coupling can outcompete the slower homocoupling side reaction, meaning that under optimized conditions, aryl iodides often give cleaner reactions with less homocoupling compared to their corresponding bromides, which may require more forcing conditions (higher temperatures) that can favor side reactions.[12][18]
Q5: I still see homocoupling even with a copper-free protocol. What should I do? A5: First, meticulously check for sources of copper contamination. Use high-purity palladium sources and ligands, and consider acid-washing your glassware.[10] Ensure your inert atmosphere is truly oxygen-free. If the problem persists, re-optimize your conditions. Try a different inorganic base (e.g., switch from Cs₂CO₃ to K₃PO₄), a different solvent, or adjust the reaction temperature. Finally, employing the slow addition of the alkyne can be a very effective strategy to minimize its instantaneous concentration and thus suppress the dimerization.[8]
III. Visualizing the Competing Pathways
To better understand the chemistry at play, it is helpful to visualize the catalytic cycles.
Caption: Competing Sonogashira and Glaser catalytic cycles.
IV. Optimized Protocol: Copper-Free Sonogashira Coupling of an Aryl Iodide
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst and using conditions that favor the cross-coupling pathway.[13]
Reagents & Equipment:
-
Aryl Iodide (1.0 mmol, 1.0 equiv.)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%, 0.02 mmol)
-
Phosphine Ligand (e.g., PPh₃, 4 mol%, 0.04 mmol) - Note: often not needed if using a pre-formed catalyst like Pd(PPh₃)₄
-
Inorganic Base (e.g., anhydrous Cs₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane, 5 mL)
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask under a positive flow of inert gas, add the aryl iodide, palladium catalyst, ligand (if applicable), and cesium carbonate.
-
Inert Atmosphere: Seal the flask, then evacuate under vacuum and backfill with high-purity argon. Repeat this cycle three to five times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reagent Addition: Add the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature will depend on the reactivity of the specific aryl iodide. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the inorganic base and palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
V. Data Summary: Condition Screening
The following table provides a general guide for selecting conditions to minimize homocoupling of aryl iodides.
| Parameter | Standard Cu-Catalyzed | Optimized Low-Homocoupling | Rationale |
| Co-catalyst | CuI (1-5 mol%) | None | Eliminates the primary catalyst for Glaser coupling.[2][14] |
| Atmosphere | Inert (Strictly required) | Inert (Strictly required) | Prevents oxidation of Pd(0) and Cu(I).[2][3] |
| Base | Amine (e.g., Et₃N, i-Pr₂NH) | Inorganic (e.g., Cs₂CO₃, K₂CO₃) | Stronger, non-coordinating bases can be more effective in copper-free systems.[13] |
| Solvent | Toluene, THF, DMF | Toluene, Dioxane, Acetonitrile | Solvent choice can impact catalyst stability and reaction rates.[9][19] |
| Temperature | Room Temp to 60 °C | 60 °C to 100 °C | Higher temperatures may be needed to drive the copper-free reaction to completion.[12] |
| Alkyne Addition | All at once | Slow addition (syringe pump) | Keeps alkyne concentration low to disfavor dimerization.[8] |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
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- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
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- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 19. arodes.hes-so.ch [arodes.hes-so.ch]
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- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in these powerful synthetic transformations. As a Senior Application Scientist, my goal is to provide not just a list of steps, but a deeper understanding of the causality behind these experimental challenges, enabling you to develop robust and efficient catalytic systems.
Section 1: Foundational Principles & General Troubleshooting
Palladium-catalyzed cross-coupling reactions are pillars of modern organic synthesis, yet their success hinges on a delicate interplay of multiple components. When a reaction underperforms, a systematic and logical approach to troubleshooting is paramount. This section addresses the most common culprits that are not specific to a particular named reaction.
FAQ 1: My reaction has stalled or shows very low conversion. Where do I begin?
When faced with a low-yielding palladium-catalyzed reaction, it is crucial to first assess the fundamental components of your system before delving into more nuanced optimizations.
Initial Diagnostic Checklist:
-
Integrity of the Inert Atmosphere: Palladium(0) catalysts, the active species in most cross-coupling cycles, are highly sensitive to oxygen. Inefficient degassing or a poor seal on your reaction vessel can lead to rapid catalyst decomposition, often evidenced by the formation of palladium black.[1][2][3]
-
Quality of Reagents and Solvents:
-
Solvents: Anhydrous and thoroughly degassed solvents are critical.[1][4] The presence of water can lead to catalyst deactivation or unwanted side reactions, such as protodeboronation in Suzuki couplings.[3][5]
-
Starting Materials: Impurities in your substrates (e.g., aryl halide, organometallic partner) can act as catalyst poisons.[3] It is advisable to purify starting materials if their quality is uncertain.
-
Base: The purity and strength of the base are crucial. For instance, in Buchwald-Hartwig aminations, the choice of base is critical and can be substrate-dependent.[6][7]
-
-
Catalyst and Ligand Integrity:
-
Palladium Source: Ensure your palladium precursor has been stored correctly. Pd(0) sources like Pd(PPh₃)₄ are particularly sensitive to air and moisture.[2] Pd(II) precatalysts, such as Pd(OAc)₂, are generally more stable but require in situ reduction to the active Pd(0) species.[8][9]
-
Ligand Quality: Phosphine-based ligands are susceptible to oxidation.[9] Using a fresh batch or a ligand from a reputable supplier is recommended. The stoichiometry of the ligand to palladium is also a critical parameter to consider.[9]
-
Troubleshooting Workflow: A Systematic Approach
The following diagram illustrates a logical workflow for troubleshooting low conversion in palladium-catalyzed reactions, starting with the most common and easily addressable issues.
Caption: A general workflow for troubleshooting low conversion.
Section 2: Catalyst Deactivation and Poisoning
A common reason for low conversion is the deactivation of the palladium catalyst. Understanding the mechanisms of deactivation is key to preventing them.
FAQ 2: My reaction mixture turned black, and the reaction stopped. What happened?
The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition and aggregation.[10] The active, soluble Pd(0) species has likely agglomerated into inactive palladium nanoparticles.
Common Causes of Palladium Black Formation:
-
Inefficient Ligand Stabilization: The ligand's role is to stabilize the Pd(0) center. If the ligand concentration is too low, or if the ligand is not sterically bulky or electron-donating enough, the palladium atoms can aggregate.[11]
-
High Temperatures: While many cross-coupling reactions require heat, excessive temperatures can accelerate catalyst decomposition.[12]
-
Presence of Oxygen: As previously mentioned, oxygen can oxidize the Pd(0) catalyst, leading to decomposition pathways.[2][3]
-
Incompatible Solvents: Certain solvents may not effectively solvate the catalytic species, promoting aggregation.[13][14]
Preventative Measures:
-
Ligand Screening: Employing bulkier, more electron-rich ligands can enhance catalyst stability.[11]
-
Temperature Optimization: Determine the minimum temperature required for efficient turnover.
-
Rigorous Degassing: Utilize techniques like freeze-pump-thaw cycles or sparging with an inert gas for a sufficient duration.
FAQ 3: What are common chemical poisons for palladium catalysts?
Certain functional groups or impurities can irreversibly bind to the palladium center, inhibiting its catalytic activity.
| Catalyst Poison | Mechanism of Action | Common Sources |
| Sulfur Compounds | Strong coordination to the palladium center. | Thiols, thioethers, or sulfur-containing impurities in reagents. |
| Excess Cyanide | Formation of inactive palladium-cyanide complexes.[5] | Cyanide-containing reagents or byproducts. |
| Coordinating Heterocycles | The lone pair of electrons on nitrogen can coordinate to the palladium, forming inactive species.[12] | Pyridine, pyrimidine, and other nitrogen-containing heterocycles in the substrate. |
Section 3: Reaction-Specific Troubleshooting Guides
While the general principles above apply broadly, each named reaction has its own nuances and common failure modes.
Suzuki-Miyaura Coupling
Q1: My Suzuki coupling is giving low yields, and I suspect my boronic acid is the problem. What should I do?
A1: The instability of boronic acids is a frequent cause of low yields in Suzuki couplings.[8] The primary side reaction to consider is protodeboronation , the cleavage of the C-B bond by a proton source.
Troubleshooting Protodeboronation:
-
Use Anhydrous Conditions: Water can be a proton source, so ensure your solvent and base are anhydrous.[3]
-
Consider Boronic Esters: Pinacol esters of boronic acids are often more stable and less susceptible to protodeboronation.[15]
-
Choice of Base: The base is crucial. While strong bases like K₃PO₄ are common, sometimes a weaker base like KF can be beneficial, especially for sensitive substrates.[3] The presence of water can be essential for the activity of some inorganic bases.[3]
Homocoupling of Boronic Acids: Another common side reaction is the homocoupling of two boronic acid molecules. This is often promoted by the presence of Pd(II) species and oxygen.[8] Ensuring complete reduction of the Pd(II) precatalyst to Pd(0) and maintaining a strictly inert atmosphere can mitigate this issue.[8]
Heck Reaction
Q1: My Heck reaction is sluggish, and I'm observing poor stereoselectivity. How can I improve it?
A1: The Heck reaction's efficiency is highly dependent on the choice of base, solvent, and ligand.
Improving Reactivity and Selectivity:
-
Base Selection: An inorganic base like K₂CO₃ or an organic amine base such as triethylamine is required.[4][16] The choice of base can be critical and may require screening.[13][14]
-
Solvent Effects: Polar aprotic solvents like DMF, DMA, or acetonitrile are typical.[4][16] High solvent polarity can enhance reactivity.[13][14]
-
Ligand Choice: The ligand influences both the rate and stereoselectivity. Bulky phosphine ligands can suppress side reactions like β-hydride elimination.[4] For poor stereoselectivity, screening different phosphine ligands is often necessary as they can influence the stereochemical outcome.[4]
-
Temperature: Heck reactions often require elevated temperatures (60-140 °C), especially for less reactive aryl bromides.[4][16]
Buchwald-Hartwig Amination
Q1: I'm struggling with the Buchwald-Hartwig amination of a complex substrate. What are the key parameters to optimize?
A1: The Buchwald-Hartwig amination is sensitive to the combination of ligand, base, and solvent, particularly with challenging substrates.
Key Optimization Parameters:
| Parameter | Considerations | Rationale |
| Ligand | Bulky, electron-rich biarylphosphine ligands (e.g., from the Buchwald group) are often required. | These ligands facilitate both the oxidative addition and the challenging reductive elimination steps.[7] |
| Base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[6] | The base is required to deprotonate the amine.[7] The solubility of the base can also be a factor.[6] |
| Solvent | Ethereal (dioxane, THF) or aromatic (toluene) solvents are typically used.[6] | The solvent must be able to dissolve all reaction components and be stable at the required temperature. |
Substrate Scope: Aryl chlorides can be difficult substrates due to the challenging oxidative addition step.[17] Using specialized ligands and potentially higher temperatures may be necessary. Some functional groups, like esters or nitro groups, may be incompatible with strong bases like KOtBu.[18]
Sonogashira Coupling
Q1: My Sonogashira reaction is failing, and I'm observing homocoupling of my alkyne. What is the cause?
A1: The primary cause of alkyne homocoupling (Glaser coupling) in Sonogashira reactions is the presence of oxygen when using a copper co-catalyst.[2][19]
Troubleshooting Sonogashira Reactions:
-
Inert Atmosphere: It is absolutely critical to maintain a rigorously oxygen-free environment to prevent Glaser coupling.[2]
-
Copper-Free Conditions: To completely avoid the issue of homocoupling, consider a copper-free Sonogashira protocol. These reactions may require specific ligands or different conditions to proceed efficiently.[2][19]
-
Reagent Quality: Ensure the palladium catalyst and, if used, the copper(I) iodide are fresh and have been stored properly.[2] An amine base is required to deprotonate the alkyne.[2]
-
Reactivity of Aryl Halide: The reactivity order is I > OTf > Br > Cl.[2] Less reactive halides like chlorides will require more forcing conditions or highly active catalyst systems.
Section 4: Advanced Diagnostics and Experimental Protocols
When standard troubleshooting fails, more advanced analytical techniques may be necessary to understand the reaction's shortcomings.
Protocol 1: Small-Scale Reaction Screening
A systematic screening of reaction parameters is often the most effective way to solve low conversion issues.
Step-by-Step Guide:
-
Setup: Arrange an array of small reaction vials or a multi-well plate.
-
Stock Solutions: Prepare stock solutions of your aryl halide, coupling partner, and any internal standard in the solvent to ensure accurate dispensing.
-
Dispensing: Add the stock solutions to each vial.
-
Solid Dispensing: Add the various palladium sources, ligands, and bases to be screened.
-
Degassing: Thoroughly degas the entire setup.
-
Solvent Addition: Add the degassed solvent to each vial.
-
Reaction: Place the array on a heating block with stirring.
-
Analysis: After the specified time, quench the reactions and analyze the conversion and yield by LC-MS, GC-MS, or NMR.
Analytical Techniques for Mechanistic Insight
| Technique | Application in Troubleshooting |
| ³¹P NMR Spectroscopy | Can be used to monitor the state of phosphine ligands and identify different palladium-phosphine species in solution, including the resting state of the catalyst.[20] |
| LC-MS / GC-MS | Essential for identifying side products, which can provide clues about catalyst deactivation pathways or competing reaction mechanisms. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Used to quantify trace amounts of palladium in the final product, which is crucial for pharmaceutical applications.[21][22][23] |
References
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
- Poisoning and deactivation of palladium c
-
Palladium-Catalyzed Reactions . MDPI. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS . ACS Publications. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS . PMC - NIH. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes . Scholarly Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes . AIP Publishing. [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites . Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate . PubMed Central. [Link]
-
Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes . AIP Publishing. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? . ResearchGate. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions . Scite.ai. [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems . Pearson. [Link]
-
Effects of (a) solvent and (b) bases on Heck reaction. a Reaction conditions . ResearchGate. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? . Reddit. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Organic Chemistry Frontiers (RSC Publishing). [Link]
-
(PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes . ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? . Reddit. [Link]
-
A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions . PMC - PubMed Central. [Link]
-
Sonogashira coupling . Wikipedia. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point . University of Windsor. [Link]
-
Sonogashira Coupling . Chemistry LibreTexts. [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings . Books. [Link]
-
Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions . Journal of the American Chemical Society. [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins . Beilstein Journal of Organic Chemistry. [Link]
-
The Buchwald–Hartwig Amination After 25 Years . the University of Groningen research portal. [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture . Frontiers. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry . Organic Process Research & Development - ACS Publications. [Link]
-
Palladium-Catalyzed Reactions . MDPI. [Link]
-
Failed suzuki coupling, any suggenstions? . Reddit. [Link]
-
What are the best condition for performing a Stille Coupling Reaction? . ResearchGate. [Link]
-
Stille Coupling . Organic Chemistry Portal. [Link]
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Validation & Comparative
A Comparative Guide to the 13C NMR Spectrum of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust interpretation. This approach serves as a practical framework for researchers encountering novel molecules, demonstrating how to combine predictive tools with empirical data from analogous structures for confident spectral assignment.
The Power of 13C NMR in Structural Elucidation
13C NMR spectroscopy is a cornerstone technique in organic chemistry for determining the carbon framework of a molecule.[1][2] Unlike 1H NMR, standard proton-decoupled 13C NMR spectra offer several distinct advantages for structural analysis:
-
Broad Chemical Shift Range: Carbon signals are dispersed over a wide range (typically 0-220 ppm), which significantly reduces the likelihood of signal overlap, even in complex molecules.[3][4]
-
Signal per Unique Carbon: Each chemically non-equivalent carbon atom in a molecule produces a distinct signal.[1][3] This allows for a direct count of the unique carbon environments.
-
Simplified Spectra: Routine spectra are acquired with broadband proton decoupling, which collapses spin-spin coupling between carbon and attached protons. This results in a spectrum of sharp, single lines, simplifying interpretation.[5]
However, it is crucial to note that under these standard conditions, the integration of 13C signals is not proportional to the number of carbons, due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).[3][6]
Structural Analysis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
To logically deconstruct the expected 13C NMR spectrum, we first assign each unique carbon atom in the target molecule.
Figure 1: Structure of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate with carbon numbering for spectral assignment.
Predicted vs. Comparative Experimental Data
Predicting a 13C NMR spectrum is a powerful first step in analysis. Modern software uses vast databases and algorithms, such as neural networks and DFT calculations, to estimate chemical shifts with increasing accuracy.[7][8][9][10]
For this guide, we will compare the predicted shifts for our target molecule with experimental data from two key structural fragments: 2'-Iodoacetophenone (representing the aromatic ketone portion) and Ethyl heptanoate (representing the aliphatic ester chain). This comparative approach grounds our predictions in real-world experimental values.
| Carbon Atom | Predicted Chemical Shift (ppm) for Target Molecule | Rationale for Prediction | Experimental Shift (ppm) - Comparative Compounds |
| Aromatic Ketone Moiety | 2'-Iodoacetophenone Data | ||
| C6 (Ar-C =O) | ~200-203 | Ketone carbonyls are highly deshielded. The ortho-iodo substituent causes a slight shielding effect compared to acetophenone (~197 ppm).[11] | ~200.4 (for 2-chloroacetophenone, a reasonable proxy)[12] |
| C7' (Ar C -C=O) | ~140-142 | Quaternary aromatic carbon attached to the deshielding ketone group. | ~139.1 (for 2-chloroacetophenone)[12] |
| C12' (Ar C -I) | ~95-98 | The "heavy atom effect" of iodine causes significant shielding (upfield shift) of the directly attached carbon. | Not directly available, but this effect is a well-established principle. |
| C8', C9', C10', C11' | ~128-134 | Standard chemical shift range for protonated aromatic carbons.[13][14] | ~126.9 - 132.0 (for 2-chloroacetophenone)[12] |
| Aliphatic Ester Moiety | Ethyl Heptanoate Data [15][16] | ||
| C13 (Ester C =O) | ~173-174 | Ester carbonyls are characteristic in this region. | 173.79 |
| C14 (-O-C H2CH3) | ~60-61 | Methylene carbon attached to the electronegative ester oxygen. | 60.13 |
| C15 (-OCH2C H3) | ~14 | Terminal methyl group of the ethyl ester. | 14.30 |
| C1 (-C H2C=O) | ~34 | Methylene alpha to the ester carbonyl. | 34.44 |
| C5 (-C H2C=O) | ~38-40 | Methylene alpha to the ketone carbonyl, typically more deshielded than one alpha to an ester. | N/A |
| C2, C3, C4 | ~22-32 | Methylene carbons within the aliphatic chain. | 22.57, 25.05, 28.92, 31.58 |
Table 1: Comparison of predicted 13C NMR chemical shifts for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate with experimental data from 2'-Iodoacetophenone (approximated with 2-chloroacetophenone) and Ethyl heptanoate.
This table illustrates a powerful workflow: the predicted values for the target molecule align logically with the experimentally verified shifts of its constituent parts. The deshielding effect of the ketone carbonyl on the adjacent C5 methylene and the significant shielding of the C12' carbon by the iodine atom are key distinguishing features to look for in an experimental spectrum.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
Obtaining a reliable 13C NMR spectrum requires careful attention to experimental parameters. The following protocol outlines a standard method for acquiring a proton-decoupled spectrum, suitable for most small organic molecules.
Figure 2: Standard workflow for acquiring and processing a 13C NMR spectrum.
Causality Behind Experimental Choices:
-
Solvent: A deuterated solvent (e.g., CDCl3) is used to provide a lock signal for the spectrometer, stabilizing the magnetic field. Its residual solvent peak also serves as a convenient internal reference for chemical shift calibration.[17][18]
-
Pulse Angle and Relaxation Delay: A flip angle of less than 90° (commonly 30-45°) combined with a short relaxation delay (d1) of 1-2 seconds is a compromise that allows for faster data acquisition.[19] While not quantitative, this is sufficient for routine structural identification of small molecules. For quantitative analysis, a 90° pulse and a much longer relaxation delay (d1 ≥ 5 times the longest T1 relaxation time) are required to ensure all carbons fully relax between pulses.[5][6]
-
Proton Decoupling: Irradiating protons during carbon acquisition removes 1H-13C coupling, simplifying the spectrum to single lines and enhancing signal intensity via the Nuclear Overhauser Effect (NOE).[4][20]
A Framework for Spectral Analysis
The process of elucidating a structure from a 13C NMR spectrum involves a logical progression from raw data to a confirmed molecular identity. This is achieved by integrating data from various sources.
Figure 3: Logical framework for 13C NMR spectral analysis and structure confirmation.
This guide demonstrates that even without direct experimental data, a scientifically rigorous analysis is possible. By combining computational prediction with empirical data from structurally similar compounds, researchers can build a confident and well-supported interpretation of the 13C NMR spectrum for novel molecules like Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, accelerating research and development in chemistry and drug discovery.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl Heptanoate. PubChem Compound Database. Retrieved from [Link]
-
Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
This technical guide provides an in-depth analysis and comparison of the predicted mass spectrometry fragmentation pathways of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fragmentation behavior of this molecule under different ionization techniques. By understanding these pathways, analysts can better interpret mass spectra for structural confirmation, impurity profiling, and metabolic studies.
Introduction: The Structural Significance of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a multifaceted molecule featuring a ketone, an ethyl ester, and an iodinated aromatic ring. This combination of functional groups makes it an interesting subject for mass spectrometry analysis, as each moiety contributes to a rich and informative fragmentation pattern. The presence of the iodine atom provides a distinctive isotopic signature, while the long aliphatic chain and the carbonyl group are susceptible to characteristic cleavage reactions. This guide will compare the fragmentation patterns expected from two common ionization techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI).
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical as it dictates the extent of fragmentation.
-
Electron Ionization (EI): This "hard" ionization technique bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information from the various fragment ions.
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically protonates or adducts the analyte molecule, resulting in a prominent pseudomolecular ion ([M+H]⁺ or [M+Na]⁺) with minimal fragmentation.[1] This is advantageous for determining the molecular weight, but tandem mass spectrometry (MS/MS) is often required to induce fragmentation and elicit structural details.[1][2]
Predicted Fragmentation Pathways under Electron Ionization (EI)
Under EI conditions, Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is expected to undergo several predictable fragmentation reactions, primarily driven by the ketone and ester functionalities.
Alpha-Cleavage: The Dominant Ketonic Fragmentation
Alpha-cleavage is a characteristic fragmentation of ketones, involving the breaking of the carbon-carbon bond adjacent to the carbonyl group.[3][4][5][6][7] For Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, two primary alpha-cleavage pathways are anticipated:
-
Cleavage adjacent to the aromatic ring: This pathway involves the cleavage of the bond between the carbonyl carbon and the iodophenyl ring, leading to the formation of a stable acylium ion. The charge is preferentially retained by the fragment containing the carbonyl group due to resonance stabilization.[5]
-
Cleavage of the aliphatic chain: The bond between the carbonyl carbon and the C6H12COOEt chain can also cleave, resulting in an iodophenyl acylium ion.
McLafferty Rearrangement: A Signature of the Aliphatic Chain
The presence of a gamma-hydrogen on the heptanoate chain makes the McLafferty rearrangement a highly probable fragmentation pathway.[4][8][9] This process involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the beta-carbon bond. This results in the formation of a neutral alkene and a charged enol radical cation.[8][9]
Fragmentation of the Ethyl Ester Group
The ethyl ester moiety will also contribute to the fragmentation pattern. Common fragmentations include the loss of the ethoxy radical (•OCH2CH3) or ethylene (C2H4) via a rearrangement.[10][11]
Fragmentation of the Iodophenyl Group
The aromatic iodine substituent introduces further fragmentation possibilities. A prominent peak corresponding to the iodine cation ([I]⁺) at m/z 127 is expected.[12] Additionally, the loss of the iodine atom from the molecular ion or other fragments is a likely event. The aromatic ring itself is quite stable and may result in a prominent molecular ion peak.
Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)
In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺. To obtain structural information, collision-induced dissociation (CID) in a tandem mass spectrometer is necessary. The fragmentation of the [M+H]⁺ ion will likely follow pathways similar to those in EI, but the initial protonation site will influence the fragmentation cascade. Protonation is expected to occur at the most basic sites: the carbonyl oxygen or the ester oxygen.
Fragmentation of the Protonated Molecule
Fragmentation of the protonated molecule will likely involve neutral losses, such as the loss of water, ethanol, or the entire ethyl 7-oxoheptanoate side chain. The stability of the resulting ions will govern the observed product ions.
Summary of Predicted Fragment Ions
| m/z | Proposed Fragment | Originating Functional Group(s) | Ionization Technique |
| 374 | [M]⁺˙ | Molecular Ion | EI |
| 375 | [M+H]⁺ | Protonated Molecule | ESI |
| 231 | [C6H4I-CO]⁺ | Ketone (Alpha-Cleavage) | EI |
| 171 | [M - C6H4I]⁺ | Ketone (Alpha-Cleavage) | EI |
| 246 | [C6H4I-C(OH)=CH2]⁺˙ | Ketone (McLafferty Rearrangement) | EI |
| 127 | [I]⁺ | Iodophenyl Group | EI |
| 204 | [C6H4I]⁺ | Iodophenyl Group | EI |
| 329 | [M - OCH2CH3]⁺ | Ethyl Ester | EI |
| 346 | [M - C2H4]⁺ | Ethyl Ester | EI |
Experimental Protocol: A Self-Validating Workflow
To experimentally verify these predicted fragmentation patterns, the following workflow is proposed:
-
Sample Preparation: Dissolve Ethyl 7-(2-iodophenyl)-7-oxoheptanoate in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, capable of both EI and ESI.
-
EI Analysis:
-
Introduce the sample via a gas chromatograph (GC) to ensure purity and thermal stability.
-
Set the electron energy to 70 eV.
-
Acquire data over a mass range of m/z 50-500.
-
-
ESI Analysis:
-
Introduce the sample via direct infusion or liquid chromatography (LC).
-
Optimize ESI source parameters (e.g., capillary voltage, gas flow) to maximize the [M+H]⁺ signal.
-
Perform MS/MS on the [M+H]⁺ ion at various collision energies to generate a comprehensive fragmentation spectrum.
-
-
Data Analysis:
-
Compare the acquired spectra to the predicted fragmentation patterns.
-
Utilize accurate mass measurements to confirm the elemental composition of the fragment ions.
-
Conclusion
The mass spectrometric fragmentation of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is predicted to be rich and informative, driven by the interplay of its ketone, ester, and iodophenyl functionalities. Under Electron Ionization, characteristic alpha-cleavages and McLafferty rearrangements are expected to produce a detailed fingerprint of the molecule. In contrast, Electrospray Ionization will primarily yield the protonated molecule, requiring tandem MS to induce fragmentation and reveal structural details. By comparing the fragmentation patterns obtained from both techniques, researchers can achieve a high degree of confidence in the structural elucidation of this and related compounds.
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A Comparative Guide to the Reactivity of Aryl Iodides vs. Aryl Bromides in Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the Mizoroki-Heck reaction stands as a cornerstone for the synthesis of substituted alkenes, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] A critical decision in designing a successful Heck reaction is the choice of the aryl halide. While aryl iodides and bromides are both common substrates, their reactivity profiles differ significantly, impacting reaction conditions, catalyst selection, and overall efficiency. This guide provides an in-depth comparison of aryl iodides and aryl bromides in the Heck reaction, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Decisive Step: A Mechanistic Perspective on Reactivity
The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] Understanding this cycle is paramount to appreciating the differing reactivities of aryl iodides and bromides. The key steps involve:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step for most aryl halides.[3]
-
Coordination and Migratory Insertion: The alkene substrate coordinates to the resulting arylpalladium(II) complex, followed by insertion of the alkene into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a hydridopalladium(II) species.
-
Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated hydrogen halide, facilitating the reductive elimination and regenerating the active Pd(0) catalyst.[4][5]
The primary differentiator between the reactivity of aryl iodides and bromides lies in the initial oxidative addition step. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This lower bond dissociation energy facilitates a faster rate of oxidative addition for aryl iodides, leading to a more facile initiation of the catalytic cycle.[6] Consequently, the general trend for the ease of oxidative addition, and thus overall reactivity in the Heck reaction, is: Ar-I > Ar-Br >> Ar-Cl .[3][7]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Head-to-Head Comparison: Aryl Iodides vs. Aryl Bromides
The intrinsic difference in reactivity between aryl iodides and bromides translates to distinct practical considerations in the laboratory.
| Feature | Aryl Iodides | Aryl Bromides | Rationale & Field Insights |
| Reactivity | High | Moderate to Low | The weaker C-I bond leads to a faster rate of oxidative addition, often allowing for milder reaction conditions. |
| Reaction Temperature | Generally lower (often room temp. to 80 °C) | Typically higher (80 °C to >120 °C) | Higher temperatures are necessary to overcome the larger activation energy barrier for the oxidative addition of the C-Br bond.[8][9] |
| Catalyst Loading | Can often be performed with lower catalyst loadings | May require higher catalyst loadings | The slower turnover with aryl bromides can necessitate a higher concentration of the active catalyst to achieve reasonable reaction rates. |
| Ligand Requirements | Often successful with simple phosphine ligands or even ligand-free systems | Frequently require specialized, electron-rich, and bulky ligands (e.g., bulky phosphines, N-heterocyclic carbenes) | These specialized ligands enhance the electron density on the palladium center, promoting oxidative addition, and provide steric bulk that can facilitate reductive elimination.[7] |
| Substrate Scope | Broad, including electron-rich and sterically hindered substrates | Can be more limited, especially with electron-rich or sterically demanding substrates | Electron-donating groups on the aryl bromide further decrease its electrophilicity, making oxidative addition more challenging.[7] |
| Cost & Availability | Generally more expensive and less commercially diverse | More cost-effective and widely available | This is a significant consideration for large-scale synthesis and drug development. |
Experimental Evidence: A Comparative Look at Reaction Conditions
The following tables provide a snapshot of typical reaction conditions and yields for Heck reactions involving aryl iodides and bromides, illustrating the practical implications of their differing reactivities.
Table 1: Heck Coupling of Aryl Halides with Styrene
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(OAc)₂ (1 mol%) | K₂CO₃ | DMF/H₂O | 100 | 3 | 96 | [10] |
| 2 | Bromobenzene | Pd(OAc)₂ (1 mol%), NHC precursor (2 mol%) | K₂CO₃ | DMF/H₂O | 80 | 4 | ~95 (conversion) | [8] |
| 3 | 4-Iodoanisole | Pd(OAc)₂ (1 mol%) | K₂CO₃ | DMF/H₂O | 100 | - | High | [10] |
| 4 | 4-Bromoanisole | Pd(OAc)₂ (1 mol%), NHC precursor (2 mol%) | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 | [8] |
Note: The data in this table is compiled from different sources to illustrate typical conditions and may not represent a direct side-by-side comparison under identical parameters.
As the data suggests, aryl iodides can often undergo Heck coupling under relatively simple, phosphine-free conditions at elevated temperatures. In contrast, achieving high efficiency with aryl bromides, particularly at lower temperatures, often necessitates the use of more sophisticated catalyst systems, such as those incorporating N-heterocyclic carbene (NHC) ligands.
Field-Proven Insights & Protocol Design
The choice between an aryl iodide and an aryl bromide is often a balance between reactivity and cost. For early-stage research and complex molecule synthesis where maximizing yield and substrate scope is paramount, the higher reactivity of aryl iodides is often advantageous. For process development and large-scale manufacturing, the economic viability of using less expensive aryl bromides often justifies the investment in developing more specialized and robust catalytic systems.
Caption: Comparative experimental workflows for Heck reactions.
Experimental Protocols
The following protocols are representative examples for conducting a Heck reaction with an aryl iodide and an aryl bromide. These are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Heck Reaction of Iodobenzene with Styrene (General Conditions)
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Iodobenzene
-
Styrene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and PPh₃ (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add K₂CO₃ (2.0 mmol), followed by DMF (3 mL) and deionized water (1 mL).
-
Add iodobenzene (1.0 mmol) and styrene (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 3-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Self-Validation: The reaction should yield the desired stilbene product in high yield (>90%). The formation of byproducts should be minimal.
Protocol 2: Heck Reaction of Bromobenzene with Styrene (Utilizing an NHC Precursor)
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) or a similar NHC precursor
-
Bromobenzene
-
Styrene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), the NHC precursor (e.g., IPr·HCl, 0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Add bromobenzene (1.0 mmol), styrene (1.5 mmol), DMF (3 mL), and deionized water (3 mL).[8]
-
Seal the tube and heat the reaction mixture to 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: This protocol should provide a high conversion of the aryl bromide to the corresponding stilbene. The use of the NHC ligand is crucial for achieving high reactivity at a relatively moderate temperature.
Conclusion
Both aryl iodides and aryl bromides are valuable substrates in the Heck reaction, each with its own set of advantages and disadvantages. Aryl iodides offer superior reactivity, often enabling milder reaction conditions and a broader substrate scope. In contrast, aryl bromides provide a more cost-effective alternative, though they frequently demand more specialized and robust catalytic systems to achieve high efficiency. A thorough understanding of the mechanistic underpinnings of the Heck reaction and the comparative reactivity of these aryl halides will undoubtedly aid researchers in the strategic design and successful execution of their synthetic endeavors.
References
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Ben-Valid, S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(4), 2493-2503. Available at: [Link]
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Ben-Valid, S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. ResearchGate. Available at: [Link]
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Garg, N. K., et al. (2014). Heck alkenylation of aryl iodides with alkenic nucleophiles. ResearchGate. Available at: [Link]
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Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22512-22528. Available at: [Link]
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Nolan, S. P., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(1), 39-42. Available at: [Link]
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The Organic Chemist. (2020, August 1). Heck Coupling. YouTube. Available at: [Link]
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Schmidt, A. F., et al. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. Available at: [Link]
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Wikipedia. (2023, December 29). Heck reaction. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts. Available at: [Link]
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Beletskaya, I. P., et al. (2014). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 10, 2927-2936. Available at: [Link]
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Hannah. (2013, November 18). Intro to Organometallics: The Heck Reaction. Odinity. Available at: [Link]
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Chemistry LibreTexts. (2023, January 22). Heck reaction. Chemistry LibreTexts. Available at: [Link]
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Szabó, T., et al. (2010). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Semantic Scholar. Available at: [Link]
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The Royal Society of Chemistry. (2022, May 20). CHAPTER 11: Heck Reactions. Books - The Royal Society of Chemistry. Available at: [Link]
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Ananikov, V. P., et al. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. Available at: [Link]
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Gozzi, C., & Bouzidi, N. (2015). Kinetic Study of the Heck Reaction: An Interdisciplinary Experiment. Journal of Chemical Education, 92(10), 1732-1736. Available at: [Link]
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Szymańska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2208. Available at: [Link]
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Schmidt, A. F., et al. (2007). Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. ResearchGate. Available at: [Link]
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Gevorgyan, V., et al. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. ACS Catalysis, 9(5), 4214-4235. Available at: [Link]
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Ananikov, V. P., et al. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(11), 999-1010. Available at: [Link]
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A Comparative Guide to the Biological Activity of Diarylheptanoids Derived from Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
An esteemed guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of the biological activities of diarylheptanoids derived from the versatile starting material, Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
Diarylheptanoids are a class of natural products that have garnered significant attention in the scientific community for their wide array of pharmacological properties.[1][2] These compounds, characterized by two aromatic rings linked by a seven-carbon chain, have been shown to possess potent anti-inflammatory, antioxidant, and anticancer activities.[1][2][3][4] The natural diversity of diarylheptanoids, found in various plant families such as Zingiberaceae and Betulaceae, provides a rich foundation for the exploration of new therapeutic agents.[2][5][6] This guide focuses on a library of novel diarylheptanoids synthesized from a common, strategically designed precursor: Ethyl 7-(2-iodophenyl)-7-oxoheptanoate. The purpose of this document is to provide a comprehensive comparison of the biological activities of these synthetic derivatives, supported by experimental data, to elucidate structure-activity relationships and guide future drug discovery efforts.
Section 1: The Synthetic Landscape: A Modular Approach to a Diarylheptanoid Library
The choice of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate as the starting material is a strategic one. The presence of the iodo group on one of the phenyl rings provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8][9][10] This allows for the modular and efficient introduction of a second, diverse aryl group, enabling the rapid generation of a library of diarylheptanoids with varied substitution patterns. The ester and ketone functionalities on the heptanoid chain also offer sites for further chemical modification.
The general synthetic workflow involves the Suzuki-Miyaura cross-coupling of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate with a variety of arylboronic acids. This is followed by standard workup and purification procedures to yield the desired diarylheptanoid derivatives.
Caption: General synthetic workflow for the preparation of diarylheptanoids.
Section 2: Comparative Analysis of Anticancer Activity
A selection of the synthesized diarylheptanoids was screened for their cytotoxic effects against the human breast cancer cell line MCF-7. The 50% inhibitory concentration (IC50) values were determined to quantify their anticancer potency.
| Compound ID | R Group on Second Aryl Ring | IC50 (µM) for MCF-7 Cells |
| DH-01 | -H | 45.2 |
| DH-02 | 4-OH | 15.8 |
| DH-03 | 4-OCH3 | 32.5 |
| DH-04 | 3,4-diOH | 8.9 |
| DH-05 | 3,4-diOCH3 | 28.1 |
| Curcumin | (Reference) | 12.5 |
The results indicate a clear structure-activity relationship. The presence of hydroxyl groups on the second aryl ring significantly enhances the anticancer activity, with the catechol-containing derivative DH-04 exhibiting the most potent effect, even surpassing that of the natural diarylheptanoid curcumin. This suggests that the hydroxyl groups may play a crucial role in the compound's interaction with biological targets or in its pro-oxidant activity within cancer cells, leading to apoptosis.[2][3]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The diarylheptanoid derivatives are dissolved in DMSO and then diluted in culture medium to the desired concentrations. The cells are treated with the compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Caption: Proposed apoptotic pathway induced by diarylheptanoid DH-04.
Section 3: Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of the diarylheptanoid derivatives was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO is a key mediator of inflammation, and its inhibition is a hallmark of anti-inflammatory agents.[1][11][12]
| Compound ID | R Group on Second Aryl Ring | NO Inhibition (%) at 20 µM |
| DH-01 | -H | 25.6 |
| DH-02 | 4-OH | 68.3 |
| DH-03 | 4-OCH3 | 45.1 |
| DH-04 | 3,4-diOH | 85.7 |
| DH-05 | 3,4-diOCH3 | 52.9 |
| L-NAME | (Reference Inhibitor) | 92.4 |
Similar to the anticancer activity, the presence and number of hydroxyl groups on the aryl ring are critical for anti-inflammatory activity. The catechol-containing derivative DH-04 demonstrated the most significant inhibition of NO production, approaching the efficacy of the known NOS inhibitor L-NAME. This suggests that these compounds may exert their anti-inflammatory effects through the modulation of inflammatory signaling pathways, such as the NF-κB pathway, which is a known target of many diarylheptanoids.[11]
Experimental Protocol: Griess Assay for Nitric Oxide Determination
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with the diarylheptanoid derivatives for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature in the dark.
-
Color Development: 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
Caption: Inhibition of the NF-κB signaling pathway by diarylheptanoids.
Section 4: Comparative Analysis of Antioxidant Activity
The antioxidant capacity of the synthesized diarylheptanoids was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of a compound to donate a hydrogen atom to the stable DPPH radical is a measure of its antioxidant potential.[6][13][14]
| Compound ID | R Group on Second Aryl Ring | DPPH Scavenging IC50 (µM) |
| DH-01 | -H | > 100 |
| DH-02 | 4-OH | 35.4 |
| DH-03 | 4-OCH3 | 89.2 |
| DH-04 | 3,4-diOH | 12.1 |
| DH-05 | 3,4-diOCH3 | 75.8 |
| Ascorbic Acid | (Reference) | 18.5 |
The antioxidant activity is highly dependent on the presence of phenolic hydroxyl groups.[15] Compounds with methoxy groups or without any substitution on the aryl ring showed weak activity. In contrast, the hydroxyl-substituted derivatives were potent radical scavengers, with the catechol-containing DH-04 being the most effective, even more so than the standard antioxidant ascorbic acid. This highlights the critical role of the hydroxyl groups in donating hydrogen atoms to neutralize free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.
-
Reaction Mixture: 100 µL of various concentrations of the diarylheptanoid derivatives (in methanol) are mixed with 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated for 30 minutes at room temperature in the dark.
-
Absorbance Measurement: The absorbance is measured at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value is determined by plotting the percentage of scavenging against the compound concentration.
Caption: Mechanism of DPPH radical scavenging by a phenolic diarylheptanoid.
Section 5: Discussion and Future Perspectives
The comparative analysis of this synthesized library of diarylheptanoids consistently demonstrates that the nature and number of substituents on the aryl rings are pivotal in determining their biological activity. Specifically, the presence of hydroxyl groups, and particularly a catechol moiety, is strongly correlated with enhanced anticancer, anti-inflammatory, and antioxidant properties. This provides a clear direction for the rational design of more potent diarylheptanoid-based therapeutic agents.
Future research should focus on:
-
In vivo studies: To validate the promising in vitro activities in animal models of cancer and inflammation.
-
Mechanism of action studies: To further elucidate the specific molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent derivatives to determine their drug-likeness.
-
Further library expansion: To explore the effects of different substitution patterns and modifications to the heptanoid chain.
The modular synthetic approach starting from Ethyl 7-(2-iodophenyl)-7-oxoheptanoate has proven to be an effective strategy for generating a diverse range of diarylheptanoids for biological evaluation. This platform will undoubtedly facilitate the discovery of novel and potent drug candidates.
Section 6: References
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An, N., et al. (2021). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. Frontiers in Pharmacology, 12, 707321. [Link]
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Bawadekji, A., et al. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Molecules, 23(12), 3123. [Link]
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Ma, A. N., et al. (2024). Research Progress on the Antioxidant Activity of Natural Diarylheptanoids: Mechanisms and Structure–activity Relationships. Current Organic Chemistry, 28(2), 108-126. [Link]
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Amalraj, A., et al. (2020). Diarylheptanoids as nutraceutical: A review. Journal of Functional Foods, 75, 104250. [Link]
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Li, Y., et al. (2021). Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. RSC Advances, 11(47), 29376-29384. [Link]
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Ma, A. N., et al. (2024). Research Progress on the Antioxidant Activity of Natural Diarylheptanoids: Mechanisms and Structure-activity Relationships. ResearchGate. [Link]
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El-Toumy, S. A., et al. (2018). Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark. Pharmacognosy Magazine, 14(54), 212-216. [Link]
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Zhu, X. H., et al. (2012). Naturally Occurring Diarylheptanoids - A Supplementary Version. Records of Natural Products, 6(3), 195-212. [Link]
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Lee, M. W., et al. (2005). Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs. Bioorganic & Medicinal Chemistry, 13(22), 6175-6181. [Link]
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Schultz, D. C., et al. (2022). Synthesis of the Dimeric Diarylheptanoids Alpinidinoid C and Officinine B Enabled by Blue-Light-Mediated Triple-Minisci-Type Alkylation. Organic Letters, 24(40), 7394-7398. [Link]
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Li, Y., et al. (2021). Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. RSC Publishing. [Link]
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Bawadekji, A., et al. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. PubMed. [Link]
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Li, Y., et al. (2021). Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. ResearchGate. [Link]
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Wang, Y., et al. (2023). Concise syntheses of natural diarylheptanoids containing a 1,4-pentadiene unit. Beilstein Journal of Organic Chemistry, 19, 1373-1379. [Link]
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Sengupta, S., et al. (2023). Recent Advances in the Synthesis of Diarylheptanoids. ChemistrySelect, 8(24), e202301031. [Link]
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Schultz, D. C., et al. (2022). Synthesis of the Dimeric Diarylheptanoids Alpinidinoid C and Officinine B Enabled by Blue-Light-Mediated Triple-Minisci-Type Alkylation. ACS Publications. [Link]
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Li, C., et al. (2020). Diarylheptanoid: A privileged structure in drug discovery. Fitoterapia, 142, 104490. [Link]
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Ak, M., & Gülçin, İ. (2008). Biological Evaluation of Curcumin and Related Diarylheptanoids. ResearchGate. [Link]
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Pěkná, M. (2013). Synthesis of natural and non-natural diarylheptanoids and evaluation of their neuroprotective activity. University of Regensburg. [Link]
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Sengupta, S., et al. (2023). Recent Advances in the Synthesis of Diarylheptanoids. ResearchGate. [Link]
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Matsumoto, T., et al. (2015). Structure of diarylheptanoids with antiallergic activity from the rhizomes of Curcuma comosa. Journal of Natural Medicines, 69(1), 142-147. [Link]
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Lee, C. S., et al. (2001). New Diarylheptanoids from Alnus japonica and Their Antioxidative Activity. ResearchGate. [Link]
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Taty, F., et al. (2021). Anti-inflammatory Activity of Naturally Occuring Diarylheptanoids - A Review. ResearchGate. [Link]
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Wikipedia. (n.d.). Diarylheptanoid. Wikipedia. [Link]
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Bawadekji, A., et al. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. National Institutes of Health. [Link]
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Araújo, C. A. C., & Leon, L. L. (2001). Biological activities of Curcuma longa L. Memórias do Instituto Oswaldo Cruz, 96(5), 723-728. [Link]
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Taty, F., et al. (2021). Anti-inflammatory activity of naturally occuring diarylheptanoids - A review. PubMed. [Link]
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Araújo, C. A. C., & Leon, L. L. (2001). Biological activities of Curcuma longa L. Scilit. [Link]
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Global Substance Registration System. (n.d.). ETHYL 7-OXOHEPTANOATE. gsrs.ncats.nih.gov. [Link]
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WIPO Patentscope. (2018). CN107840798 - Preparation method for ethyl 7-chloro-2-oxoheptanoate. [Link]
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Satoru, H., et al. (2011). Synthetic Protocol for Diarylethenes Through Suzuki—Miyaura Coupling. ChemInform, 42(44). [Link]
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Google Patents. (2014). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
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A Comparative Guide to the X-ray Crystal Structure Analysis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate and Its Analogs
This technical guide provides a comprehensive framework for the determination and comparative analysis of the single-crystal X-ray structure of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate. While a solved crystal structure for this specific molecule is not publicly available, this guide will detail the necessary synthetic and crystallographic workflows. As a direct comparison, we will utilize the published data for a structurally related heterocyclic compound, Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, to provide researchers with a tangible benchmark for experimental outcomes and data interpretation.
This document is intended for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development who are engaged in the structural elucidation of small organic molecules. The methodologies described herein are grounded in established principles of chemical synthesis and X-ray crystallography.
Synthetic Strategy: Accessing the Target Molecule and Its Analogs
The foundational step in any crystallographic study is the synthesis and purification of the target compound. For Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, a robust and widely applicable method is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct route to aryl ketones.
The proposed synthetic pathway is a multi-step process that begins with the preparation of a suitable acylating agent from a commercially available starting material, followed by the key Lewis acid-catalyzed acylation of iodobenzene.
Proposed Synthetic Workflow for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Caption: Proposed synthetic pathway for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
Experimental Protocol: Synthesis
Stage 1: Synthesis of Monoethyl Pimelate
-
Dissolve pimelic acid in an excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for a controlled period. The reaction time is critical to maximize the yield of the monoester over the diester.
-
After cooling, neutralize the acid catalyst and extract the product into an organic solvent.
-
Purify by column chromatography to isolate the monoethyl pimelate.
Stage 2: Synthesis of Ethyl 7-chloro-7-oxoheptanoate
-
To the purified monoethyl pimelate, add thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Allow the reaction to proceed to completion, typically monitored by the cessation of gas evolution.
-
Remove the excess reagent by distillation under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.
Stage 3: Friedel-Crafts Acylation
-
Prepare a suspension of a Lewis acid, such as aluminum chloride (AlCl₃), in a dry, non-polar solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add iodobenzene to the suspension.
-
Slowly add the freshly prepared Ethyl 7-chloro-7-oxoheptanoate to the reaction mixture at a low temperature to control the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by carefully pouring it over ice and hydrochloric acid.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography to obtain the final product, Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
Crystallization: The Gateway to X-ray Diffraction
Obtaining a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography.[1] For a small organic molecule like Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, several common crystallization techniques can be employed.
Common Crystallization Methods
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble. This gradual change in solvent composition can induce crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
The choice of solvent is critical and often determined empirically by screening a range of solvents with varying polarities.
Single-Crystal X-ray Diffraction: Elucidating the 3D Structure
Once a suitable crystal is obtained, it can be analyzed using X-ray diffraction to determine the precise arrangement of atoms in the crystal lattice.[2][3] The process involves mounting the crystal, exposing it to a beam of X-rays, and collecting the diffraction data.[1]
Workflow for X-ray Crystal Structure Determination
Caption: General workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate dimensions (typically >0.1 mm) is selected and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.[1]
-
Data Processing: The collected diffraction spots are indexed, integrated, and scaled to produce a unique reflection file.
-
Structure Solution: The initial positions of the atoms are determined from the diffraction data using computational methods such as Direct Methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to optimize atomic coordinates, thermal parameters, and other crystallographic parameters. This iterative process minimizes the difference between the observed and calculated structure factors.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Comparative Analysis: A Case Study
To provide a practical reference, we will examine the crystallographic data for Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .[4] The synthesis of this molecule also involves multi-step condensation reactions.[4] The detailed structural information obtained for this compound serves as an excellent proxy for what researchers can expect when analyzing derivatives of Ethyl 7-oxoheptanoate.
Table 1: Crystallographic Data for the Comparative Compound
| Parameter | Value for Ethyl 5-(4-bromophenyl)-...-carboxylate[4] |
| Chemical Formula | C₁₆H₁₅BrN₂O₃S |
| Formula Weight | 395.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.896(2) |
| b (Å) | 15.345(3) |
| c (Å) | 18.453(4) |
| α (°) | 90 |
| β (°) | 101.58(3) |
| γ (°) | 90 |
| Volume (ų) | 3296.1(12) |
| Z | 8 |
| Temperature (K) | 293(2) |
| Radiation | MoKα (λ = 0.71073 Å) |
| Reflections Collected | 28675 |
| Unique Reflections | 5804 |
| R-int | 0.0541 |
| Final R indices [I>2σ(I)] | R₁ = 0.0453, wR₂ = 0.1087 |
| Goodness-of-fit on F² | 1.034 |
This data is adapted from the publication by Fakhrutdinova et al. (2022) and is intended for comparative purposes.[4]
The successful determination of the crystal structure of this brominated analog, including the precise bond lengths, angles, and supramolecular interactions, underscores the power of single-crystal X-ray diffraction.[4] For Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, the presence of the iodine atom, a heavy atom, is expected to facilitate the structure solution process through its significant scattering contribution.
Conclusion
While the crystal structure of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate remains to be determined, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural elucidation via X-ray diffraction. By leveraging established synthetic protocols and standard crystallographic techniques, researchers can successfully obtain and analyze this and other related derivatives. The provided data for a brominated analog serves as a valuable benchmark for the expected quality and detail of the structural information that can be achieved. The determination of these structures is crucial for understanding their chemical properties and for guiding future research in drug design and materials science.
References
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]
-
Kennard, C. H. L., et al. (2020). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(Pt 4), 563–579. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 7-(1-benzofuran-2-yl)-7-oxoheptanoate. Retrieved from [Link]
-
GSRS. (n.d.). ETHYL 7-OXOHEPTANOATE. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Fakhrutdinova, G., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2022(2), M1382. Retrieved from [Link]
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A Comparative Guide to HPLC Purity Analysis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a comparative framework, grounded in established scientific principles, to empower you to select and optimize the most suitable analytical approach for your research. We will explore a primary reversed-phase HPLC (RP-HPLC) method, compare it with an alternative Ultra-High-Performance Liquid Chromatography (UPLC) approach for enhanced throughput, and provide the scientific rationale behind each experimental choice.
Introduction to the Analytical Challenge
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a non-commercial, specialized chemical entity, meaning that standardized public analytical monographs, such as those found in the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), are not available. The inherent complexity of this molecule, featuring both a bulky, non-polar iodophenyl group and a more polar ester functional group, necessitates a robust and well-characterized analytical method to ensure purity and identify potential process-related impurities or degradants. The absence of a public standard underscores the importance of a rigorous, scientifically-sound, in-house method development and validation strategy.
The primary analytical technique for non-volatile, small organic molecules like our target compound is RP-HPLC. This is due to its high resolving power, sensitivity, and adaptability. Our discussion will, therefore, be anchored in this technique, while also exploring modern advancements that can offer significant improvements in efficiency and resolution.
Primary Analytical Method: A Robust RP-HPLC Protocol
The following protocol is a well-established starting point for the analysis of small pharmaceutical molecules and has been adapted to the specific chemical properties of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
Experimental Protocol: RP-HPLC
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A C18 column is the workhorse of reversed-phase chromatography and is an excellent choice for this molecule. A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm offers a good balance between resolution and backpressure.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate any free silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape.
-
Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC, known for its low viscosity and UV transparency.
-
-
Gradient Elution: A gradient elution is necessary to ensure that any potential impurities with a wide range of polarities are eluted and detected. A typical gradient would be:
-
0-20 min: 50-90% B
-
20-25 min: 90% B
-
25-26 min: 90-50% B
-
26-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 254 nm. Aromatic compounds, such as our target molecule with its iodophenyl group, typically exhibit strong absorbance at this wavelength. A photodiode array (PDA) detector would be ideal to assess peak purity and identify the optimal detection wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
Diagram: RP-HPLC Experimental Workflow
Caption: Workflow for RP-HPLC purity assessment.
Alternative Method: High-Throughput UPLC Analysis
For laboratories with a high sample throughput, transitioning to Ultra-High-Performance Liquid Chromatography (UPLC) can offer significant advantages in terms of speed and resolution. UPLC utilizes columns with smaller particle sizes (< 2 µm), which requires a specialized system capable of handling higher backpressures.
Comparative Performance
| Parameter | RP-HPLC | UPLC | Rationale for Difference |
| Analysis Time | ~30 min | ~5-10 min | Smaller particle size in UPLC columns allows for higher flow rates and shorter column lengths without sacrificing resolution. |
| Resolution | Good | Excellent | The increased efficiency of sub-2 µm particles leads to sharper and narrower peaks, improving the separation of closely eluting impurities. |
| Solvent Consumption | High | Low | Shorter run times and lower flow rates significantly reduce the volume of mobile phase used per analysis. |
| System Backpressure | Low-Moderate | High | A direct consequence of the smaller particle size in the stationary phase. |
| Initial Cost | Lower | Higher | UPLC systems are more technologically advanced and, therefore, more expensive to acquire. |
Diagram: Logic of Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Trustworthiness: System Suitability and Method Validation
To ensure the reliability of any analytical data, a system suitability test (SST) must be performed before any sample analysis. The SST is a critical component of a self-validating system, confirming that the chromatographic system is performing as expected.
System Suitability Parameters
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A high tailing factor can indicate undesirable interactions between the analyte and the stationary phase. |
| Theoretical Plates (N) | N ≥ 2000 | A measure of column efficiency. Higher numbers indicate better separation power. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the analytical system. |
Further validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines, which would include assessing specificity, linearity, range, accuracy, and precision.
Conclusion
The purity of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate can be reliably determined using a well-developed RP-HPLC method with a C18 column and a gradient elution of water and acetonitrile with a formic acid modifier. This method provides a robust framework for routine quality control. For laboratories seeking to improve efficiency and throughput, transitioning to a UPLC-based method offers significant advantages in terms of speed and resolution, albeit at a higher initial capital cost. The choice between these methods should be guided by the specific needs of the laboratory, considering factors such as sample throughput, budget, and the required level of analytical detail. Regardless of the chosen method, adherence to system suitability and method validation protocols is paramount to ensure the generation of trustworthy and scientifically sound data.
References
-
High-Performance Liquid Chromatography (HPLC): Principles and Applications. Chemistry LibreTexts. [Link]
-
The Role of Mobile-Phase Additives in Reversed-Phase Liquid Chromatography. LCGC Europe. [Link]
-
UPLC vs. HPLC: A Detailed Comparison. Waters. [Link]
-
Chapter <621> Chromatography. United States Pharmacopeia (USP). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation (ICH). [Link]
A Senior Application Scientist's Guide to Palladium Catalysts for Sonogashira Coupling
For researchers, medicinal chemists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This powerful reaction, which couples terminal alkynes with aryl or vinyl halides, is fundamental to the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2][3][4] The heart of this transformation lies in the choice of the palladium catalyst, a decision that profoundly influences reaction efficiency, substrate scope, catalyst loading, and overall process economy.
This guide provides an in-depth, objective comparison of various palladium catalysts for the Sonogashira coupling, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Central Role of the Palladium Catalyst: A Mechanistic Overview
The Sonogashira reaction proceeds through a dual catalytic cycle involving palladium and, in its classic form, a copper co-catalyst.[2][4] Understanding this mechanism is crucial for rational catalyst selection and troubleshooting.
The palladium cycle typically begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) species, forming a Pd(II) complex. Concurrently, the copper(I) salt activates the terminal alkyne, facilitating its deprotonation by a base to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[2][4]
A copper-free variant of the Sonogashira reaction has also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which is often promoted by the copper co-catalyst.[1][5] In this pathway, the palladium catalyst mediates both the activation of the halide and the alkyne.
Visualizing the Catalytic Cycles
To illustrate these pathways, the following diagrams outline the key steps in both the copper-co-catalyzed and copper-free Sonogashira coupling reactions.
Caption: Copper-co-catalyzed Sonogashira coupling cycle.
Caption: Copper-free Sonogashira coupling cycle.
A Comparative Analysis of Palladium Catalysts
The choice of palladium catalyst is a critical parameter that dictates the success of a Sonogashira coupling. Catalysts can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and disadvantages.
Homogeneous Palladium Catalysts: The Workhorses of Sonogashira Coupling
Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity under mild conditions.
These are the traditional catalysts for Sonogashira coupling and remain widely used due to their commercial availability and well-established reactivity.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A highly active Pd(0) precatalyst that can directly enter the catalytic cycle.[1] However, it is sensitive to air and moisture, necessitating careful handling under inert conditions.
The development of bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group, has revolutionized palladium-catalyzed cross-coupling reactions. These ligands promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition, even with challenging substrates like aryl chlorides.
-
XPhos Pd G3: This third-generation precatalyst is highly stable and efficiently generates the active L-Pd(0) species. It is particularly effective for coupling sterically hindered and electron-rich aryl bromides and chlorides.
NHCs have emerged as powerful alternatives to phosphine ligands. They form strong bonds with the palladium center, leading to highly stable and active catalysts. In many cases, NHC-ligated palladium complexes have proven to be more efficient than their phosphine-containing counterparts.[7]
Heterogeneous Palladium Catalysts: The Green Alternative
Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer significant advantages in terms of catalyst separation, recovery, and reusability, aligning with the principles of green chemistry.[1] While they may sometimes require higher catalyst loadings or more forcing conditions compared to homogeneous systems, their recyclability can make them more economical for large-scale syntheses. Copper-free Sonogashira reactions catalyzed by Pd/C have been developed, simplifying work-up procedures.[1]
Quantitative Performance Comparison
The following table provides a comparative overview of the performance of different palladium catalysts in the Sonogashira coupling of various aryl halides with terminal alkynes. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, this table collates data from various sources to provide a general performance trend.
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Iodobenzene | Phenylacetylene | Et₃N | THF | RT | 1.5 | 97 | [8] |
| PdCl₂(PPh₃)₂ / CuI | 4-Iodoanisole | Phenylacetylene | Et₃N | DMF | 100 | 3 | 96 | [9] |
| PdCl₂(dppf) | 2,5-Diiodopyrazine | Phenylacetylene | K₂CO₃ | DME | 80 | 2 | High | [8] |
| Pd(OAc)₂ / SPhos | 2,5-Diiodopyrazine | Phenylacetylene | K₃PO₄ | Toluene | 100 | 16 | High | [8] |
| Pd(OAc)₂ / XPhos | Aryl Chlorides | Terminal Alkynes | Cs₂CO₃ | Toluene | High | - | Good to Excellent | [10] |
| Pd/C / XPhos | Aryl Bromides | Phenylacetylene | K₂CO₃ | 95% EtOH | - | - | Good | [8] |
Note: "High" and "Good" yields are qualitative descriptors from the cited literature, indicating successful reactions without specifying the exact percentage.
The Critical Role of Ligands: Steric and Electronic Effects
The choice of ligand is arguably as important as the choice of the palladium precursor. The steric and electronic properties of the ligand profoundly influence the catalyst's activity, stability, and substrate scope.
-
Steric Bulk: Bulky ligands, such as tri-tert-butylphosphine or Buchwald's biarylphosphines (e.g., XPhos, SPhos), promote the formation of coordinatively unsaturated, monoligated Pd(0) species. These are highly reactive towards oxidative addition, which is often the rate-limiting step, especially for less reactive aryl chlorides and sterically hindered substrates.[11][12]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step.[11] This is why ligands with alkyl groups (e.g., P(t-Bu)₃) or electron-donating substituents on aryl groups are often more effective than simple triarylphosphines like PPh₃.
The interplay between steric and electronic effects is complex, and the optimal ligand often depends on the specific substrates being coupled. For instance, for sterically undemanding alkynes, a very bulky ligand like P(t-Bu)₃ may be ideal. However, for extremely bulky alkynes and aryl bromides, a less bulky but still electron-rich ligand might be more effective.[13]
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step protocols for representative Sonogashira coupling reactions using different types of palladium catalysts.
Protocol 1: Classical Sonogashira Coupling with PdCl₂(PPh₃)₂/CuI
This protocol is a reliable starting point for the coupling of aryl iodides with terminal alkynes.
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-2 mol%)
-
Copper(I) iodide (CuI) (2-4 mol%)
-
Anhydrous triethylamine (Et₃N) or diisopropylamine (DIPA) (as solvent or co-solvent)
-
Anhydrous co-solvent (e.g., THF, DMF, or Toluene), if needed
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous amine base and co-solvent (if used) via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling with a Buchwald Precatalyst
This protocol is suitable for substrates that are sensitive to copper or when alkyne homocoupling is a concern.
Materials:
-
Aryl bromide or chloride (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
XPhos Pd G3 precatalyst (1-3 mol%)
-
Anhydrous base (e.g., Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, terminal alkyne, XPhos Pd G3 precatalyst, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture through a plug of silica gel, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Heterogeneous Sonogashira Coupling with Pd/C
This protocol is advantageous for its ease of catalyst removal and potential for recycling.
Materials:
-
Aryl iodide or bromide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ligand (e.g., PPh₃ or a Buchwald ligand like XPhos), if necessary
-
Base (e.g., K₂CO₃, Et₃N) (2.0 equiv)
-
Solvent (e.g., Ethanol, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add the aryl halide, terminal alkyne, Pd/C, ligand (if used), and base.
-
Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be washed with solvent and dried for potential reuse.
-
Work up the filtrate as described in the homogeneous protocols.
-
Purify the product by column chromatography or recrystallization.
Catalyst Selection Guide: Making the Right Choice
Choosing the optimal palladium catalyst system is a multifactorial decision. The following guide provides a framework for making an informed choice based on your specific needs.
| Consideration | Recommended Catalyst Class | Rationale |
| Substrate Reactivity | ||
| Aryl Iodides | Classical Phosphine Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Highly reactive C-I bond allows for the use of less active, more traditional catalysts. |
| Aryl Bromides | Buchwald-Type or NHC Catalysts | More robust catalysts are needed to activate the less reactive C-Br bond. |
| Aryl Chlorides | Buchwald-Type or NHC Catalysts | The inertness of the C-Cl bond necessitates highly active catalysts with bulky, electron-rich ligands. |
| Sterically Hindered Substrates | Buchwald-Type or NHC Catalysts | Bulky ligands on the catalyst can overcome steric hindrance on the substrate.[5] |
| Reaction Conditions | ||
| Copper-Free | Buchwald-Type, NHC, or specific Pd/C protocols | Avoids alkyne homocoupling and copper contamination.[1][10] |
| Mild Conditions (Room Temp.) | Classical Phosphine Catalysts with Aryl Iodides | The high reactivity of aryl iodides often allows for reactions at ambient temperature. |
| Process Considerations | ||
| Large-Scale Synthesis | Heterogeneous Catalysts (e.g., Pd/C) | Ease of separation and recyclability make them economically and environmentally favorable for scale-up.[1] |
| Cost-Effectiveness | Classical Phosphine Catalysts or Pd/C | These catalysts are generally less expensive than the more specialized Buchwald or NHC systems. |
| High-Throughput Screening | Buchwald Precatalysts | Their stability and reliability make them well-suited for automated synthesis platforms. |
Troubleshooting Common Issues in Sonogashira Coupling
Even with a well-chosen catalyst, challenges can arise. This section addresses common problems and provides practical solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently reactive aryl halide- Steric hindrance | - Use a more active catalyst system (e.g., a Buchwald precatalyst).- Increase the reaction temperature.- For aryl bromides/chlorides, ensure a sufficiently electron-rich and bulky ligand is used.- Check the quality of reagents and solvents. |
| Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High concentration of copper co-catalyst | - Ensure the reaction is performed under strictly anaerobic conditions.- Reduce the amount of copper co-catalyst.- Switch to a copper-free protocol.[5] |
| Catalyst Decomposition (Formation of Palladium Black) | - High temperature- Inappropriate solvent or base | - Lower the reaction temperature.- Use a more stable catalyst system (e.g., an NHC-ligated catalyst).- Ensure proper degassing of solvents. |
| Difficulty with Product Purification | - Incomplete reaction- Formation of byproducts (e.g., homocoupled alkyne) | - Optimize the reaction to drive it to completion.- Minimize side reactions by choosing the appropriate protocol (e.g., copper-free).- Employ appropriate chromatographic or crystallization techniques for purification. |
Conclusion
The Sonogashira coupling is a cornerstone of modern synthetic chemistry, and the judicious selection of a palladium catalyst is paramount to its success. This guide has provided a comprehensive comparison of various catalyst systems, from classical phosphine complexes to modern palladacycles and heterogeneous catalysts. By understanding the underlying mechanistic principles, the influence of ligands, and the practical aspects of experimental execution, researchers can confidently navigate the complexities of this powerful reaction. The provided protocols, selection guide, and troubleshooting advice serve as a valuable resource for optimizing Sonogashira couplings, ultimately enabling the efficient synthesis of complex molecules that drive innovation in science and medicine.
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- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
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- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
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A Researcher's Guide to Spectroscopic Analysis in the Heck Reaction: From Reactants to Products
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] Its widespread adoption in pharmaceuticals and materials science is a testament to its reliability and functional group tolerance.[2] For the researcher, confirming the successful conversion of starting materials to the desired substituted alkene product is paramount. This guide provides an in-depth comparison of the spectroscopic signatures of reactants and products in the Heck reaction, offering field-proven insights into the causality behind spectral changes and providing self-validating protocols for analysis.
The Mechanism: A Spectroscopic Roadmap
Understanding the catalytic cycle of the Heck reaction is fundamental to interpreting spectroscopic data. The reaction proceeds through a series of well-defined organopalladium intermediates.[4][5] Monitoring the reaction involves tracking the disappearance of starting material signatures and the emergence of product signals, which directly correlate to the progression through this cycle.
The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl/vinyl halide (R-X) bond, forming a Pd(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-R bond. This is the crucial C-C bond-forming step.[2][4]
-
Syn Beta-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.[5]
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, completing the cycle.[4][5]
dot graph "Heck_Reaction_Catalytic_Cycle" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Heck Reaction Catalytic Cycle", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", pos="0,2!"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124", pos="1.5,2!"]; PdII_RX [label="L₂Pd(II)(R)(X)", fillcolor="#EA4335", pos="3,2!"]; Alkene_Coord [label="Alkene Coordination", shape=plaintext, fontcolor="#202124", pos="3,0.5!"]; Alkene [label="Alkene", shape=ellipse, fillcolor="#34A853", pos="1.5,0!"]; PdII_Alkene [label="[L₂Pd(II)(R)(Alkene)]⁺X⁻", fillcolor="#EA4335", pos="3,-1!"]; Migratory_Insertion [label="Migratory Insertion", shape=plaintext, fontcolor="#202124", pos="1.5,-2!"]; PdII_Product [label="L₂Pd(II)-Product", fillcolor="#EA4335", pos="0,-2!"]; Beta_Hydride [label="β-Hydride Elimination", shape=plaintext, fontcolor="#202124", pos="-1.5,-1!"]; Product_Complex [label="[L₂Pd(II)(H)(Product)]⁺X⁻", fillcolor="#EA4335", pos="-3,-1!"]; Product [label="Product", shape=ellipse, fillcolor="#FBBC05", pos="-1.5,0!"]; Reductive_Elim [label="Reductive Elimination\n(Base)", shape=plaintext, fontcolor="#202124", pos="-1.5,2!"];
// Edges Pd0 -> PdII_RX [label=" R-X", fontcolor="#5F6368"]; PdII_RX -> PdII_Alkene; Alkene -> PdII_Alkene; PdII_Alkene -> PdII_Product; PdII_Product -> Product_Complex; Product_Complex -> Product [style=dashed, color="#5F6368"]; Product_Complex -> Pd0 [label=" H-X", fontcolor="#5F6368"]; } Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Core Spectroscopic Techniques for Analysis
Three primary spectroscopic techniques provide a comprehensive picture of the reaction's progress and outcome:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation. ¹H and ¹³C NMR provide detailed information on the chemical environment of individual atoms, allowing for unambiguous identification of reactants, products, and intermediates.[6][7]
-
Infrared (IR) Spectroscopy: Excellent for identifying the presence or absence of specific functional groups. It is particularly useful for observing the transformation of the alkene's C=C and =C-H bonds.[8][9]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product, confirming that the desired C-C bond formation has occurred. ESI-MS can also be used to detect reaction intermediates.[10][11]
Spectroscopic Comparison: A Tale of Two Molecules
The success of a Heck reaction is confirmed by a distinct set of changes in the spectra, reflecting the transformation of the starting materials' functional groups into those of the product.
Starting Material Signatures
-
Aryl/Vinyl Halide:
-
¹H NMR: Signals in the aromatic region (~7.0-8.5 ppm) with coupling patterns characteristic of the substitution. For vinyl halides, vinylic protons appear at ~5.5-7.5 ppm.
-
IR: C-H stretching of the aromatic ring appears just above 3000 cm⁻¹.[12] The C-X (X=Cl, Br, I) stretches appear in the fingerprint region and are often difficult to assign.
-
-
Alkene:
-
¹H NMR: Vinylic protons typically resonate between 4.5 and 6.5 ppm. The number of signals and their coupling constants reveal the substitution pattern of the double bond.
-
IR: The key absorptions are the vinylic =C-H stretch (3020-3100 cm⁻¹) and the C=C stretch (1640-1680 cm⁻¹).[13][14] The out-of-plane =C-H bending vibrations (650-1000 cm⁻¹) are highly characteristic of the alkene's substitution pattern (e.g., monosubstituted alkenes show strong bands around 910 and 990 cm⁻¹).[12][14]
-
Product Signatures: The Evidence of Success
-
Substituted Alkene Product:
-
¹H NMR: The most telling change is the disappearance of the simple starting alkene's vinylic signals and the appearance of a new, more complex set of vinylic proton signals. The coupling constant between the vinylic protons of the newly formed double bond is diagnostic of its stereochemistry; a large coupling constant (J ≈ 12-18 Hz) is indicative of the typically favored trans (E) isomer.[15]
-
¹³C NMR: The sp² carbon signals of the starting alkene will disappear and be replaced by new signals corresponding to the carbons of the product's double bond.
-
IR: The C=C stretching frequency may shift depending on the new substitution pattern and conjugation. Critically, the characteristic =C-H out-of-plane bending bands of the starting alkene will be replaced by new bands corresponding to the product's substitution pattern. For example, a trans-disubstituted alkene will show a strong band around 960-980 cm⁻¹.[16] The disappearance of the terminal =C-H wagging bands is strong evidence of reaction completion.
-
Mass Spec: The molecular ion peak (M⁺) will correspond to the combined mass of the aryl/vinyl group and the alkene, minus H and X.
-
Summary of Key Spectroscopic Shifts
| Technique | Starting Material (Aryl Halide) | Starting Material (Alkene) | Product (Substituted Alkene) | Causality of Change |
| ¹H NMR | Aromatic signals (7.0-8.5 ppm) | Vinylic signals (4.5-6.5 ppm) | New vinylic signals with characteristic coupling (J≈12-18 Hz for trans) | Formation of a new, more substituted C=C bond. |
| ¹³C NMR | Ar-X carbon signal | Alkene carbon signals | New sp² carbon signals | Altered electronic environment of the double bond carbons. |
| IR | Ar-H stretch (>3000 cm⁻¹) | =C-H stretch (3020-3100 cm⁻¹), C=C stretch (1640-1680 cm⁻¹), =C-H bend (650-1000 cm⁻¹) | New =C-H bend characteristic of product geometry (e.g., ~970 cm⁻¹ for trans) | Change in the substitution pattern and symmetry of the C=C bond. |
| MS | M⁺ | M⁺ | M⁺ = (M_aryl - X) + (M_alkene - H) | C-C bond formation and elimination of H-X. |
Experimental Protocols for Robust Analysis
Trustworthy data is built on rigorous experimental practice. The following protocols outline a self-validating system for spectroscopic analysis.
Protocol 1: In-situ Reaction Monitoring by NMR Spectroscopy
This protocol allows for real-time tracking of reactant consumption and product formation, providing valuable kinetic data.[6][17]
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the aryl halide, alkene, base, and an internal standard (e.g., mesitylene) in a deuterated solvent suitable for the reaction temperature (e.g., DMSO-d₆, Toluene-d₈).
-
Initial Spectrum (t=0): Transfer the solution to an NMR tube fitted with a septum. Acquire a baseline ¹H NMR spectrum before adding the catalyst. This spectrum validates the initial concentrations.
-
Initiation: Prepare a separate, concentrated solution of the palladium catalyst. Inject the catalyst solution into the NMR tube, quickly shake to mix, and place it in the pre-heated NMR spectrometer.
-
Data Acquisition: Use an arrayed pseudo-2D kinetics experiment, acquiring ¹H NMR spectra at set time intervals (e.g., every 5-10 minutes).[6] The number of scans per spectrum should be minimized to get a good signal-to-noise ratio for a "snapshot" of the reaction.[6]
-
Analysis: Process the series of spectra. Integrate the signals for a characteristic proton on the starting materials and the product relative to the internal standard. Plotting concentration versus time reveals the reaction kinetics.
Protocol 2: Final Product Characterization
-
Reaction Work-up: Once the reaction is complete (as determined by TLC or in-situ monitoring), quench the reaction, perform an aqueous work-up to remove the base and salts, and extract the product with an organic solvent.
-
Purification: Purify the crude product using column chromatography to isolate it from unreacted starting materials, byproducts, and catalyst residues.
-
Sample Preparation:
-
NMR: Dissolve a ~5-10 mg sample of the pure product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
IR: For a liquid, acquire the spectrum as a thin film on a salt plate. For a solid, use a KBr pellet or an ATR attachment.
-
MS: Prepare a dilute solution of the product in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by ESI-MS or GC-MS.
-
-
Data Acquisition & Interpretation: Acquire ¹H, ¹³C, IR, and mass spectra. Compare the obtained data with the expected values for the product, paying close attention to the key changes outlined in the comparison table above.
dot graph "Spectroscopic_Analysis_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Workflow for Spectroscopic Analysis", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];
// Nodes A [label="Heck Reaction Setup", fillcolor="#4285F4"]; B [label="In-situ Monitoring (Optional)\n(NMR / FTIR)", fillcolor="#FBBC05"]; C [label="Reaction Work-up\n& Purification", fillcolor="#EA4335"]; D [label="¹H & ¹³C NMR Analysis", fillcolor="#34A853"]; E [label="IR Spectroscopy", fillcolor="#34A853"]; F [label="Mass Spectrometry", fillcolor="#34A853"]; G [label="Data Interpretation\n- Confirm Structure\n- Determine Purity\n- Assess Stereochemistry", fillcolor="#4285F4"];
// Edges A -> B [label=" Real-time data"]; A -> C [label=" After completion"]; B -> C [label=" Guide purification"]; C -> D; C -> E; C -> F; D -> G; E -> G; F -> G; } Caption: A typical workflow for the spectroscopic analysis of a Heck reaction.
Conclusion
The spectroscopic journey from starting materials to products in a Heck reaction is a clear and logical progression. By systematically analyzing the characteristic changes in NMR, IR, and mass spectra, researchers can unequivocally confirm the formation of the desired substituted alkene. ¹H NMR provides the most detailed structural proof, especially for determining stereoselectivity, while IR spectroscopy offers a rapid and effective method for monitoring the transformation of the key alkene functional group. This comprehensive spectroscopic approach not only validates the outcome of the reaction but also provides deeper insights into the efficiency and selectivity of this powerful synthetic tool.
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Chemistry Notes. Heck Reaction: easy Mechanism, applications. (2022-08-07). [Link]
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Enquist, P.-A., Nilsson, P., Sjöberg, P., & Larhed, M. ESI-MS Detection of Proposed Reaction Intermediates in the Air-Promoted and Ligand-Modulated Oxidative Heck Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]
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Shaikh, I. R., et al. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction. MDPI. (2020-05-08). [Link]
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Chemistry LibreTexts. Heck Reaction. (2023-06-30). [Link]
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Zhao, S., et al. Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. (2026-01-13). [Link]
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Rothenberg, G. Detailed Mechanistic Studies using in situ Spectroscopic Analysis: A Look at Little‐Known Regions of the Heck Reaction. ResearchGate. (2025-08-09). [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30). [Link]
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Smith, B. C. The Infrared Spectroscopy of Alkenes. Spectroscopy. (2016-11-01). [Link]
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Clark, J. 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
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Malaysian Journal of Analytical Sciences. CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. [Link]
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A Comparative Guide to In-situ Reaction Monitoring of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and deep understanding of reaction kinetics and mechanisms are paramount. The synthesis of complex molecules, such as Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, a potential building block in medicinal chemistry, necessitates robust analytical methodologies. This guide provides a comparative analysis of two powerful in-situ reaction monitoring techniques, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy (commonly known as ReactIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, applied to the synthesis of this target molecule. We will explore two plausible synthetic routes and detail how these process analytical technologies (PAT) can be leveraged for real-time analysis, optimization, and control.[1][2][3][4]
The Importance of In-situ Monitoring in Modern Organic Synthesis
Traditional reaction monitoring often relies on offline analysis, where samples are periodically withdrawn from the reaction mixture and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5][6] While effective, this approach can be time-consuming, may not be representative of the bulk reaction, and can be hazardous when dealing with sensitive or toxic reagents. In-situ monitoring, by contrast, provides real-time data directly from the reaction vessel without the need for sampling, offering a continuous and dynamic view of the chemical transformation.[7][8][9] This allows for a deeper understanding of reaction initiation, the identification of transient intermediates, and the accurate determination of reaction endpoints, all of which are critical for process optimization, safety, and the implementation of Quality by Design (QbD) principles in pharmaceutical manufacturing.[1][2][4]
Synthetic Strategies for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Two primary disconnection approaches are considered for the synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate: a palladium-catalyzed cross-coupling reaction and a Friedel-Crafts acylation. The choice of synthetic route can be influenced by factors such as substrate availability, functional group tolerance, and scalability. The selection of an appropriate in-situ monitoring technique is, in turn, dependent on the specific reaction conditions and the spectroscopic signatures of the reactants, intermediates, and products.
Route 1: Palladium-Catalyzed Negishi Cross-Coupling
The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, involving the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[5][10] For the synthesis of our target molecule, this would involve the coupling of a suitable organozinc reagent with 2-iodo-benzoyl chloride.
In-situ Monitoring Techniques: A Head-to-Head Comparison
We will now delve into the practical application of ReactIR and in-situ NMR for monitoring the Negishi cross-coupling reaction.
In-situ ATR-FTIR Spectroscopy (ReactIR)
Principle: ReactIR technology utilizes a probe with an ATR crystal (typically diamond or silicon) that is inserted directly into the reaction mixture.[11][12] An infrared beam is passed through the crystal, and the evanescent wave at the crystal surface is absorbed by the components of the reaction mixture in close proximity. The resulting infrared spectrum provides a molecular fingerprint of the reaction, allowing for the tracking of functional group changes over time.[13][14]
Experimental Protocol: Monitoring the Negishi Coupling with ReactIR
-
System Setup: A clean, dry reaction vessel is equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and the ReactIR probe. The probe is positioned to ensure good contact with the reaction mixture.
-
Background Spectrum: A background spectrum of the solvent (e.g., THF) is collected before the addition of any reagents. This is crucial for accurate data analysis.[11]
-
Reagent Addition: The palladium catalyst, ligand, and 2-iodobenzoyl chloride are added to the reactor and a baseline spectrum is recorded.
-
Initiation and Monitoring: The organozinc reagent is then added to initiate the reaction. The iC IR software is used to continuously collect spectra at a set interval (e.g., every 30 seconds).
-
Data Analysis: The software allows for the real-time tracking of specific infrared bands. For this reaction, one would monitor the disappearance of the C=O stretch of the acyl chloride (around 1785 cm⁻¹) and the appearance of the C=O stretch of the product ketone (around 1685 cm⁻¹).[11] The concentration profiles of these species can be generated, providing kinetic data.
Diagram of the ReactIR Experimental Workflow:
Caption: Workflow for in-situ monitoring of the Negishi coupling using ReactIR.
In-situ NMR Spectroscopy
Principle: In-situ NMR involves placing a sealed NMR tube containing the reaction mixture directly into the NMR spectrometer.[15][16] By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be monitored quantitatively. This provides detailed structural information and allows for the identification of intermediates.
Experimental Protocol: Monitoring the Negishi Coupling with In-situ NMR
-
Sample Preparation: A specialized NMR tube (e.g., a J. Young tube) is charged with the solvent (deuterated, e.g., THF-d8), an internal standard (e.g., 1,3,5-trimethoxybenzene), the palladium catalyst, ligand, and 2-iodobenzoyl chloride.
-
Initial Spectrum: An initial ¹H NMR spectrum is acquired to establish the starting concentrations of the reactants relative to the internal standard.
-
Reaction Initiation: The organozinc reagent is injected into the NMR tube, and the tube is quickly shaken and placed back into the spectrometer.
-
Data Acquisition: A series of ¹H NMR spectra are acquired automatically over the course of the reaction using a pre-programmed pulse sequence.[15] Techniques like compressed sensing can be used to reduce the acquisition time for each spectrum.[10]
-
Data Analysis: The integrals of characteristic peaks for the starting material and product are measured in each spectrum and normalized to the integral of the internal standard. This allows for the construction of accurate concentration versus time profiles.
Diagram of the In-situ NMR Experimental Workflow:
Caption: Workflow for in-situ monitoring of the Negishi coupling using NMR.
Comparison of ReactIR and In-situ NMR for Monitoring the Negishi Coupling
| Feature | In-situ ATR-FTIR (ReactIR) | In-situ NMR |
| Principle | Vibrational Spectroscopy (Functional Groups) | Nuclear Magnetic Resonance (Nuclear Spins) |
| Information Provided | Functional group changes, concentration profiles | Detailed structural information, concentration profiles, intermediate identification |
| Sensitivity | High for strong IR absorbers (e.g., C=O) | Generally lower, requires higher concentrations |
| Selectivity | Good for distinct functional groups | Excellent, can resolve individual protons/carbons |
| Solvent Compatibility | Wide range of solvents, no deuteration needed | Requires deuterated solvents |
| Reaction Conditions | Tolerant of solids and heterogeneous mixtures | Requires homogeneous solutions |
| Cost | Lower initial investment | Higher initial investment |
| Ease of Use | Relatively simple to set up and operate | Requires more expertise in sample preparation and data analysis |
Route 2: Friedel-Crafts Acylation
An alternative and classical approach to aryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst. For our target molecule, this would entail the reaction of 2-iodoanisole with ethyl 7-chloro-7-oxoheptanoate.
Diagram of the Friedel-Crafts Acylation Reaction:
Caption: Friedel-Crafts acylation for the synthesis of the target molecule.
Monitoring this reaction presents a different set of challenges and opportunities for in-situ techniques.
Applying In-situ Monitoring to Friedel-Crafts Acylation
Both ReactIR and in-situ NMR can be adapted to monitor this reaction, with some key considerations.
-
ReactIR: This technique would be highly effective in tracking the consumption of the acyl chloride and the formation of the product ketone due to the distinct carbonyl stretching frequencies. The formation of the Lewis acid-ketone complex could also be observed.
-
In-situ NMR: While possible, the presence of a paramagnetic Lewis acid like AlCl₃ can lead to significant line broadening in the NMR spectrum, making quantitative analysis challenging. Careful selection of the Lewis acid and reaction conditions would be necessary.
Conclusion: Choosing the Right Tool for the Job
The choice between in-situ ATR-FTIR and in-situ NMR for monitoring the synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate depends on the specific goals of the study and the chosen synthetic route.
-
For rapid process development and optimization of a palladium-catalyzed cross-coupling , where the primary goal is to track reactant consumption and product formation, ReactIR offers a robust, user-friendly, and cost-effective solution.
-
For a detailed mechanistic investigation of the same reaction , where the identification of intermediates and a highly quantitative understanding of the kinetics are desired, in-situ NMR is the more powerful, albeit more demanding, technique.
-
For monitoring a Friedel-Crafts acylation , ReactIR is generally the more practical choice due to the challenges posed by Lewis acids to NMR spectroscopy.
By integrating these powerful Process Analytical Technologies into the development workflow, researchers and drug development professionals can gain unprecedented insights into their chemical processes, leading to more efficient, safer, and robust synthetic methods.
References
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Safety Operating Guide
Navigating the Disposal of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of ethyl 7-(2-iodophenyl)-7-oxoheptanoate (CAS No: 898777-18-9), a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established safety protocols, laboratory professionals can ensure the safe and compliant disposal of this research material.
Hazard Identification and Risk Assessment
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is classified as an irritant. Specific hazards identified through GHS classifications include:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
The presence of an iodine atom on the phenyl ring places this compound in the category of halogenated organic waste.[1] Such compounds require specific disposal routes due to their potential to form hazardous byproducts upon improper treatment and the specialized incineration processes required for their safe destruction.[1][2] The aryl iodide functional group also suggests potential reactivity, a factor to consider during handling and storage.[3]
Immediate Safety Precautions:
Before beginning any disposal-related activities, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and waste disposal protocols.[4] Always handle this compound within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[5][6]
| Hazard ID | GHS Classification | Required Personal Protective Equipment (PPE) |
| Eye Hazard | H319: Causes serious eye irritation | Chemical splash goggles or a face shield |
| Skin Hazard | H317: May cause an allergic skin reaction | Nitrile or other chemically resistant gloves |
| Inhalation | May cause respiratory irritation | Use in a well-ventilated area or fume hood |
| Ingestion | May be harmful if swallowed | Do not eat, drink, or smoke when using this product[7] |
Segregation: The First Step in Proper Disposal
The cardinal rule of chemical waste management is proper segregation.[8][9] Ethyl 7-(2-iodophenyl)-7-oxoheptanoate must be disposed of as halogenated organic waste . It is critical to prevent the mixing of halogenated and non-halogenated waste streams. This is because the disposal methods, particularly incineration, differ significantly, and co-mingling can lead to increased disposal costs and regulatory non-compliance.[10]
Incompatible Materials:
To prevent dangerous reactions, do not mix this compound with the following:
-
Strong oxidizing agents
-
Strong bases
-
Acids[11]
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of ethyl 7-(2-iodophenyl)-7-oxoheptanoate from the point of generation to its final collection.
Materials Required:
-
Designated, compatible hazardous waste container (e.g., glass or high-density polyethylene) with a screw cap.
-
"Hazardous Waste" label.
-
Appropriate PPE (see table above).
-
Chemical fume hood.
Procedure:
-
Container Preparation:
-
Waste Collection:
-
Perform all transfers of the waste into the container within a chemical fume hood.
-
Carefully transfer any residual ethyl 7-(2-iodophenyl)-7-oxoheptanoate, including any contaminated disposable labware (e.g., pipette tips, weighing paper), into the designated waste container.
-
For solutions containing this compound, pour the liquid waste carefully into the container, avoiding splashes.
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
-
Labeling:
-
Clearly and legibly fill out the hazardous waste label.[8] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Ethyl 7-(2-iodophenyl)-7-oxoheptanoate."
-
An accurate estimation of the concentration and volume.
-
The date the waste was first added to the container.
-
Associated hazards (e.g., "Irritant," "Skin Sensitizer").
-
-
-
Storage:
-
Securely close the waste container.[12]
-
Store the container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area.[11][13]
-
The storage area should be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[14][15]
-
Ensure the stored waste is segregated from incompatible materials.[11]
-
-
Arranging for Pickup:
-
Once the container is full, or if it has been in storage for a specified time (often one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][8]
-
Complete any necessary waste pickup forms as required by your institution.[13]
-
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are unsure how to proceed, contact your EHS department immediately.
-
For small spills, don appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container and label it appropriately.
-
Clean the spill area with soap and water.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the disposal process.
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- 15. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 7-(2-iodophenyl)-7-oxoheptanoate. The focus is on procedural, step-by-step guidance for the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to build deep trust by providing value beyond the product itself, ensuring your safety and the integrity of your research.
Hazard Assessment: Understanding the Compound
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (CAS No. 898777-18-9) is an organic compound whose hazard profile requires careful consideration.[1] Based on available data, it is classified as an irritant.[1] The primary hazards identified are:
-
Eye Irritation: Causes serious eye irritation (H319).[1]
-
Skin Sensitization: May cause an allergic skin reaction (H317).[1]
While a full toxicological profile is not widely available, the structure—an aromatic ketone with an iodine substituent—suggests that prudence is necessary. The compound is likely a solid or a high-boiling point oil at room temperature. The primary routes of exposure in a laboratory setting are dermal contact, eye contact, and inhalation of aerosols or dust. Therefore, a multi-layered PPE strategy is essential to mitigate these risks.
The Occupational Safety and Health Administration (OSHA) mandates that employers have a written Chemical Hygiene Plan (CHP) which includes criteria for the use of personal protective equipment.[2][3] This guide serves as a specific application of those principles for this compound.
Core PPE Recommendations: A Multi-Barrier System
A comprehensive PPE strategy creates multiple barriers between the researcher and the chemical hazard. For Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, the following PPE is mandatory for all handling procedures.
Eye and Face Protection
Given the classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[1]
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn in any laboratory area where this chemical is present.[4]
-
Chemical Splash Goggles: When handling the compound in liquid form (e.g., dissolved in a solvent) or during any operation with a splash hazard (e.g., transfers, extractions, reaction work-ups), chemical splash goggles are required.[4][5] Goggles provide a complete seal around the eyes, offering superior protection from splashes and vapors.
-
Face Shield: For procedures involving larger volumes (>1L) or a significant splash risk, a face shield should be worn in addition to chemical splash goggles.[4][6] The face shield protects the entire face and neck from direct contact.[5]
Hand Protection: Glove Selection
To prevent skin contact and potential sensitization, appropriate chemical-resistant gloves are critical.
-
Recommended Material: Nitrile gloves are the standard and recommended choice for handling a wide range of organic chemicals.[5][7] They offer good resistance to many common laboratory solvents.
-
Thickness: A minimum thickness of 4-mil is recommended for disposable nitrile gloves.[6]
-
Double Gloving: When working with highly concentrated solutions or for extended periods, double gloving (wearing two pairs of nitrile gloves) is a prudent measure that provides an additional layer of protection.[4][5]
-
Inspection and Replacement: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.
Body Protection
Clothing and a lab coat provide the primary barrier for the body.
-
Professional Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.[4][6]
-
Laboratory Coat: A flame-resistant or 100% cotton lab coat with long sleeves and a secure closure (snaps or buttons) must be worn at all times.[5][7] The lab coat should be kept clean and should be removed immediately if it becomes contaminated.[5]
Respiratory Protection
Under standard laboratory conditions, handling small quantities of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate inside a certified chemical fume hood should provide adequate ventilation, making respiratory protection unnecessary.[6] However, respiratory protection may be required if:
-
You are handling large quantities of the solid outside of a fume hood.
-
The material is being aerosolized (e.g., during sonication or vigorous mixing).
-
A ventilation control (like a fume hood) is not available or is malfunctioning.
In such cases, a NIOSH-approved respirator with an organic vapor cartridge would be appropriate.[8] All respirator use must be part of a formal respiratory protection program, as required by OSHA.[9]
PPE Selection Matrix for Common Laboratory Tasks
This table summarizes the recommended PPE for various procedures involving Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
| Task/Procedure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Lab Coat, Full-Length Pants, Closed-Toe Shoes | Not required if in fume hood or ventilated enclosure |
| Preparing Solutions | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat, Full-Length Pants, Closed-Toe Shoes | Not required if in fume hood |
| Running Reaction/Refluxing | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat, Full-Length Pants, Closed-Toe Shoes | Not required if in fume hood |
| Liquid Transfers/Work-up | Chemical Splash Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat, Full-Length Pants, Closed-Toe Shoes | Not required if in fume hood |
| Column Chromatography | Chemical Splash Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat, Full-Length Pants, Closed-Toe Shoes | Not required if in fume hood |
| Handling Waste | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat, Full-Length Pants, Closed-Toe Shoes | Not required |
Procedural Guidance: Donning, Doffing, and Disposal
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Attire: Confirm you are wearing full-length pants and closed-toe shoes.
-
Lab Coat: Don your lab coat and fasten all buttons/snaps.
-
Eye Protection: Put on your safety glasses or chemical splash goggles.
-
Gloves: Don your nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the first pair, then the second.
Step-by-Step Doffing Protocol (to be performed in the lab area)
-
Outer Gloves (if applicable): If double-gloved, remove the outer, most contaminated pair.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contaminants on the exterior. Hang it in its designated location.
-
Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Eye Protection: Remove goggles or safety glasses.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Disposal of Contaminated PPE
-
Gloves: Contaminated disposable gloves should be placed in the designated solid hazardous waste container.
-
Lab Coats: If a lab coat becomes significantly contaminated, it must be decontaminated or disposed of as hazardous waste according to your institution's Chemical Hygiene Plan.[2] Do not take contaminated lab coats home.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.
Caption: Decision workflow for selecting appropriate PPE based on the specific task and associated risks.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety. [Link]
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OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]
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OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
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The OSHA Laboratory Standard. Lab Manager. [Link]
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Proper Protective Equipment. Chemistry LibreTexts. [Link]
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Chemical Safety. Colorado Emergency Preparedness Partnership. [Link]
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Laboratory Personal Protective Equipment (PPE) Assessment Tool. University of California, Berkeley. [Link]
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Personal Protective Equipment (PPE). University of Georgia Research. [Link]
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Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]
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Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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Personal Protective Equipment. United States Environmental Protection Agency (EPA). [Link]
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Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC). [Link]
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NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]
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Safety Equipment in the Laboratory. Solubility of Things. [Link]
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. osha.gov [osha.gov]
- 3. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. research.uga.edu [research.uga.edu]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
